Technical Documentation Center

6-Bromoquinolin-4-Ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromoquinolin-4-Ol
  • CAS: 332366-57-1

Core Science & Biosynthesis

Foundational

Structure Elucidation of 6-Bromoquinolin-4-Ol: A Convergent Evidence Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the unambiguous structural determination of 6-bromoquinolin-4-ol. Rather than...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the unambiguous structural determination of 6-bromoquinolin-4-ol. Rather than a linear checklist of techniques, we present an integrated strategy where converging lines of evidence from multiple analytical platforms establish a self-validating system for characterization. This approach is paramount for heterocyclic building blocks like 6-bromoquinolin-4-ol, where subtle isomeric possibilities and tautomeric forms necessitate a rigorous, multi-faceted validation process to ensure scientific integrity in drug discovery and materials science applications.

The quinoline scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities.[1] Therefore, the precise characterization of substituted quinolines is a critical prerequisite for understanding their structure-activity relationships and mechanism of action.[2]

Foundational Physicochemical Profile

Before delving into complex spectroscopic analysis, establishing a foundational profile of the compound is essential. These initial data points provide the first layer of validation and are critical for cross-referencing with spectroscopic results. 6-Bromoquinolin-4-ol, which exists in tautomeric equilibrium with 6-bromo-4(1H)-quinolinone, possesses the following key properties.[3][4] The quinolinone tautomer is generally favored in the solid state.

PropertyValueSource
CAS Number 145369-94-4 (ol) / 332366-57-1 (one)[3][4]
Molecular Formula C₉H₆BrNO[3]
Molecular Weight 224.05 g/mol [3]
Melting Point 282-284 °C[5]
Appearance Off-white to light yellow solid[5]

The Synthetic Context: Establishing the Blueprint

Understanding the synthetic route is not merely a procedural formality; it is fundamental to the elucidation process. It allows the scientist to anticipate the target structure, predict potential isomeric impurities, and rationalize the fragmentation patterns or spectral features observed. The Gould-Jacobs reaction is a classic and robust method for synthesizing the 4-hydroxyquinoline core, proceeding through the condensation of an aniline with an alkoxymethylenemalonate ester followed by high-temperature thermal cyclization.[6]

The causality for choosing this pathway lies in its reliability and the well-understood mechanism, which strongly predicts the formation of the 6-bromo isomer when starting from 4-bromoaniline.[6][7]

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation 4-Bromoaniline 4-Bromoaniline Intermediate_A Anilidomethylenemalonate Intermediate 4-Bromoaniline->Intermediate_A + DEEM DEEM Diethyl Ethoxymethylenemalonate Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B >250 °C (e.g., Diphenyl Ether) Final_Product 6-Bromoquinolin-4-ol Intermediate_B->Final_Product Spontaneous

Caption: Workflow for the Gould-Jacobs synthesis of 6-bromoquinolin-4-ol.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is adapted from established methodologies for quinolone synthesis.[5]

  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: Prepare a separate three-neck flask containing a high-boiling point solvent such as diphenyl ether. Heat the solvent to approximately 250 °C.

  • Slowly add the crude anilidomethylenemalonate intermediate from Step 1 to the hot diphenyl ether. The rate of addition must be controlled to prevent excessive foaming.

  • Maintain the reaction temperature at 250 °C for 15-30 minutes after the addition is complete.[5]

  • Isolation: Allow the mixture to cool to below 100 °C and dilute with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane followed by ether to remove the diphenyl ether solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 6-bromoquinolin-4-ol as a solid.

Spectroscopic Interrogation: A Multi-Pronged Approach

No single technique provides the complete picture. True structural confidence is achieved when data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are in full agreement.

Mass Spectrometry (MS): The Molecular Scale

The first spectroscopic question is foundational: what is the mass and elemental composition of the molecule? High-resolution mass spectrometry (HRMS) provides this with exceptional accuracy.

Causality: For a halogenated compound, MS is not just about the molecular weight; it's a direct confirmation of the halogen's presence. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.[8] This results in a characteristic isotopic pattern for the molecular ion (M⁺) peak, which will appear as two distinct peaks of nearly equal intensity separated by 2 mass units (the M⁺ and M+2 peaks).[9][10] Observing this pattern is a definitive indicator of a single bromine atom in the molecule.

TechniqueExpected Result for C₉H₆⁷⁹BrNOExpected Result for C₉H₆⁸¹BrNO
High-Resolution MS (ESI-TOF) Calculated [M+H]⁺: 223.9709Calculated [M+H]⁺: 225.9688
Low-Resolution MS [M]⁺ at m/z 223[M+2]⁺ at m/z 225
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Examine the spectrum for the molecular ion cluster. Confirm the presence of two peaks of nearly equal intensity separated by ~2 m/z units. The measured mass of both isotopic peaks should be within 5 ppm of the calculated theoretical masses for the formula C₉H₆BrNO.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and reliable method for identifying key functional groups.

Causality: The primary utility of IR in this context is to confirm the presence of the quinolinone core and to investigate the keto-enol tautomerism. The 4-quinolinone tautomer will exhibit a strong carbonyl (C=O) stretching vibration, typically between 1650-1690 cm⁻¹, and a broader N-H stretch around 3000-3400 cm⁻¹.[11] The aromatic C-H stretches will appear above 3000 cm⁻¹, and the C-Br stretch will be found in the fingerprint region, typically at low wavenumbers (500-600 cm⁻¹).[12][13] The absence of a strong, broad O-H stretch and the presence of a distinct C=O peak strongly supports the quinolinone form in the analyzed sample (typically a solid).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Analysis: Process the spectrum to identify characteristic absorption bands corresponding to N-H, C=O, aromatic C-H, and C-C double bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[2] For 6-bromoquinolin-4-ol, ¹H and ¹³C NMR, along with 2D experiments, provide an unambiguous map of atomic connectivity.

Causality: The substitution pattern on the quinoline ring creates a unique electronic environment for each proton and carbon, resulting in a predictable set of signals. The number of signals, their chemical shifts (δ), their integration (for protons), and their coupling patterns (J-coupling) allow for a complete assignment of the structure.[14][15]

¹H NMR Analysis (in DMSO-d₆): Based on literature data, the following signals are expected for the quinolinone tautomer:[5]

  • ~11.9 ppm (broad singlet, 1H): This downfield signal is characteristic of the N-H proton, deshielded by the aromatic system and potential hydrogen bonding.

  • ~8.2 ppm (doublet, J ≈ 2.0 Hz, 1H): This signal corresponds to H5. It appears as a narrow doublet due to meta-coupling with H7.

  • ~7.8 ppm (doublet of doublets, J ≈ 9.0, 2.5 Hz, 1H): This is H7, showing ortho-coupling to H8 and meta-coupling to H5.

  • ~7.5 ppm (doublet, J ≈ 9.0 Hz, 1H): This corresponds to H8, showing ortho-coupling to H7.

  • ~7.9 ppm (doublet, J ≈ 7.5 Hz, 1H): This signal is attributed to H2 of the pyridinone ring.

  • ~6.1 ppm (doublet, J ≈ 7.5 Hz, 1H): This upfield aromatic signal corresponds to H3, coupled to H2.

¹³C NMR Analysis: Nine distinct carbon signals are expected. The carbonyl carbon (C4) will be the most downfield signal, typically >170 ppm. The other eight signals will appear in the aromatic region (~100-150 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not already present in the solvent.[2]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships (e.g., confirming the H2-H3 and H7-H8 correlations).[16] An HSQC (Heteronuclear Single Quantum Coherence) experiment can be run to correlate each proton directly with its attached carbon.

  • Analysis: Integrate the ¹H NMR signals, determine the chemical shifts, and measure the coupling constants to piece together the aromatic spin systems and confirm the substitution pattern.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It moves from connectivity to a precise three-dimensional atomic map.

Causality: This technique provides a direct visualization of the molecule in the solid state.[17] It definitively confirms the atomic connectivity, bond lengths, bond angles, and the absolute stereochemistry if applicable. Crucially for this molecule, it will unequivocally identify the dominant tautomeric form (quinolin-4-ol vs. quinolin-4(1H)-one) in the crystal lattice and reveal intermolecular interactions like hydrogen bonding.[18]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., DMF, ethanol, ethyl acetate).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to fit the atomic model to the experimental data, resulting in the final, precise 3D structure.

Data Synthesis: The Convergence of Evidence

The strength of this methodology lies not in any single piece of data, but in their perfect agreement. The structure is considered elucidated when all experimental observations converge on a single, consistent molecular representation.

Convergent_Evidence cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy cluster_XRAY X-ray Crystallography Structure 6-Bromoquinolin-4(1H)-one MS_Data Correct MW (224.05) Formula C₉H₆BrNO 1:1 M/M+2 Isotope Pattern MS_Data->Structure IR_Data N-H Stretch (~3200 cm⁻¹) C=O Stretch (~1670 cm⁻¹) C-Br Stretch (<600 cm⁻¹) IR_Data->Structure NMR_Data Correct number of ¹H & ¹³C signals Characteristic chemical shifts Observed coupling patterns NMR_Data->Structure XRAY_Data Unambiguous 3D Structure Confirms Tautomer Confirms Connectivity XRAY_Data->Structure Gold Standard

Caption: Convergent validation model for the structure of 6-bromoquinolin-4-ol.

References

  • Chemsrc. 6-Bromo-4(1H)-quinolinone | CAS#:332366-57-1. [Link]

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • ResearchGate. An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol | CAS No:145369-94-4. [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ) .... [Link]

  • ResearchGate. X-ray crystallographic structure of compound 8. [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Chromatography Online. Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • Federal University of Agriculture, Abeokuta. EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. [Link]

  • NIH National Library of Medicine. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

  • National Institute of Standards and Technology. Quinoline - the NIST WebBook. [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

  • YouTube. x-ray crystallography & cocrystals of targets & ligands. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PubMed. X-ray crystallography in drug discovery. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromoquinolin-4-ol

Foreword: The Structural Identity of 6-Bromoquinolin-4-ol Before delving into the spectroscopic analysis, it is imperative to address a fundamental characteristic of 6-bromoquinolin-4-ol: its existence within a tautomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Structural Identity of 6-Bromoquinolin-4-ol

Before delving into the spectroscopic analysis, it is imperative to address a fundamental characteristic of 6-bromoquinolin-4-ol: its existence within a tautomeric equilibrium. This compound can exist as both the aromatic alcohol (enol) form, 6-bromoquinolin-4-ol, and the amide (keto) form, 6-bromo-4(1H)-quinolone. Authoritative studies utilizing X-ray crystallography, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy have conclusively shown that the keto form is the predominant, more stable tautomer in both the solid state and in polar solvents like dimethyl sulfoxide (DMSO).[1][2][3] Consequently, this guide will interpret all spectroscopic data based on the 6-bromo-4(1H)-quinolone structure, as this is the species observed under typical analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed and unambiguous information for the structural elucidation of 6-bromo-4(1H)-quinolone. The combination of ¹H and ¹³C NMR allows for the precise mapping of the molecule's carbon skeleton and the chemical environment of each proton.

Expertise in Action: Experimental Design

The choice of solvent is the first critical decision in NMR analysis. For 6-bromo-4(1H)-quinolone, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the compound, and its ability to participate in hydrogen bonding allows for the observation of the labile N-H proton signal, which would otherwise be broadened or exchanged in protic solvents. High-field NMR (400 MHz or greater) is employed to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems within the aromatic regions.

Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 6-bromo-4(1H)-quinolone and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum at 298 K. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.

Data Presentation & Interpretation

The following tables summarize the observed and expected NMR data for 6-bromo-4(1H)-quinolone.

Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-4(1H)-quinolone (Solvent: DMSO-d₆, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
H-1 (N-H)~11.9 - 12.0broad singlet-This downfield, exchangeable proton is characteristic of the N-H group in a 4-quinolone, confirming the keto tautomer.
H-5~8.15doublet~2.4This signal corresponds to the proton ortho to the bromine atom, exhibiting a small meta-coupling to H-7. Its significant downfield shift is due to the deshielding effect of the adjacent nitrogen in the heterocyclic ring.
H-7~7.95doublet of doublets~9.2, ~2.4This proton is coupled to both H-8 (ortho-coupling) and H-5 (meta-coupling), resulting in a doublet of doublets.
H-8~7.51doublet~9.2Coupled only to H-7, this proton appears as a simple doublet with a large ortho-coupling constant.
H-2~7.78doublet~7.2This proton is part of the pyridinone ring and is coupled to H-3.
H-3~6.00doublet~7.2This upfield-shifted proton is coupled to H-2 and is adjacent to the electron-donating N-H group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromo-4(1H)-quinolone (Solvent: DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Interpretation
C-4 (C=O)~175-178The downfield signal characteristic of a carbonyl carbon in an amide or vinylogous amide system. Its presence is definitive proof of the 4-quinolone tautomer.
C-8a~140-142A quaternary carbon at the fusion of the two rings.
C-2~138-140An sp² carbon adjacent to the nitrogen atom.
C-7~126-128Aromatic CH carbon.
C-5~124-126Aromatic CH carbon, deshielded by proximity to the heterocyclic ring.
C-4a~122-124The second quaternary carbon at the ring fusion.
C-6 (C-Br)~118-120A quaternary carbon directly attached to bromine. The electronegative halogen shifts it downfield.
C-8~115-117Aromatic CH carbon.
C-3~110-112An sp² carbon adjacent to the carbonyl group.
Visualization: NMR Structural Assignment

NMR_Assignment cluster_mol 6-Bromo-4(1H)-quinolone cluster_labels Proton & Carbon Assignments mol mol H1 H-1 (~12.0 ppm) H2 H-2 (~7.78 ppm) H3 H-3 (~6.00 ppm) C4 C-4 (~176 ppm) H5 H-5 (~8.15 ppm) C6 C-6 (~119 ppm) H7 H-7 (~7.95 ppm) H8 H-8 (~7.51 ppm)

Caption: Key NMR assignments for the 6-bromo-4(1H)-quinolone structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing corroborating evidence for the dominant 4-quinolone tautomer.

Expertise in Action: Method Selection

For a solid sample like 6-bromo-4(1H)-quinolone, Attenuated Total Reflectance (ATR) is the preferred method. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra by pressing the sample directly against a crystal (e.g., diamond or germanium). This avoids the potential complications of KBr pellet preparation, such as moisture contamination.

Protocol: ATR-IR Data Acquisition
  • Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount of the solid 6-bromo-4(1H)-quinolone powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation

The IR spectrum is dominated by absorptions characteristic of the 4-quinolone structure. The absence of a sharp, strong O-H stretch around 3300-3500 cm⁻¹ and the presence of a strong C=O stretch are the most telling features.

Table 3: Characteristic IR Absorption Bands for 6-Bromo-4(1H)-quinolone

Wavenumber (cm⁻¹)Bond VibrationInterpretation
3200-3400 (broad)N-H stretchA broad absorption due to hydrogen bonding of the amide N-H group. This confirms the presence of the N-H moiety.
~3100-3000Aromatic C-H stretchCharacteristic stretching vibrations for sp² C-H bonds in the aromatic rings.
~1640-1680 (strong)C=O stretch (Amide I)A strong, sharp peak indicative of the carbonyl group. This is a definitive marker for the 4-quinolone tautomer.[1]
~1580-1620C=C stretchAromatic ring stretching vibrations.
~1500-1550N-H bend (Amide II)Bending vibration coupled with C-N stretching, characteristic of secondary amides.
~500-600C-Br stretchAbsorption in the fingerprint region corresponding to the carbon-bromine bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry serves two primary purposes: to provide an exact molecular weight, thereby confirming the molecular formula, and to offer structural clues through the analysis of fragmentation patterns.

Expertise in Action: Ionization Technique

Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule. It typically imparts minimal energy, allowing for the clear observation of the protonated molecular ion, [M+H]⁺, with little to no in-source fragmentation. This is crucial for unambiguous molecular weight determination.

Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution data).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to scan beyond the expected molecular weight (224.05 Da).

  • Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion (m/z 224) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.

Data Presentation & Interpretation

The mass spectrum of 6-bromo-4(1H)-quinolone has two highly distinctive features: the molecular ion cluster and its fragmentation pattern.

  • Bromine Isotope Pattern: A hallmark of a monobrominated compound is the presence of two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2⁺). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). For our analyte, we expect to see an [M+H]⁺ cluster at m/z 224 and m/z 226 in an approximate 1:1 ratio. The observation of this pattern is unequivocal proof of the presence of one bromine atom.

Table 4: High-Resolution Mass Spectrometry Data for 6-Bromo-4(1H)-quinolone

IonCalculated m/zObserved m/zInterpretation
[C₉H₇⁷⁹BrNO + H]⁺223.9760~223.976Molecular ion with ⁷⁹Br isotope.
[C₉H₇⁸¹BrNO + H]⁺225.9740~225.974Molecular ion with ⁸¹Br isotope.
[M+H - CO]⁺195.9811 / 197.9791~196 / ~198Loss of a neutral carbon monoxide (28 Da) molecule, a characteristic fragmentation of quinolones.
Visualization: Proposed Fragmentation Pathway

Fragmentation parent [M+H]⁺ m/z 224/226 fragment1 [M+H - CO]⁺ m/z 196/198 parent->fragment1 - CO (28 Da)

Caption: Primary ESI-MS/MS fragmentation pathway for 6-bromo-4(1H)-quinolone.

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of 6-bromo-4(1H)-quinolone. NMR definitively establishes the predominant keto tautomer in solution and maps the complete carbon-hydrogen framework. IR spectroscopy rapidly confirms the key amide functional groups (N-H and C=O) characteristic of this tautomer. Finally, mass spectrometry provides unambiguous confirmation of the molecular formula through high-resolution mass measurement and the characteristic bromine isotope pattern, while MS/MS analysis reveals a logical fragmentation pathway consistent with the quinolone class of compounds. Together, these techniques provide the rigorous data required for the unequivocal identification and quality assessment of this important chemical entity.

References

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. (2025). ResearchGate. [Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. (n.d.). Royal Society of Chemistry. [Link]

  • TAUTOMERISM OF 4-HYDROXY-4(1H)QUINOLON. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. (2016). ACS Publications. [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018). ResearchGate. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Center for Biotechnology Information. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]

Sources

Foundational

6-Bromoquinolin-4-Ol tautomerism keto-enol equilibrium

Topic: 6-Bromoquinolin-4-Ol Tautomerism: A Technical Guide to the Keto-Enol Equilibrium Audience: Researchers, Medicinal Chemists, and Process Scientists. Executive Summary: The Identity Crisis of a Scaffold In the catal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromoquinolin-4-Ol Tautomerism: A Technical Guide to the Keto-Enol Equilibrium Audience: Researchers, Medicinal Chemists, and Process Scientists.

Executive Summary: The Identity Crisis of a Scaffold

In the catalogs of chemical suppliers, 6-bromoquinolin-4-ol (CAS: 6640-86-4) is frequently listed as a hydroxy-heterocycle. However, this nomenclature is a chemically misleading simplification that can derail structure-activity relationship (SAR) studies and process development.

In reality, this molecule exists predominantly as 6-bromoquinolin-4(1H)-one (the keto tautomer) in the solid state and in polar solvents.[1] This distinction is not merely academic; it dictates solubility, nucleophilic reactivity (N-alkylation vs. O-alkylation), and binding affinity in protein pockets.

This guide provides the theoretical framework, experimental protocols, and synthetic logic required to master this equilibrium, ensuring your data reflects the true physical state of the molecule.

Part 1: Theoretical Framework

The Thermodynamic Reality

The equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms is governed by the trade-off between heteroatom basicity and aromatic stabilization energy.

  • The Keto Dominance: Unlike phenol, where the enol is stable due to the benzene ring's aromaticity, the quinoline system favors the keto form.[1] The loss of aromaticity in the pyridine ring (upon becoming a pyridone-like ring) is compensated by the high bond energy of the C=O bond and the significant resonance stabilization energy of the vinylogous amide system.

  • The Bromine Effect: The bromine atom at position 6 exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).

    • Impact: The -I effect increases the acidity of the N-H proton in the keto form compared to the unsubstituted parent. This lowers the pKa, making the molecule more susceptible to deprotonation in basic media, which is critical for alkylation reactions.

Visualizing the Equilibrium

Tautomerism Enol Enol Form (6-Bromo-4-hydroxyquinoline) Favored in: Gas Phase / Non-polar Transition Proton Transfer (Solvent Mediated) Enol->Transition fast Keto Keto Form (6-Bromoquinolin-4(1H)-one) Favored in: Solid State / Polar Solvents Transition->Keto thermodynamic sink Keto->Transition slow

Figure 1: The tautomeric shift. Note that in standard laboratory conditions (solution/solid), the equilibrium lies heavily to the right (Keto).

Part 2: Analytical Characterization Protocols

To validate the structure of your specific batch or reaction product, you must employ self-validating spectroscopic methods. Relying solely on LC-MS (which gives identical mass for both tautomers) is insufficient.

Nuclear Magnetic Resonance (NMR) Protocol

The most definitive method for distinguishing the tautomers is 1H and 13C NMR in a polar aprotic solvent.

Protocol:

  • Solvent: Dissolve 10 mg of sample in DMSO-d6 . (Avoid CDCl3 due to poor solubility and aggregation).

  • Acquisition: Standard proton parameters (16 scans).

  • Diagnostic Signals (The "Truth" Markers):

FeatureEnol Form (Hypothetical/Minor)Keto Form (Observed/Major)
Proton Source O-H Singlet (variable, >10 ppm)N-H Broad Singlet (~11.5 - 12.5 ppm)
C2-H Splitting SingletDoublet/Triplet (due to coupling with NH)
C4 Carbon ~160-165 ppm (C-OH)~175-178 ppm (C=O characteristic)

Causality: The C=O carbon in the keto form is significantly deshielded compared to the C-OH carbon. Furthermore, the N-H proton often couples with the adjacent C2-H proton (


 Hz), a feature impossible in the enol form.
X-Ray Crystallography Logic

In the solid state, 6-bromoquinolin-4-one forms strong intermolecular hydrogen bonds (N-H···O=C), creating a dimer or infinite chain lattice.

  • Key Metric: Look for the C4-O bond length.

    • C-O (Enol): ~1.35 Å

    • C=O (Keto): ~1.24 Å (Double bond character confirms quinolone structure).

Part 3: Synthetic Implications & Protocols

The tautomeric nature dictates reactivity. When alkylating 6-bromoquinolin-4-one, you face the N-alkylation vs. O-alkylation competition.

  • Thermodynamic Control: Under neutral/acidic conditions or high temperatures, N-alkylation (quinolone) is favored.

  • Kinetic/Silver Salt Control: Using Ag2CO3 and an alkyl halide often favors O-alkylation (quinoline ether) by locking the oxygen affinity.

Synthesis Protocol: The Gould-Jacobs Reaction

This is the industry-standard route to synthesize the 6-bromoquinolin-4-one core.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[2]

  • Diphenyl ether (Solvent for cyclization)[2]

  • NaOH (aq)

Workflow Diagram:

GouldJacobs Step1 Step 1: Condensation 4-Bromoaniline + EMME 110°C, 2h Inter Intermediate: Anilinomethylenemalonate Step1->Inter Step2 Step 2: Thermal Cyclization Reflux in Diphenyl Ether (250°C) Elimination of EtOH Inter->Step2 Ester Intermediate: 3-Ester-4-Quinolone Step2->Ester Step3 Step 3: Hydrolysis & Decarboxylation NaOH / Reflux Ester->Step3 Final Product: 6-Bromoquinolin-4(1H)-one Step3->Final

Figure 2: The Gould-Jacobs pathway.[2][3][4][5] Step 2 requires extreme heat (>240°C) to overcome the activation energy for aromatic nucleophilic substitution.

Step-by-Step Methodology:

  • Condensation: Mix 4-bromoaniline and EMME. Heat to 110°C. Ethanol will evolve; use a Dean-Stark trap or open vessel to drive equilibrium. Solidification indicates formation of the enamine intermediate.

  • Cyclization (Critical): Add the solid intermediate to boiling diphenyl ether (~250°C). Note: The temperature must be high enough to force the intramolecular attack.[5] Stir for 30-60 mins.

  • Workup: Cool to room temperature. The ester product usually precipitates. Add hexane to maximize precipitation. Filter and wash with hexane to remove diphenyl ether.

  • Saponification/Decarboxylation: Reflux the ester in 10% NaOH. Acidify with HCl to precipitate the carboxylic acid. Heat the dry acid (sublimation/pyrolysis) or reflux in high-boiling solvent (quinoline) with copper powder to decarboxylate to the final 6-bromoquinolin-4(1H)-one .

Part 4: Computational Modeling (DFT)

For researchers predicting binding modes, using the correct tautomer in docking simulations is non-negotiable.

  • Method: DFT (Density Functional Theory) at the B3LYP/6-311++G(d,p) level.[6]

  • Solvation Model: PCM (Polarizable Continuum Model) using Water or DMSO.

  • Result: The keto form is typically stabilized by >5-10 kcal/mol over the enol form in polar media.

  • Action: When preparing PDBQT files for AutoDock or Glide, ensure the proton is on the Nitrogen (N1), not the Oxygen.

References

  • BenchChem. (2025).[2] 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis - Gould-Jacobs Reaction Protocol. Retrieved from 2

  • Wikipedia. (2025).[1] Gould–Jacobs reaction: Mechanism and Applications. Retrieved from 3

  • ChemicalBook. (2025). 4-Hydroxyquinoline (CAS 611-36-9) NMR Spectrum and Characterization. Retrieved from 7

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from 4

  • ResearchGate. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolone: NMR and X-ray Crystallography Studies. Retrieved from 1[8]

Sources

Exploratory

biological activity of 6-Bromoquinolin-4-Ol

An In-depth Technical Guide on the Biological Activity of 6-Bromoquinolin-4-ol Abstract The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of 6-Bromoquinolin-4-ol

Abstract

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds. This technical guide focuses on 6-Bromoquinolin-4-ol, a specific derivative that, while not extensively studied directly, holds significant promise as a precursor and active agent in drug discovery. The strategic placement of a bromine atom at the 6-position offers a unique handle for synthetic modification, potentially enhancing biological efficacy and allowing for comprehensive Structure-Activity Relationship (SAR) studies. This document synthesizes information from structurally analogous compounds to forecast the biological potential of 6-Bromoquinolin-4-ol, provides detailed protocols for its synthesis and biological evaluation, and explores its putative mechanisms of action in oncology and microbiology.

Introduction: The Quinolin-4-one Scaffold and the Significance of Bromination

The quinoline ring system, a fusion of benzene and pyridine rings, has been a fertile ground for the development of therapeutic agents since its discovery in 1834. The introduction of a carbonyl group at the 4-position yields the quinolin-4-one core, a moiety that is central to numerous compounds with a wide spectrum of biological activities.[1]

The subject of this guide, 6-Bromoquinolin-4-ol (CAS 145369-94-4), combines this potent scaffold with a bromine atom at the C6 position.[2][3][4] Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The presence of bromine can enhance binding affinity to target proteins, improve membrane permeability, and increase metabolic stability, often leading to enhanced therapeutic potency. While direct experimental data on 6-Bromoquinolin-4-ol is limited, its structural features make it an important intermediate for synthesizing other active compounds and a promising candidate for investigation in its own right.[1][5] This guide will, therefore, extrapolate from the known activities of closely related analogs to build a comprehensive profile of its potential.

Synthesis of 6-Bromoquinolin-4-ol

The synthesis of 6-Bromoquinolin-4-ol is a critical first step for any investigation into its biological properties. It is frequently used as a key intermediate in the synthesis of more complex molecules, such as the PI3K/mTOR inhibitor GSK2126458.[5][6] A common and effective synthetic route begins with 4-bromoaniline and Meldrum's acid, proceeding through a condensation and subsequent thermal cyclization.[7]

Synthetic Workflow Diagram

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 4-Bromoaniline C Reflux A->C B Meldrum's Acid + Trimethyl Orthoformate B->C D Intermediate: 5-((4-bromophenylamino)methylene) -2,2-dimethyl-1,3-dioxane-4,6-dione C->D F Heat to ~250 °C D->F Add Intermediate E Diphenyl Ether (High Temperature Solvent) E->F G Precipitation with Hexane F->G H 6-Bromoquinolin-4-ol G->H

Caption: Synthetic workflow for 6-Bromoquinolin-4-ol.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for quinolin-4-one synthesis.[5][7]

Materials:

  • 4-bromoaniline

  • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Trimethyl orthoformate

  • Diphenyl ether

  • Hexane or petroleum ether

  • Ethyl acetate

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Formation of the Intermediate.

    • In a round-bottom flask equipped with a reflux condenser, dissolve Meldrum's acid in trimethyl orthoformate.

    • Heat the mixture to reflux under a nitrogen atmosphere for approximately 2-3 hours.[7]

    • Cool the solution to about 50 °C.

    • Prepare a solution of 4-bromoaniline in trimethyl orthoformate and add it dropwise to the reaction mixture.

    • Heat the mixture to reflux for an additional 2 hours.[7]

    • Monitor the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. Dilute the residue with hexane to precipitate the intermediate product, 5-((4-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

    • Collect the solid by filtration, wash with hexane, and dry.

  • Step 2: High-Temperature Cyclization.

    • Preheat diphenyl ether to approximately 250 °C in a suitable reaction vessel.[5]

    • Carefully add the dried intermediate from Step 1 in portions to the hot diphenyl ether.

    • Stir the mixture at this high temperature for 10-15 minutes to facilitate the cyclization reaction.[5]

    • Allow the reaction mixture to cool.

    • While cooling, add petroleum ether or hexane to precipitate the crude product.[5]

    • Filter the precipitated solid, wash thoroughly with ethyl acetate to remove residual diphenyl ether, and dry to yield 6-Bromoquinolin-4-ol as a solid.[5] The melting point is reported to be 283°C.[2][8]

Anticipated Biological Activities and Putative Mechanisms

Direct biological data for 6-Bromoquinolin-4-ol is sparse. However, by examining structurally related quinolinones and 6-bromo-substituted heterocycles, we can construct a strong hypothesis for its potential therapeutic applications.

Anticancer Potential

The quinoline and quinolinone scaffolds are present in numerous anticancer agents.[1][9] The addition of a bromine atom at the C6 position has been specifically linked to enhanced cytotoxic effects in analogous compound series.

Putative Mechanisms of Action:

  • Kinase Inhibition: Many quinazolinone derivatives, structurally analogous to quinolin-4-ones, exhibit anticancer activity by inhibiting key signaling pathways. For instance, 6-bromo-quinazolinone derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell proliferation. It is plausible that 6-Bromoquinolin-4-ol could target similar kinases or pathways like the PI3K/mTOR pathway, a critical regulator of cell growth often dysregulated in cancer.[7]

  • Induction of Apoptosis: Treatment of cancer cells with various quinolinone derivatives has been demonstrated to induce programmed cell death (apoptosis). This is often evidenced by cell cycle arrest and the modulation of pro-apoptotic proteins (e.g., caspases, Bax) and anti-apoptotic proteins (e.g., Bcl-2).[10] Studies on 6-bromo-5-nitroquinoline have confirmed its ability to induce apoptosis, suggesting this could be a class effect for 6-bromo-quinolines.[9]

  • Tubulin Polymerization Inhibition: In silico modeling suggests that some quinoline derivatives may bind to the colchicine binding site on tubulin, thereby inhibiting microtubule formation and arresting cell division.[10]

Proposed Signaling Pathway for Anticancer Activity

cluster_pathway Potential Cellular Targets cluster_effect Cellular Effects mol 6-Bromoquinolin-4-ol egfr EGFR/PI3K mol->egfr Inhibition tubulin Tubulin mol->tubulin Inhibition proliferation Decreased Proliferation egfr->proliferation apoptosis Increased Apoptosis egfr->apoptosis via Bcl-2/Bax modulation cycle_arrest Cell Cycle Arrest tubulin->cycle_arrest

Caption: Proposed signaling pathways for anticancer activity.

Quantitative Data on Anticancer Activity of Related Compounds

Compound ClassCell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Colon Cancer)Lower than 5-FU[9]
6-Bromo-5-nitroquinolineC6 (Glioblastoma)Significant Activity[9]
N-glycosyl-6BrCaQ conjugatesHCT116 (Colon Cancer)High Activity at 1-10 µM[11]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6 µg/mL[12]

Note: This table provides context using structurally related compounds. These are not direct measurements for 6-Bromoquinolin-4-ol.

Antimicrobial Potential

Quinolone derivatives are famous for their antibacterial properties, forming the basis of the fluoroquinolone class of antibiotics.[1] Their primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[1] The addition of a bromine atom can enhance antimicrobial potency, as seen in various classes of brominated natural and synthetic compounds which exhibit significant activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.[13][14]

Protocols for Biological Evaluation

To validate the predicted biological activities, standardized in vitro screening is essential. The following protocols provide a framework for the initial assessment of 6-Bromoquinolin-4-ol.

In Vitro Anticancer Drug Screening Workflow

A 1. Cell Seeding (e.g., MCF-7, HT29) in 96-well plates B 2. 24h Incubation (Allow cells to adhere) A->B C 3. Compound Treatment (Add serial dilutions of 6-Bromoquinolin-4-ol) B->C D 4. 48-72h Incubation C->D E 5. Add MTT Reagent D->E F 6. 2-4h Incubation (Formation of formazan crystals) E->F G 7. Solubilize Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Data Analysis (Calculate % viability and IC50 value) H->I

Caption: General workflow for in vitro anticancer drug screening.

Protocol: MTT Cell Viability Assay
  • Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast, HT29 for colon) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 6-Bromoquinolin-4-ol in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation: Prepare a 2-fold serial dilution of 6-Bromoquinolin-4-ol in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The true value of 6-Bromoquinolin-4-ol in drug discovery lies in its potential as a versatile chemical scaffold.[15]

  • The C6-Bromine as a Synthetic Handle: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of compound libraries to explore SAR.[15] Modifying this position can fine-tune the compound's electronic properties, size, and hydrogen bonding capacity to optimize target engagement and pharmacokinetic profiles.

  • Modification of the Quinolin-4-ol Core: The hydroxyl group at the 4-position and the nitrogen at the 1-position are also amenable to chemical modification, such as alkylation or acylation, further expanding the accessible chemical space.[15]

Future research should focus on:

  • Systematic Evaluation: Performing the in vitro assays described above to confirm the predicted anticancer and antimicrobial activities and establish baseline potency.

  • Derivative Synthesis: Synthesizing a focused library of derivatives by modifying the C6-bromo position to systematically probe the SAR.

  • Mechanism of Action Studies: For active compounds, conducting further experiments to elucidate the precise molecular targets and signaling pathways involved.

Conclusion

While direct biological characterization of 6-Bromoquinolin-4-ol is not yet prevalent in the literature, a thorough analysis of its structural components and related analogs provides a compelling rationale for its investigation as a potential therapeutic agent. Its quinolin-4-one core is a proven pharmacophore, and the 6-bromo substituent offers a strategic advantage for both enhancing potency and enabling further chemical exploration. This guide provides the foundational knowledge and practical protocols necessary for researchers to unlock the therapeutic potential of this promising molecule.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Benchchem. (n.d.). Unveiling the Therapeutic Potential of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoquinolin-4(1H)-one.
  • Benchchem. (n.d.). Comparative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one and Structurally Related Analogs.
  • Benchchem. (n.d.). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.
  • PubMed. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents.
  • (2026). The Role of 6-Bromoquinazolin-4-ol in Novel Drug Discovery.
  • ResearchGate. (2024). Pd‐Catalyzed Coupling of Bromo‐N‐ (β‐glucopyranosyl)quinolin‐2‐ones with Amides: Synthesis of N‐glucosyl‐6BrCaQ Conjugates with Potent Anticancer Activity.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol | CAS No:145369-94-4.
  • SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities.
  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
  • Santa Cruz Biotechnology. (n.d.). 6-Bromoquinolin-4-ol | CAS 145369-94-4.
  • ResearchGate. (2025). Antimicrobial Properties of 6-Bromoeugenol and Eugenol.
  • PMC. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • (n.d.). Structure Activity Relationship Of Drugs.
  • BLD Pharm. (n.d.). 332366-57-1|6-Bromoquinolin-4(1H)-one.
  • Sigma-Aldrich. (n.d.). 6-Bromoquinolin-4-ol | 145369-94-4.
  • Amazon S3. (n.d.). The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1).
  • ChemicalBook. (n.d.). 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4.
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • PubMed. (2025). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus.
  • MDPI. (n.d.). Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil.
  • MDPI. (2025). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms.

Sources

Foundational

Technical Deep Dive: 6-Bromoquinolin-4-Ol Scaffolds in Medicinal Chemistry

Executive Summary The 6-bromoquinolin-4-ol scaffold represents a privileged pharmacophore in modern drug discovery, serving as a versatile bifurcation point for the synthesis of antimalarials, kinase inhibitors, and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromoquinolin-4-ol scaffold represents a privileged pharmacophore in modern drug discovery, serving as a versatile bifurcation point for the synthesis of antimalarials, kinase inhibitors, and antibacterial agents. Its utility stems from its unique dual-functional nature: the C4-hydroxyl (tautomeric with the 4-quinolone) allows for nucleophilic substitutions essential for target engagement (e.g., PfCRT in malaria), while the C6-bromine acts as a robust orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous technical analysis of the synthesis, functionalization, and biological application of this scaffold, moving beyond generic textbook descriptions to address the practical challenges faced by bench scientists.

Structural Significance & Tautomeric Equilibrium[1]

The Tautomerism Trap

A common pitfall in the analysis of 6-bromoquinolin-4-ol is the oversimplification of its tautomeric state. While often designated as a "4-ol" in synthetic nomenclature (facilitating the mental model of hydroxyl-to-halide conversion), the molecule predominantly exists as the 4(1H)-quinolone tautomer in the solid state and in polar solvents.

  • Implication: In biological assays, the hydrogen bond donor/acceptor profile is defined by the quinolone form (N-H donor, C=O acceptor).

  • Synthetic Consequence: O-alkylation vs. N-alkylation selectivity is solvent- and base-dependent. Hard electrophiles and polar aprotic solvents favor O-alkylation, while soft electrophiles often favor N-alkylation.

The 6-Bromo Handle

The bromine atom at position 6 is electronically activated enough for oxidative addition by Palladium(0) but stable enough to survive the harsh acidic/thermal conditions of the Gould-Jacobs cyclization. This allows for "late-stage diversification"—building the core first, then diversifying the C6 position to probe the hydrophobic pockets of target enzymes (e.g., ATP binding sites in kinases).

Synthetic Architecture: The Gould-Jacobs Protocol[2]

While the classical Gould-Jacobs reaction using diethyl ethoxymethylenemalonate (EMME) is the industry standard, the Meldrum’s Acid variation has emerged as a superior protocol for 6-bromo derivatives due to milder conditions and often higher yields.

Visualization: Synthetic Pathways

The following diagram outlines the logic flow for synthesizing and functionalizing the core scaffold.

G Start 4-Bromoaniline Enamine Enamine Intermediate Start->Enamine Condensation Meldrum Meldrum's Acid + Triethyl Orthoformate Meldrum->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization -EtOH, -CO2 Core 6-Bromoquinolin-4-ol (Scaffold) Cyclization->Core POCl3 POCl3 Chlorination Core->POCl3 Chloro 6-Bromo-4-chloroquinoline POCl3->Chloro Suzuki Pd-Cat Coupling (Suzuki-Miyaura) Chloro->Suzuki Site: C6-Br (Chemoselective) SNAr SNAr (Amination) Chloro->SNAr Site: C4-Cl Target1 Biaryl Derivatives (Kinase Inhibitors) Suzuki->Target1 Target2 4-Aminoquinolines (Antimalarials) SNAr->Target2

Figure 1: Synthetic workflow from 4-bromoaniline to diversified libraries via the Meldrum's acid route and subsequent functionalization.

Experimental Protocols

Protocol A: Synthesis of 6-Bromoquinolin-4-ol (Meldrum's Acid Route)

Rationale: This route avoids the isolation of the ester intermediate common in the EMME route, performing cyclization and decarboxylation in a streamlined thermal step.

Reagents: 4-Bromoaniline, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), Triethyl orthoformate, Ethanol, Dowtherm A (Diphenyl ether/biphenyl eutectic).

  • Enamine Formation:

    • Reflux Meldrum's acid (1.1 eq) and Triethyl orthoformate (1.2 eq) in Ethanol for 2 hours.

    • Add 4-Bromoaniline (1.0 eq) and reflux for an additional 3–4 hours.

    • Checkpoint: Monitor by TLC. The formation of the enamine precipitate is usually visible.

    • Cool to RT. Filter the solid, wash with cold ethanol, and dry. This is the intermediate: 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[1][2]

  • Cyclization:

    • Heat Dowtherm A (10 mL/g of intermediate) to 250°C in a multi-neck flask equipped with a condenser (to catch evolved acetone/CO2).

    • Safety Critical: Add the solid intermediate portion-wise to the hot solvent. Rapid addition causes violent foaming due to CO2/acetone release.

    • Maintain temperature at 250°C for 30–60 minutes.

    • Cool to ~60°C and add Hexane or Petroleum Ether to precipitate the product.

    • Filter and wash with acetone to remove residual Dowtherm A.

    • Yield Expectation: 70–85%.

Protocol B: Chlorination (The "Gateway" Reaction)

Rationale: Converting the C4-OH to C4-Cl activates the position for Nucleophilic Aromatic Substitution (SNAr), essential for introducing amine side chains (e.g., for chloroquine analogs).

Reagents: 6-Bromoquinolin-4-ol, POCl3 (Phosphorus Oxychloride), DMF (Cat.).[1][3]

  • Suspend 6-Bromoquinolin-4-ol (1.0 eq) in POCl3 (5–8 volumes).

  • Add catalytic DMF (2–3 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reflux (105°C) for 2–4 hours.

    • Self-Validation: The reaction is complete when the suspension turns into a clear, dark solution and TLC shows no baseline material.

  • Workup (Hazard): Distill off excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water . Neutralize to pH 8–9.

  • Extract with DCM or EtOAc. The product, 6-bromo-4-chloroquinoline , is a stable solid.

Protocol C: Chemoselective Suzuki-Miyaura Coupling

Rationale: The C6-Br bond is generally more reactive toward oxidative addition than the C4-Cl bond under standard Suzuki conditions, allowing for selective arylation at the 6-position while retaining the 4-Cl for later substitution.

Reagents: 6-Bromo-4-chloroquinoline, Aryl boronic acid, Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME/Ethanol/Water.

  • Degas solvents (DME/H2O/EtOH 4:1:1) with Nitrogen for 15 mins.

  • Add halide (1.0 eq), boronic acid (1.1 eq), and Base (2.5 eq).

  • Add Pd catalyst last under positive N2 pressure.

  • Heat to 85°C for 4–6 hours.

  • Note: If C4-substitution is observed, switch to a less active catalyst system (e.g., Pd(OAc)2/PPh3) or lower temperature.

Biological Applications & SAR

Antimalarial Activity

Derivatives of 6-bromoquinolin-4-ol are structural analogs of Chloroquine . The mechanism of action involves:

  • Accumulation: The basic amine side chain (introduced at C4) drives accumulation in the acidic food vacuole of the parasite.

  • Inhibition: The quinoline core π-stacks with free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin.

  • Resistance: The 6-Br substituent modifies the lipophilicity and steric profile, potentially overcoming efflux by the mutant PfCRT transporter found in resistant strains.

Anticancer Activity (Kinase Inhibition)

The quinoline scaffold mimics the adenine ring of ATP.

  • Target: c-Met and VEGFR tyrosine kinases.

  • SAR Insight: The C4-position usually hosts a bridging atom (O or NH) connecting to a hydrophobic moiety that occupies the kinase selectivity pocket. The C6-Br allows for extension into the solvent-exposed region or the hinge region, depending on binding mode.

Data Summary: Activity Profiles
Derivative TypeTargetKey Substituent (C4)Key Substituent (C6)Mechanism
Antimalarial Heme PolymerizationDiamine (e.g., N,N-diethylpentane-1,4-diamine)Br (or Cl)Heme capping; accumulation in food vacuole.
Anticancer c-Met / VEGFRPhenoxy / AnilinoAryl / HeteroarylATP-competitive inhibition.
Antibacterial DNA GyraseKeto (Quinolone form)F / BrDNA-Gyrase cleavage complex stabilization.

References

  • Synthesis (Meldrum's Acid Route): Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1] Atlantis Press, 2016.

  • Biological Overview: "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[4][5] RSC Advances, 2024.

  • Tautomerism Studies: "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." Journal of Organic Chemistry, 2015. [6]

  • Suzuki Coupling Protocols: "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals Technical Guide.

  • Chlorination Protocol: "6-BROMO-4-CHLOROQUINOLINE synthesis." ChemicalBook.

Sources

Exploratory

In-Depth Technical Guide: 6-Bromoquinolin-4-Ol

Discovery, Synthesis, and Medicinal Chemistry Applications Executive Summary 6-Bromoquinolin-4-ol (CAS: 145369-94-4), often referred to as 6-bromo-4-hydroxyquinoline , is a "privileged scaffold" in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Medicinal Chemistry Applications

Executive Summary

6-Bromoquinolin-4-ol (CAS: 145369-94-4), often referred to as 6-bromo-4-hydroxyquinoline , is a "privileged scaffold" in modern medicinal chemistry.[1] While historically rooted in the dye and antimalarial research of the early 20th century, it has experienced a renaissance in the 21st century as a critical intermediate for the synthesis of Type I and Type II kinase inhibitors (e.g., PI3K/mTOR inhibitors like Omipalisib).

Its structural duality—possessing a nucleophilic oxygen at C4 (tautomeric with the C4-carbonyl) and an electrophilic bromine handle at C6—allows for orthogonal functionalization. This guide details its historical trajectory, optimized synthetic protocols, and its role as a linchpin in divergent drug discovery campaigns.

Chemical Identity & Physical Properties[2][3][4][5]

The compound exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) . In solution and solid state, the keto form often predominates, though "4-ol" remains the common nomenclature.

PropertySpecification
IUPAC Name 6-Bromoquinolin-4-ol; 6-bromo-1H-quinolin-4-one
CAS Number 145369-94-4
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Melting Point 280–285 °C (dec.)
Solubility Low in water; soluble in DMSO, DMF, hot acetic acid.
pKa ~11.5 (OH/NH acidic), ~2.5 (Basic N)

Historical Evolution: From Dyes to Targeted Therapy

The Classical Era (1887–1950)

The synthesis of 4-hydroxyquinolines traces back to the Conrad-Limpach (1887) and Gould-Jacobs (1939) reactions. Early interest was driven by the search for antimalarial analogs of quinine. During WWII, thousands of quinoline derivatives were screened. While the 7-chloro analog (precursor to Chloroquine) became famous, the 6-bromo variant was synthesized as part of Structure-Activity Relationship (SAR) libraries to test halogen steric effects, though it lacked the potency of its 7-substituted counterparts against Plasmodium.

The Kinase Renaissance (2000–Present)

The molecule's significance shifted dramatically with the advent of targeted oncology. The 6-bromo substituent proved to be an ideal "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the scaffold into the ATP-binding pockets of kinases.

  • Key Milestone: The development of GSK2126458 (Omipalisib) , a potent PI3K/mTOR inhibitor, utilizes 6-bromo-4-iodoquinoline (derived from 6-bromoquinolin-4-ol) as a core building block.

Synthetic Methodologies

Two primary routes exist: the classical thermal cyclization and the modern Meldrum's acid approach. The latter is recommended for laboratory-scale purity and yield.

Diagram: Synthetic Pathways

SynthesisPathways Aniline 4-Bromoaniline Inter1 Enamine Intermediate (Acrylate) Aniline->Inter1 Route A: + DEEM (Gould-Jacobs) Inter2 Meldrum's Adduct Aniline->Inter2 Route B: Modern DEEM Diethyl Ethoxymethylene malonate (DEEM) DEEM->Inter1 Meldrum Meldrum's Acid + Triethyl Orthoformate Meldrum->Inter2 Cyclization Thermal Cyclization (250°C, Ph2O) Inter1->Cyclization Product 6-Bromoquinolin-4-ol Inter2->Product Reflux in Diphenyl Ether (One-pot cyclization) Hydrolysis Hydrolysis & Decarboxylation Cyclization->Hydrolysis via Ester Hydrolysis->Product

Caption: Comparison of the Classical Gould-Jacobs (Route A) and the Modern Meldrum's Acid (Route B) pathways.

Protocol A: Modern Meldrum's Acid Route (Recommended)

This method avoids the isolation of the ester intermediate and typically offers higher purity.

  • Reagents: 4-Bromoaniline (1.0 eq), Meldrum's acid (1.2 eq), Triethyl orthoformate (excess), Ethanol (solvent).

  • Condensation: Reflux Meldrum's acid in triethyl orthoformate for 2 hours. Add 4-bromoaniline and reflux for an additional 2–3 hours.

  • Isolation: Cool to RT. The intermediate adduct precipitates.[2] Filter and wash with ethanol.

  • Cyclization: Add the adduct portion-wise to boiling Diphenyl Ether (Ph₂O) at 250°C.

    • Critical Step: Maintain temperature >240°C to ensure rapid decarboxylative cyclization and prevent polymerization.

  • Workup: Cool to ~50°C. Pour slowly into hexane or petroleum ether. The product precipitates as a solid.[2][3] Filter, wash with hexane to remove diphenyl ether, and dry.

  • Yield: Typically 60–75%.

Protocol B: Classical Gould-Jacobs Route
  • Condensation: Heat 4-bromoaniline with Diethyl ethoxymethylenemalonate (DEEM) at 110°C (neat) until ethanol evolution ceases.

  • Cyclization: Add the resulting acrylate oil to refluxing diphenyl ether (250°C) for 1 hour.

  • Hydrolysis: The product of step 2 is an ester (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate). Saponify with 10% NaOH, then acidify to get the carboxylic acid.

  • Decarboxylation: Heat the acid in quinoline/copper bronze to remove the C3-carboxyl group.

  • Note: This route is longer and lower yielding (30–45% overall) but uses cheaper reagents.

Medicinal Chemistry Applications

The utility of 6-bromoquinolin-4-ol lies in its ability to serve as a divergent synthesis hub .

Functionalization Logic
  • C4 Position (OH): Converted to Cl (using POCl₃) or I (using HI/P). This activates the position for SNAr reactions with amines (to make aminoquinolines) or ethers.

  • C6 Position (Br): Remains intact during C4 functionalization. Used subsequently for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl or heteroaryl groups.

Diagram: Divergent SAR Workflow

SAR_Workflow Core 6-Bromoquinolin-4-ol Cl_Analog 6-Bromo-4-chloroquinoline Core->Cl_Analog POCl3, Reflux I_Analog 6-Bromo-4-iodoquinoline Core->I_Analog P2I4 or HI Amino 4-Amino-6-bromoquinoline (Kinase Hinge Binder) Cl_Analog->Amino R-NH2, SnAr FinalDrug 6-Aryl-4-aminoquinoline (e.g., PI3K Inhibitor) Amino->FinalDrug Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling)

Caption: Divergent synthesis strategy transforming the scaffold into complex kinase inhibitors.

Key Case Study: Synthesis of Omipalisib Intermediate

To synthesize the core of GSK2126458 , 6-bromoquinolin-4-ol is first converted to 6-bromo-4-iodoquinoline . The iodine at C4 is more reactive than the bromine at C6, allowing for a selective Suzuki coupling at C4 before addressing the C6 bromine, or vice versa depending on the specific protecting group strategy.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Wang, W., et al. (2012).[4] Synthesis of 6-bromo-4-iodoquinoline.[2][4] Atlantis Press (International Conference on Material Science and Application). Link

  • Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell, 125(4), 733–747. (Context for PI3K inhibitor development).
  • Ren, P., et al. (2011). Heterocyclic Compounds and Uses Thereof.[1][2][5][6] Patent WO2011022439. (Describes synthesis of Omipalisib intermediates).

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 6-Bromoquinolin-4-ol from 4-bromoaniline

Abstract This document provides a comprehensive guide for the synthesis of 6-Bromoquinolin-4-ol, a crucial intermediate in pharmaceutical research and drug development, starting from 4-bromoaniline. We present a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Bromoquinolin-4-ol, a crucial intermediate in pharmaceutical research and drug development, starting from 4-bromoaniline. We present a detailed protocol based on the Gould-Jacobs reaction, a classic and reliable method for quinoline synthesis.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice to ensure a successful and safe synthesis. The protocol has been designed to be self-validating, with clear explanations for each experimental choice.

Introduction: The Significance of 6-Bromoquinolin-4-ol

Quinoline and its derivatives are heterocyclic scaffolds of immense importance in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[2] 6-Bromoquinolin-4-ol, in particular, serves as a key building block for the synthesis of more complex molecules, including potent kinase inhibitors and other therapeutic agents. The bromine substituent at the 6-position provides a handle for further functionalization through various cross-coupling reactions, making it a versatile intermediate in drug discovery programs.

The synthesis of the quinoline core can be achieved through several named reactions, with the Gould-Jacobs reaction being a prominent and adaptable method for preparing 4-hydroxyquinoline derivatives.[1][2][4] This reaction involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization to form the quinoline ring system.[1][3]

Reaction Mechanism and Scientific Rationale

The synthesis of 6-Bromoquinolin-4-ol from 4-bromoaniline via the Gould-Jacobs reaction is a multi-step process.[1][2] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through the following key steps:

  • Condensation: The synthesis initiates with a nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl ((4-bromophenyl)amino)methylenemalonate.[2]

  • Thermal Cyclization: This step is the cornerstone of the Gould-Jacobs reaction and requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[2][4] This intramolecular reaction leads to the formation of the quinoline ring. The high activation energy for this step necessitates the use of a high-boiling point solvent, such as diphenyl ether (Dowtherm A).

  • Saponification and Decarboxylation (Implicit in this protocol): In the classical Gould-Jacobs reaction, the resulting 4-hydroxy-3-carboalkoxyquinoline is subjected to hydrolysis (saponification) to the corresponding carboxylic acid, followed by decarboxylation to yield the final 4-hydroxyquinoline product.[1][3] The high-temperature cyclization in this protocol often leads to concomitant decarboxylation.

An alternative and related approach, the Conrad-Limpach synthesis, involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[5][6][7] While similar in outcome, the choice of starting materials and intermediates differs.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 6-Bromoquinolin-4-ol from 4-bromoaniline and diethyl ethoxymethylenemalonate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
4-BromoanilineReagent Grade, 98%e.g., Sigma-Aldrich106-40-1Toxic and harmful. Handle with appropriate PPE.[8][9][10][11][12]
Diethyl ethoxymethylenemalonate (DEEM)Reagent Grade, ≥98%e.g., Sigma-Aldrich87-13-8Combustible liquid, causes eye irritation.[13][14][15][16][17]
Diphenyl ether (Dowtherm A)Reagent Grade, 99%e.g., Sigma-Aldrich101-84-8High-boiling point solvent. Handle with care.
EthanolAnhydrouse.g., Fisher Scientific64-17-5Flammable liquid.
Petroleum EtherACS Gradee.g., Fisher Scientific8032-32-4Flammable liquid.
Ethyl AcetateACS Gradee.g., Fisher Scientific141-78-6Flammable liquid.
Round-bottom flask250 mL--Ensure glassware is dry.
Reflux condenser----
Heating mantle with stirrer----
Thermometer---Capable of measuring up to 300 °C.
Buchner funnel and flask---For filtration.
Thin Layer Chromatography (TLC) platesSilica gel 60 F254--For monitoring reaction progress.
Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation & Purification Reactants 4-Bromoaniline + Diethyl Ethoxymethylenemalonate Heating_1 Heat at 110-120 °C (1-2 hours) Reactants->Heating_1 Combine in flask Intermediate Diethyl ((4-bromophenyl)amino)methylenemalonate Heating_1->Intermediate Formation Solvent Add Diphenyl Ether Intermediate->Solvent Dissolve Heating_2 Heat to 250-260 °C (15-30 minutes) Solvent->Heating_2 High temperature Cyclized_Product Crude 6-Bromoquinolin-4-ol in Diphenyl Ether Heating_2->Cyclized_Product Ring closure Cooling Cool to room temperature Cyclized_Product->Cooling Precipitation Add Petroleum Ether Cooling->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with Ethyl Acetate Filtration->Washing Drying Dry the product Washing->Drying Final_Product Pure 6-Bromoquinolin-4-ol Drying->Final_Product

Sources

Application

Gould-Jacobs reaction for 6-Bromoquinolin-4-Ol synthesis

Application Notes & Protocols: Synthesis of 6-Bromoquinolin-4-Ol via the Gould-Jacobs Reaction Abstract This document provides a detailed scientific guide for the synthesis of 6-Bromoquinolin-4-ol, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of 6-Bromoquinolin-4-Ol via the Gould-Jacobs Reaction

Abstract

This document provides a detailed scientific guide for the synthesis of 6-Bromoquinolin-4-ol, a key intermediate in the development of various pharmaceutical compounds.[1][2] The protocol is centered on the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline core.[3][4] We will explore the underlying reaction mechanism, provide step-by-step experimental protocols, discuss critical optimization parameters, and offer troubleshooting insights. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood synthetic pathway to this important molecule.

Introduction and Scientific Background

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutics.[4][5] 6-Bromoquinolin-4-ol, in particular, serves as a crucial building block for advanced pharmaceutical ingredients, including the PI3K/mTOR inhibitor Omipalisib (GSK2126458).[1][6] The Gould-Jacobs reaction, first reported in 1939, offers a reliable pathway to 4-hydroxyquinolines from readily available anilines and malonic ester derivatives.[7][8]

The overall synthesis proceeds in two primary stages:

  • Condensation: An initial reaction between a substituted aniline (4-bromoaniline) and an activated malonate derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form a stable vinylogous amide intermediate.[3][9]

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate, which closes the quinoline ring system.[4][7] This step is the most critical and demands carefully controlled conditions to achieve high yields.

Reaction Mechanism: The Gould-Jacobs Pathway

The Gould-Jacobs reaction is a sequence of well-defined chemical transformations.[3][5] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Substitution: The synthesis begins with the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to yield the key intermediate, diethyl 2-[(4-bromoanilino)methylidene]malonate.[3][7] This step is typically facile and can be performed under moderate heating.

  • Electrocyclization: The subsequent and most demanding step is a thermal 6-electron electrocyclization.[3] At high temperatures (typically >200 °C), the anilinomethylenemalonate intermediate undergoes an intramolecular cyclization onto the ortho position of the aniline ring, eliminating a second molecule of ethanol and forming the heterocyclic quinoline ring.

  • Tautomerization: The resulting product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, exists in equilibrium with its more stable keto tautomer, ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. For simplicity, it is often referred to as the 4-hydroxyquinoline or 4-quinolone derivative.

  • Saponification & Decarboxylation (Optional but common): To obtain the target 6-Bromoquinolin-4-ol, the ester group at the 3-position must be removed. This is typically achieved through saponification (hydrolysis) to the carboxylic acid, followed by a high-temperature decarboxylation.[3][4] In many high-temperature cyclization protocols using solvents like diphenyl ether, this decarboxylation can occur in situ or as a distinct, subsequent step.[2]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Decarboxylation Aniline 4-Bromoaniline Intermediate Diethyl 2-[(4-bromoanilino)- methylidene]malonate Aniline->Intermediate - EtOH DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate CyclizedEster Ethyl 6-Bromo-4-hydroxy- quinoline-3-carboxylate Intermediate->CyclizedEster High Temp. (e.g., 250°C) - EtOH FinalProduct 6-Bromoquinolin-4-ol (Tautomer: 6-Bromo-4-quinolone) CyclizedEster->FinalProduct 1. Saponification 2. Decarboxylation Experimental_Workflow Experimental Synthesis Workflow Start Reactants: - 4-Bromoaniline - DEEM Condensation Stage 1: Condensation Reaction (Ethanol Reflux or Microwave) Start->Condensation Isolation1 Isolate Intermediate: - Cooling - Filtration - Washing Condensation->Isolation1 Reaction complete Intermediate Intermediate: Diethyl 2-[(4-bromoanilino)- methylidene]malonate Isolation1->Intermediate Cyclization Stage 2: Thermal Cyclization (High-Boiling Solvent, e.g., Diphenyl Ether) Intermediate->Cyclization Isolation2 Isolate Product: - Cool & Precipitate - Filtration - Washing (Pet. Ether, EtOAc) Cyclization->Isolation2 Reaction complete Product Final Product: 6-Bromoquinolin-4-ol Isolation2->Product Analysis Characterization: - Melting Point - NMR - MS Product->Analysis

Caption: Workflow for the synthesis of 6-Bromoquinolin-4-ol.

Stage 1: Synthesis of Diethyl 2-[(4-bromoanilino)methylidene]malonate

This intermediate can be prepared using either conventional heating or microwave irradiation. Microwave synthesis offers a significant reduction in reaction time. [9] Materials & Reagents:

  • 4-Bromoaniline (99%)

  • Diethyl ethoxymethylenemalonate (DEEM, 98%)

  • Anhydrous Ethanol (for conventional method)

  • Round-bottom flask or Microwave reaction vial

  • Reflux condenser

  • Magnetic stirrer/hotplate or Microwave synthesizer

Protocol A: Conventional Reflux

  • In a 250 mL round-bottom flask, combine 4-bromoaniline (17.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Add 50 mL of anhydrous ethanol to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to induce crystallization.

  • Collect the resulting solid by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

    • Causality: Refluxing in ethanol provides sufficient thermal energy to drive the condensation while serving as a solvent for the reactants and a medium for crystallization upon cooling.

Protocol B: Microwave-Assisted Synthesis (Neat)

  • In a 10 mL microwave reaction vial, combine 4-bromoaniline (0.86 g, 5 mmol) and diethyl ethoxymethylenemalonate (1.08 g, 5 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the neat mixture at 170 °C for 7-10 minutes. [9]4. After the reaction, allow the vial to cool to room temperature. The product will solidify.

  • Purify the solid product by recrystallization from ethanol or diethyl ether to yield a white solid. [10] * Causality: Microwave irradiation provides rapid and uniform heating, dramatically accelerating the reaction and often leading to cleaner product formation without the need for a solvent. [7][9]

Stage 2: Thermal Cyclization & Decarboxylation to 6-Bromoquinolin-4-ol

This step requires very high temperatures and must be performed with caution in a well-ventilated fume hood. The use of a high-boiling solvent like diphenyl ether is essential to reach the required reaction temperature.

Materials & Reagents:

  • Diethyl 2-[(4-bromoanilino)methylidene]malonate (from Stage 1)

  • Diphenyl ether (Ph2O)

  • Petroleum ether or Hexanes

  • Ethyl acetate (EtOAc)

  • High-temperature thermometer

  • Heating mantle

  • Three-neck round-bottom flask

Protocol:

  • In a three-neck flask equipped with a mechanical stirrer and a high-temperature thermometer, add diphenyl ether (approx. 10 mL per gram of intermediate).

  • Heat the diphenyl ether to 250-260 °C using a heating mantle.

    • Causality: Preheating the solvent ensures that the intermediate is rapidly brought to the high temperature required for the intramolecular cyclization, minimizing the formation of thermal decomposition byproducts. [11]3. Once the solvent has reached the target temperature, slowly add the intermediate from Stage 1 in small portions over 20-30 minutes.

  • Maintain the reaction mixture at 250-260 °C for 1-2 hours. [2]The reaction progress can be monitored by TLC if samples are taken carefully.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 60-80 °C.

  • While the solution is still warm, pour it into a beaker containing petroleum ether or hexanes (approx. 10 volumes) with vigorous stirring. This will precipitate the crude product.

    • Causality: The product is insoluble in non-polar hydrocarbon solvents, while the diphenyl ether solvent remains in solution, allowing for efficient separation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid sequentially with petroleum ether (to remove residual diphenyl ether) and then with ethyl acetate to remove other impurities. [2]9. Dry the resulting brown or off-white solid under vacuum to yield the final product, 6-Bromoquinolin-4-ol.

Product Characterization

The identity and purity of the synthesized 6-Bromoquinolin-4-ol should be confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₉H₆BrNO[12]
Molecular Weight 224.05 g/mol [12]
Appearance White to light yellow/brown solid[2]
Melting Point ~283 °C (lit.)[2][12]
¹H NMR (400MHz, DMSO-d₆) δ 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H)[6]
ESI-MS m/z = 224 [M+H]⁺[2]

Optimization and Troubleshooting

Problem Potential Cause Recommended Solution
Low yield in Stage 1 (Condensation) Incomplete reaction.Increase reaction time or temperature. For the reflux method, ensure a steady reflux is maintained.
Loss of product during crystallization.Use minimal ice-cold solvent for washing the filtered product.
Low yield in Stage 2 (Cyclization) Temperature too low.Ensure the reaction temperature is maintained at a minimum of 250 °C. Calibrate your thermometer.
Reaction time too short.Extend the reaction time at 250-260 °C, monitoring by TLC.
Dark, oily, or impure final product Thermal decomposition.Add the intermediate to the pre-heated solvent slowly to avoid a drop in temperature and ensure rapid reaction. Do not exceed the recommended reaction time or temperature. [7]
Insufficient washing.Ensure the final product is thoroughly washed with petroleum ether to remove all traces of diphenyl ether, followed by a wash with a more polar solvent like ethyl acetate.

Conclusion

The Gould-Jacobs reaction is a time-honored and effective strategy for the synthesis of 4-hydroxyquinolines. The protocols detailed herein provide a comprehensive and reliable method for producing 6-Bromoquinolin-4-ol, a valuable intermediate for pharmaceutical research and development. By understanding the underlying mechanism and paying close attention to critical parameters, particularly the high-temperature cyclization step, researchers can consistently obtain high yields of the desired product. Recent advancements, such as the use of microwave-assisted synthesis, can further enhance the efficiency of the initial condensation step, making this classic reaction highly adaptable to the needs of the modern chemistry laboratory. [13]

References

  • Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7245. Retrieved from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Retrieved from [Link]

  • Wang, W. et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Gould–Jacobs reaction | Request PDF. ResearchGate. Retrieved from [Link]

  • Martinez, R., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry Proceedings. Retrieved from [Link]

  • 6-Bromoquinolin-4-ol | CAS No:145369-94-4. ZaiQi Bio-Tech. Retrieved from [Link]

  • Gould-Jacobs Reaction. Name-Reaction.com. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Journal of the Korean Chemical Society.
  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. Retrieved from [Link]

  • Zhang, G. F., et al. (2009). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2467. Retrieved from [Link]

Sources

Method

Antibacterial Activity Assays for 6-Bromoquinolin-4-Ol

Application Note & Protocol Guide | Doc ID: AN-BQ4-001 [1] Executive Summary This guide details the standardized protocols for evaluating the antibacterial efficacy of 6-Bromoquinolin-4-ol (CAS: 145369-94-4 / 23438-20-2)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-BQ4-001 [1]

Executive Summary

This guide details the standardized protocols for evaluating the antibacterial efficacy of 6-Bromoquinolin-4-ol (CAS: 145369-94-4 / 23438-20-2), a critical pharmacophore in medicinal chemistry.[1] As a halogenated quinoline scaffold, this molecule exhibits intrinsic antimicrobial potential through mechanisms analogous to fluoroquinolones (DNA gyrase inhibition) and serves as a primary intermediate for high-affinity ligands like GSK2126458.[1]

This document moves beyond generic testing, addressing the specific physicochemical challenges of this hydrophobic scaffold—specifically solubility management in aqueous media and distinguishing bacteriostatic vs. bactericidal activity.

Part 1: Chemical Handling & Stock Preparation

Challenge: 6-Bromoquinolin-4-ol exhibits poor aqueous solubility and exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1] Improper solubilization leads to microprecipitation in assay plates, causing false-negative optical density (OD) readings.[1]

Solubilization Protocol
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Target Stock Concentration: 10 mg/mL (44.6 mM).[1]

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Quality Control: Precipitation Check

Before committing to a 96-well plate, perform a "water spike" test:

  • Add 10 µL of Stock Solution to 990 µL of Mueller-Hinton Broth (MHB).

  • Vortex for 10 seconds.

  • Pass Criteria: Solution remains clear or shows a faint tyndall effect without visible particulates.

  • Fail Criteria: Visible white precipitate.[1] Action: Sonicate the stock for 10 mins at 40°C or lower the stock concentration to 5 mg/mL.

Part 2: Primary Screen – Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution (CLSI M07-A10 Standard) Objective: Determine the lowest concentration inhibiting visible growth.[1]

Experimental Setup
  • Organism Panel: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Controls:

    • Positive Control: Ciprofloxacin (known quinolone potency).[1]

    • Solvent Control: 2.5% DMSO in CAMHB (toxicity threshold).[1]

    • Sterility Control: Un-inoculated media.[1]

Workflow Diagram

The following diagram outlines the critical path for MIC determination, ensuring solvent tolerance is respected.

MIC_Workflow Stock Stock Prep (10 mg/mL DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Max 2.5% DMSO Plate 96-Well Plate (Final Vol: 100 µL) Dilution->Plate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Incubate Incubation (16-20h @ 35°C) Plate->Incubate Readout Readout (Visual + OD600) Incubate->Readout

Figure 1: MIC Assay Workflow.[1] Critical control point is the DMSO concentration during serial dilution.

Step-by-Step Protocol
  • Dilution Plate: Prepare a 2-fold serial dilution of 6-Bromoquinolin-4-ol in CAMHB. Range: 128 µg/mL to 0.25 µg/mL.[1]

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of diluted inoculum to 50 µL of compound dilution in the assay plate. Final cell density: ~5 x 10^5 CFU/mL.[1]

  • Incubation: Seal with gas-permeable film.[1] Incubate at 35°C ± 2°C for 16–20 hours (24h for Staphylococcus spp.).

  • Readout:

    • Visual: Look for turbidity pellets.[1]

    • Spectrophotometric: Measure OD600. MIC is defined as ≥80% inhibition of OD compared to growth control.[1]

Part 3: Secondary Screen – MBC & Time-Kill Kinetics

Objective: Differentiate between bacteriostatic (growth inhibition) and bactericidal (cell death) activity.[1] Quinolone derivatives often exhibit concentration-dependent killing.[1]

Minimum Bactericidal Concentration (MBC)
  • Sampling: From the MIC plate, sample 10 µL from the MIC well and the two wells above the MIC (supr-MIC).

  • Plating: Spot onto Tryptic Soy Agar (TSA) plates.

  • Incubation: 24 hours at 37°C.

  • Calculation: MBC is the concentration killing ≥99.9% of the initial inoculum (reduction of ≥3 log10 CFU).

Interpretation Logic[2][3]
  • MBC/MIC Ratio ≤ 4: Bactericidal (Likely DNA gyrase mediated cell death).[1]

  • MBC/MIC Ratio > 4: Bacteriostatic (Growth arrest without killing).[1]

Part 4: Mechanistic Validation (MoA)

For 6-Bromoquinolin-4-ol, the primary hypothesis is interference with DNA replication.[1]

Mechanism Decision Tree

Use this logic flow to validate the hit and determine the next steps in lead optimization.

MoA_Logic Start MIC Hit (< 16 µg/mL) MBC_Test MBC/MIC Ratio Start->MBC_Test Static Bacteriostatic (Ratio > 4) MBC_Test->Static High Ratio Cidal Bactericidal (Ratio ≤ 4) MBC_Test->Cidal Low Ratio Membrane Membrane Permeability (PI Uptake) Static->Membrane Secondary Hypothesis Gyrase DNA Gyrase Supercoiling Assay Cidal->Gyrase Primary Hypothesis Lead Optimization Lead Optimization Gyrase->Lead Optimization

Figure 2: Decision tree for characterizing the Mode of Action (MoA) based on MIC/MBC ratios.

DNA Gyrase Supercoiling Assay (Recommended)

Since 6-Bromoquinolin-4-ol is a structural analog of the quinolone core:

  • Kit: E. coli Gyrase Supercoiling Assay Kit (Inspiralis or equivalent).

  • Method: Incubate relaxed pBR322 plasmid with Gyrase enzyme + Compound.

  • Readout: Gel electrophoresis.[1] Presence of supercoiled bands indicates enzyme activity; absence indicates inhibition (IC50 determination).[1]

Part 5: Data Presentation & Analysis

Reporting Standards

Report all data in a structured format comparing the test compound against the reference standard.

OrganismStrain6-Br-Q-4-ol MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureusATCC 29213[Data] 0.12 - 0.5Gram(+) Potency
E. coliATCC 25922[Data] 0.004 - 0.015Gram(-) Permeability
P. aeruginosaATCC 27853[Data] 0.25 - 1.0Efflux Liability
Troubleshooting Guide
  • Issue: "Skipped Wells" (Growth at high conc, no growth at low).

    • Cause: Precipitation of 6-Bromoquinolin-4-ol at high concentrations.[1]

    • Fix: Verify solubility (Part 1.2) and ensure DMSO < 2.5%.[1]

  • Issue: High MIC in Gram-negatives.

    • Cause: Poor penetration or efflux.[1]

    • Fix: Test in the presence of an efflux pump inhibitor (e.g., PAβN) to assess accumulation.

References

  • CLSI. (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2] Clinical and Laboratory Standards Institute.[1][2][3] [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Swebocki, T., et al. (2023).[4] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 12403680, 6-Bromo-4-hydroxyquinoline. [Link][1]

Sources

Application

Application Note: Strategic Anticancer Screening of 6-Bromoquinolin-4-Ol Derivatives

Executive Summary The 6-bromoquinolin-4-ol (6-Br-Q) scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with established agents like chloroquine and ciprofloxacin.[1] Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromoquinolin-4-ol (6-Br-Q) scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with established agents like chloroquine and ciprofloxacin.[1] However, its application in oncology requires navigating a specific set of physicochemical challenges—primarily the solubility-permeability trade-off introduced by the lipophilic 6-bromo substituent.[1]

This guide provides a standardized, self-validating workflow for screening these derivatives. Unlike generic protocols, this document addresses the specific artifacts caused by quinoline aggregation and fluorescence, ensuring that your IC


 data reflects true biological potency rather than experimental noise.

Chemical Grounding & Preparation

The "Solubility Paradox": The 6-bromo substituent enhances membrane permeability (logP increase) but drastically reduces aqueous solubility.[1] Improper handling leads to micro-precipitation in assay media, causing false negatives (compound unavailable) or false positives (crystal-induced cell lysis).[1]

Protocol: Compound Stock Management
  • Primary Stock: Dissolve neat compound in 100% DMSO (molecular biology grade) to 20 mM .

    • Critical Step: Sonicate at 40°C for 10 minutes. The 4-hydroxy group can form strong intermolecular H-bonds; thermal energy is required to break these lattices.[1]

  • Quality Control: Verify clarity via visual inspection against a dark background. Any turbidity indicates micro-crystallization.[1]

  • Working Solutions:

    • Do NOT dilute directly into media for storage.[1]

    • Perform serial dilutions in 100% DMSO first (e.g., 20 mM

      
       2 mM 
      
      
      
      0.2 mM).
    • "Spike" these DMSO concentrates into pre-warmed culture media (37°C) immediately prior to cell treatment to achieve final concentrations (e.g., 100

      
      M to 0.1 
      
      
      
      M).
    • Constraint: Final DMSO concentration must remain

      
       (v/v) to avoid solvent toxicity.
      

Primary Screening: The High-Fidelity MTT Assay

Standard MTT protocols often fail with quinolines due to their potential to reduce tetrazolium salts non-enzymatically or interfere with absorbance readings.[1] This modified protocol mitigates these risks.

Target Cell Lines:

  • MCF-7 (Breast Adenocarcinoma): High sensitivity to EGFR/Topo inhibitors.[1]

  • A549 (Lung Carcinoma): Robust model for multidrug resistance (MDR).

  • HCT-116 (Colorectal): p53-wildtype model for apoptosis validation.[1]

Step-by-Step Protocol

Phase A: Seeding (Day 0)

  • Harvest cells in the log phase (70-80% confluence).[1]

  • Seed 3,000–5,000 cells/well in 96-well clear-bottom plates.

    • Expert Tip: Leave the peripheral wells (edge wells) empty and fill with PBS. This "moat" prevents evaporation artifacts ("Edge Effect") which skew data in 3-day assays.[1]

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    

Phase B: Treatment (Day 1)

  • Remove old media.[1][2]

  • Add 100

    
    L  of fresh media containing the 6-Br-Q derivatives (0.1 
    
    
    
    M – 100
    
    
    M).
  • Controls (Mandatory):

    • Negative:[1] 0.5% DMSO in media.[1]

    • Positive: Doxorubicin or Cisplatin (standard curve required).

    • Blank: Media + Compound (No Cells). Critical: Some quinolines absorb at 570 nm.[1] You must subtract this value to avoid false "viability" readings.

Phase C: Development (Day 4)

  • Add 10

    
    L  of MTT Reagent (5 mg/mL in PBS) to each well.[3]
    
    • Note: Protect from light.[1]

  • Incubate for 3–4 hours. Look for purple formazan crystals.[1][2][3][4]

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100

    
    L DMSO .
    
  • Shake plate on an orbital shaker for 15 minutes.

  • Read: Measure Absorbance at 570 nm (Signal) and 630 nm (Background Reference).

Data Analysis Table: Interpretation Matrix
ObservationPotential CauseAction
High OD in "No Cell" Blank Compound precipitation or intrinsic colorSubtract blank OD from all test wells.[1]
High Variance between replicates Pipetting error or "Edge Effect"Use automated dispensing; verify "moat" wells.
Flat dose-response (No kill) Compound precipitated in mediaCheck solubility; lower max concentration.[1]
IC

< 1

M
Potent "Hit"Proceed to Flow Cytometry immediately.

Secondary Validation: Mechanism of Action

Cytotoxicity does not equal anticancer activity (bleach is cytotoxic). You must prove the mechanism is specific, such as apoptosis or cell cycle arrest.

Diagram 1: The Screening Workflow

This flowchart illustrates the decision logic from synthesis to hit validation.

ScreeningWorkflow Start Synthesis of 6-Br-Quinolin-4-ol QC QC: NMR & LCMS (>95% Purity) Start->QC Stock Stock Prep 20mM in DMSO QC->Stock Primary Primary Screen (MTT) Single Dose (10 µM) Stock->Primary Decision1 >50% Inhibition? Primary->Decision1 Secondary Dose-Response (IC50) (0.1 - 100 µM) Decision1->Secondary Yes Discard Discard / Optimize Decision1->Discard No Decision2 IC50 < 5 µM? Secondary->Decision2 Mechanism Mechanistic Validation (Flow Cytometry) Decision2->Mechanism Yes Decision2->Discard No

Caption: Figure 1. Decision-gated screening workflow ensuring only high-potency candidates progress to expensive mechanistic assays.[1]

Protocol: Apoptosis Detection (Annexin V/PI)

The 6-bromo substituent often facilitates DNA intercalation or Topoisomerase II inhibition, leading to apoptosis.[1]

  • Treat cells with IC

    
     concentration of the hit compound for 24h.
    
  • Harvest cells (keep floating cells! – they are the dead ones).

  • Wash with cold PBS.

  • Stain with Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI - stains necrotic DNA).[1]

  • Analyze via Flow Cytometry.

    • Q3 (Annexin-/PI-): Live[1]

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Outcome)

    • Q2 (Annexin+/PI+): Late Apoptosis[1]

    • Q1 (Annexin-/PI+): Necrosis (indicates non-specific toxicity).

Structure-Activity Relationship (SAR) & Mechanism

The biological activity of 6-Br-Q derivatives is often multi-modal. The diagram below details the dual-targeting potential often observed in this scaffold class: EGFR Inhibition (membrane) and Topoisomerase Inhibition (nucleus).[1]

Diagram 2: Dual-Target Signaling Pathway

MechanismPath cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor PI3K PI3K / Akt EGFR->PI3K Activation Blocked Drug 6-Br-Quinolin-4-ol Derivative Drug->EGFR Inhibits Topo Topoisomerase II Drug->Topo Intercalation/Inhibition Mito Mitochondria PI3K->Mito Survival Signal Lost Apoptosis APOPTOSIS (Cell Death) Mito->Apoptosis Cytochrome C Release DNA DNA Replication Topo->DNA DSB Accumulation DNA->Apoptosis Cell Cycle Arrest

Caption: Figure 2. Putative dual-mechanism of action. 6-Br-Q derivatives may inhibit EGFR signaling while simultaneously poisoning Topoisomerase II, leading to synergistic apoptotic cell death.[1]

References

  • Global Research Online. "Anticancer Activity of Quinoline Derivatives."[1] International Journal of Pharmaceutical Sciences Review and Research. (2022). Link

  • BenchChem. "An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential." (2025).[1][5] Link

  • National Institutes of Health (NIH). "6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies."[1] Chemistry & Biodiversity. (2023). Link

  • Abcam. "MTT Assay Protocol." Abcam Protocols. Link

  • ResearchGate. "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents."[1] (2021).[6][7][8][9] Link

Sources

Method

protocol for MTT assay with 6-Bromoquinolin-4-Ol

Application Note: High-Fidelity Cytotoxicity Profiling of 6-Bromoquinolin-4-Ol Abstract This technical guide outlines the optimized protocol for assessing the cytotoxic potential of 6-Bromoquinolin-4-Ol (CAS: 145369-94-4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cytotoxicity Profiling of 6-Bromoquinolin-4-Ol

Abstract

This technical guide outlines the optimized protocol for assessing the cytotoxic potential of 6-Bromoquinolin-4-Ol (CAS: 145369-94-4) using the MTT colorimetric assay.[1] As a halogenated quinoline derivative, this compound presents specific solubility and stability challenges that distinguish it from standard hydrophilic drugs. This protocol addresses the critical variables of solvent tolerance (DMSO) , abiotic reduction interference , and tautomeric stability , ensuring reproducible IC50 generation for oncology and antimicrobial drug discovery pipelines.

Compound Chemistry & Handling

6-Bromoquinolin-4-Ol exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolinone) forms.[1] This structural duality impacts its solubility profile.[1]

  • Solubility Profile: Highly hydrophobic.[1] Insoluble in aqueous buffers (PBS, media).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2]

  • Stock Preparation: Prepare a 20 mM - 50 mM master stock in sterile, anhydrous DMSO. Vortex vigorously.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture absorption.[1]

Critical Scientist Insight: Unlike simple salts, quinoline scaffolds can precipitate upon rapid dilution into aqueous media. Always perform the serial dilution in DMSO first, then transfer to the media to ensure the final DMSO concentration remains constant (typically <0.5%) across all dose points. This prevents "solubility crashing" which leads to false-negative toxicity data.[1]

Experimental Design Strategy

To generate a statistically robust dose-response curve, the plate layout must account for edge effects and compound interference.[1]

Table 1: Experimental Variables & Controls

VariableSpecificationRationale
Cell Density 3,000 - 10,000 cells/wellOptimization required per cell line to ensure linearity (non-confluent at 72h).
Dose Range 0.1 µM – 100 µMCovers the typical potency range for quinoline pharmacophores.
Vehicle Control DMSO (matched %)Normalizes for solvent-induced cytotoxicity.[1]
Blank (Media) Media + MTT + DMSOCorrects for background absorbance of the plastic and media.
Abiotic Control Compound + Media + MTT (No Cells)CRITICAL: Quinolines can possess redox potential.[1] This control detects if the drug reduces MTT without cellular metabolism.
Positive Control Doxorubicin or StaurosporineValidates assay sensitivity.[1]

Detailed Protocol: MTT Assay Workflow

Phase I: Cell Seeding (Day 0)
  • Harvest Cells: Trypsinize adherent cells (e.g., A549, MCF-7) and resuspend in complete growth media.[1]

  • Count & Dilute: Adjust density to 5 x 10⁴ cells/mL .

  • Plating: Dispense 100 µL/well into a clear, flat-bottom 96-well plate (5,000 cells/well).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery.

Phase II: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Prepare 200x concentrations of 6-Bromoquinolin-4-Ol in a DMSO master plate (e.g., 20 mM down to 20 µM).

    • Dilute these 1:200 into pre-warmed culture media. This yields 1x drug concentration with exactly 0.5% DMSO .

  • Treatment:

    • Carefully aspirate old media from the cell plate (or use a flick-blot technique if cells are loosely adherent).[1]

    • Add 100 µL of the drug-containing media to respective wells.

    • Include Vehicle Control wells (Media + 0.5% DMSO only).

  • Incubation: Incubate for 48 to 72 hours depending on the cell cycle time.

Phase III: MTT Reaction & Readout (Day 3/4)
  • MTT Addition:

    • Prepare MTT Reagent (5 mg/mL in PBS, sterile filtered).[2][3]

    • Add 10 µL of MTT stock to each well (final conc. 0.5 mg/mL).[1][2][4][5]

    • Do not remove the drug media.

  • Metabolic Reduction: Incubate for 3–4 hours at 37°C. Observe for purple formazan crystals under a microscope.

  • Solubilization (The DMSO Method):

    • Why DMSO? Acidified SDS is slow.[1] DMSO solubilization is rapid and compatible with hydrophobic quinolines.

    • Carefully aspirate the media/MTT solution.[3][4][6] Do not disturb the crystal layer.

    • Add 100 µL of 100% DMSO to each well.

    • Agitate on an orbital shaker for 10–15 minutes at room temperature.

  • Quantification:

    • Measure absorbance at 570 nm (Signal).

    • Measure reference absorbance at 630 nm (Background).

    • Subtract Reference from Signal (

      
      ).[1]
      

Data Analysis & Interpretation

Calculate the Percent Viability using the formula:


[1]

Interpreting the Curve:

  • Steep Slope: Indicates a specific mechanism of action (e.g., kinase inhibition).

  • Shallow Slope: Suggests non-specific toxicity or solubility issues.

  • Abiotic Control Signal: If the "No Cell" control has high absorbance, the 6-Bromoquinolin-4-Ol is chemically reducing the MTT.[1] In this case, wash cells with PBS before adding MTT.

Visualizations

Figure 1: Assay Logic & Pathway

A visualization of the cellular mechanism and experimental workflow.

MTT_Workflow cluster_control Quality Control Check Compound 6-Bromoquinolin-4-Ol (Hydrophobic) Mito Mitochondria (Succinate Dehydrogenase) Compound->Mito Inhibition/Toxicity Formazan Formazan Crystals (Insoluble Purple) Mito->Formazan Reduction (NADH) MTT MTT Reagent (Yellow Tetrazolium) MTT->Mito Substrate Entry Readout Spectrophotometer (OD 570nm) Formazan->Readout Solubilization (DMSO) Abiotic Abiotic Control (No Cells) Abiotic->MTT Check for Direct Reduction

Figure 1: Mechanism of Action and Critical Control Points for MTT Assay with Quinoline Derivatives.

Figure 2: Plate Layout Strategy

Optimized 96-well layout to minimize edge effects and maximize statistical power.

Figure 2: Strategic Plate Layout. Outer wells are filled with PBS to prevent evaporation (Edge Effect).

References

  • Stockert, J. C., et al. (2012). Assays for Viability: A Review. Acta Histochemica. (Grounding for tetrazolium reduction mechanisms).
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Antimicrobial Susceptibility Testing of 6-Bromoquinolin-4-Ol

Introduction: The Quest for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance (AMR) necessitates an urgent and continuous pipeline for the discovery and development of new therapeutic agents. Q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) necessitates an urgent and continuous pipeline for the discovery and development of new therapeutic agents. Quinolone derivatives have historically been a cornerstone of antibacterial therapy, and novel functionalized quinolones represent a promising frontier in this effort.[1] 6-Bromoquinolin-4-ol, a member of this class, has emerged as a scaffold of significant interest. Its structural similarity to established fluoroquinolones suggests a potential mechanism of action targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2]

This document provides a comprehensive technical guide for researchers, microbiologists, and drug development professionals to rigorously evaluate the antimicrobial activity of 6-Bromoquinolin-4-ol. It outlines detailed, field-proven protocols for determining its in vitro efficacy against a panel of clinically relevant bacteria. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability across different laboratories.[3][4]

Scientific Principles and Compound Profile

Chemical Profile of 6-Bromoquinolin-4-Ol
  • Chemical Name: 6-Bromoquinolin-4-ol

  • Synonyms: 6-bromo-1,4-dihydroquinolin-4-one

  • CAS Number: 145369-94-4[5]

  • Molecular Formula: C₉H₆BrNO[5]

  • Molecular Weight: 224.05 g/mol [5]

  • Structure:

  • Physicochemical Properties:

    • Appearance: Typically a solid.

    • Melting Point: ~283°C[5]

    • Solubility: Limited aqueous solubility. The use of an organic solvent like Dimethyl Sulfoxide (DMSO) is required for preparing stock solutions for biological assays.

Presumed Mechanism of Action

As a quinolone derivative, 6-Bromoquinolin-4-ol is hypothesized to function as a topoisomerase inhibitor. Quinolones are known to selectively target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, the compound effectively traps the enzyme, leading to double-strand DNA breaks and ultimately, bacterial cell death.[2] The presence of the bromine atom at the C6 position may enhance this activity, a phenomenon observed in other halogenated quinolinone series.[6]

Core Concepts in Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism. This is known as the Minimum Inhibitory Concentration (MIC) .[7] The results from these tests are used to categorize bacteria as Susceptible (S), Intermediate (I), or Resistant (R) to a particular agent, although for a novel compound like 6-Bromoquinolin-4-ol, these clinical breakpoints will not yet be established.[8] The foundational methods, broth microdilution and disk diffusion, are the gold standards for generating this critical data.[3][9]

Essential Protocols for AST of 6-Bromoquinolin-4-Ol

Critical Preliminary Step: Preparation of Stock Solution

The limited aqueous solubility of 6-Bromoquinolin-4-ol necessitates careful preparation of a high-concentration stock solution.

  • Expert Insight: DMSO is the solvent of choice due to its high solubilizing power and relatively low bacterial toxicity at final concentrations ≤1%. It is imperative to run a solvent-only control to ensure the observed antimicrobial effect is not an artifact of the DMSO.

Protocol:

  • Accurately weigh 10 mg of 6-Bromoquinolin-4-ol powder using an analytical balance.

  • Dissolve the powder in high-purity DMSO to achieve a stock concentration of 10.24 mg/mL (or a similarly high, easily dilutable concentration).

  • Vortex thoroughly until the compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Broth Microdilution for MIC Determination

This method is the international reference standard for quantitative MIC determination.[10] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well, sterile, flat-bottom microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a working solution of 6-Bromoquinolin-4-ol by diluting the stock solution in CAMHB. For a final top concentration of 128 µg/mL, this first dilution is critical. c. Add 200 µL of this working solution to well 1. d. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial twofold dilution from well 2 to well 10. Discard 100 µL from well 10. f. Well 11 serves as the growth control (no compound). g. Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 200 µL, and the bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations have been halved, resulting in a range (e.g., 128, 64, 32...0.25 µg/mL). c. Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of 6-Bromoquinolin-4-ol that completely inhibits visible bacterial growth (i.e., the first clear well). b. Check the control wells: Well 11 should show distinct turbidity (growth), and Well 12 should remain clear (sterility).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_results Results stock Compound Stock (e.g., 10.24 mg/mL in DMSO) dilution Serial Dilution of Compound in CAMHB stock->dilution Dilute inoculum Bacterial Inoculum (0.5 McFarland Std.) add_inoculum Inoculate Wells (Final: 5x10^5 CFU/mL) inoculum->add_inoculum Standardize & Dilute dilution->add_inoculum incubation Incubate 18-24h @ 35°C add_inoculum->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Kirby-Bauer Disk Diffusion

This method provides a qualitative assessment of antimicrobial activity and is excellent for screening purposes.[9] It involves placing a paper disk impregnated with the test compound onto an agar plate swabbed with a standardized bacterial lawn.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains and 0.5 McFarland standard

  • Sterile cotton swabs

Step-by-Step Methodology:

  • Disk Preparation: a. Aseptically apply a precise volume (e.g., 10 µL) of a known concentration of 6-Bromoquinolin-4-ol stock solution onto a sterile paper disk. The amount of compound per disk should be standardized (e.g., 30 µg). b. Allow the solvent (DMSO) to fully evaporate in a sterile environment (e.g., a biological safety cabinet). c. Prepare a solvent-only control disk (DMSO only).

  • Plate Inoculation: a. Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described in Protocol 1 (step 1a-c). b. Dip a sterile cotton swab into the adjusted suspension, removing excess liquid by pressing it against the inside of the tube. c. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. d. Allow the plate to dry for 5-10 minutes.

  • Disk Application and Incubation: a. Using sterile forceps, place the prepared compound disk and the solvent control disk onto the inoculated MHA surface. b. Gently press the disks to ensure complete contact with the agar. c. Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Reading the Results: a. Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters (mm). b. The solvent control disk should have no zone of inhibition. A larger zone diameter correlates with higher in vitro activity.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay & Incubation cluster_result Result prep_disk Prepare Disks (Compound + Solvent Control) apply_disk Apply Disks to Inoculated Plate prep_disk->apply_disk prep_lawn Prepare Bacterial Lawn (0.5 McFarland -> MHA Plate) prep_lawn->apply_disk incubate Incubate 18-24h @ 35°C apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Quality Control and Data Interpretation

A robust AST experiment is a self-validating system. Adherence to strict quality control (QC) is non-negotiable for generating trustworthy data.

Quality Control Strains

Reference strains with known susceptibility profiles must be tested in parallel with every experiment. The results for these strains must fall within an acceptable range to validate the test run.

  • Recommended Strains:

    • Escherichia coli ATCC® 25922™ (for Gram-negative testing)

    • Staphylococcus aureus ATCC® 29213™ (for Gram-positive MIC testing)

    • Pseudomonas aeruginosa ATCC® 27853™

Data Presentation and Interpretation

For a novel compound, results should be presented clearly in tabular format. While clinical breakpoints do not exist, the raw MIC values provide a direct measure of potency and can be compared against established antibiotics.

Table 1: Hypothetical Antimicrobial Activity Profile of 6-Bromoquinolin-4-Ol

Organism Strain MIC (µg/mL) Zone Diameter (mm) [30 µg disk]
Gram-Positive
Staphylococcus aureus ATCC 29213 2 22
Staphylococcus aureus (MRSA) Clinical Isolate 4 18
Enterococcus faecalis ATCC 29212 16 12
Gram-Negative
Escherichia coli ATCC 25922 8 16
Klebsiella pneumoniae Clinical Isolate 16 13
Pseudomonas aeruginosa ATCC 27853 >128 6 (no zone)
Control Antibiotic
Ciprofloxacin (S. aureus) ATCC 29213 0.5 25

| Ciprofloxacin (E. coli) | ATCC 25922 | 0.015 | 32 |

  • Interpretation of Hypothetical Data: In this example, 6-Bromoquinolin-4-Ol shows promising activity against Gram-positive organisms, including MRSA, with lower MICs compared to Gram-negative bacteria. The lack of activity against P. aeruginosa is a common trait for some quinolones and suggests a potential limitation in its spectrum. Comparing its MIC values to a well-established quinolone like Ciprofloxacin provides essential context for its relative potency.

Conclusion and Future Directions

The protocols detailed in this guide provide a standardized framework for the initial in vitro characterization of 6-Bromoquinolin-4-Ol's antimicrobial properties. Consistent and reproducible data generated through these methods are the first critical step in the drug development pathway. Future investigations should expand upon this foundation to include time-kill kinetic studies, determination of the Minimum Bactericidal Concentration (MBC), evaluation against a broader panel of clinical isolates, and studies to elucidate potential resistance mechanisms.

References

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) -One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]

  • Rasool, S., et al. (2024). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. ResearchGate. [Link]

  • Chu, D. T., et al. (1995). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 38(19), 3748-3758. [Link]

  • Bouziane, A., et al. (2019). Antimicrobial Properties of 6-Bromoeugenol and Eugenol. ResearchGate. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Yapar, G., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires. [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • U.S. Food & Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol. [Link]

  • de Oliveira, A. R. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au, 4(1), 13–24. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2024). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

Sources

Method

analytical techniques for 6-Bromoquinolin-4-Ol purity determination (HPLC, GC-MS)

Executive Summary 6-Bromoquinolin-4-ol is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and antibacterial agents. Its analysis is complicated by keto-enol tautomerism (4-hydroxyquinoline 4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromoquinolin-4-ol is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and antibacterial agents. Its analysis is complicated by keto-enol tautomerism (4-hydroxyquinoline


 4(1H)-quinolone), which causes severe peak tailing and irreproducibility in standard chromatographic methods.

This guide provides two orthogonal protocols:

  • HPLC-UV/MS: The primary release method using pH-controlled mobile phases to stabilize the tautomeric equilibrium.

  • GC-MS: A structural confirmation method requiring silylation (derivatization) to "lock" the tautomer and ensure volatility.

Chemical Context & Challenges

The analyte exists in a dynamic equilibrium.[1] While named "quinolin-4-ol" (enol), the 4(1H)-quinolone (keto) form predominates in the solid state and polar solvents.[2]

  • The Analytical Trap: In unbuffered HPLC, the interconversion between forms during the run leads to "saddle" peaks or extreme tailing. In GC, the free -NH and -CO/-OH groups cause adsorption to the liner and column inlet.

  • The Solution:

    • HPLC: Use acidic pH (< 3.0) to protonate the basic nitrogen, or high pH to deprotonate, forcing a single species.

    • GC: Derivatize with BSTFA to replace the active proton with a trimethylsilyl (TMS) group.[3]

Method A: HPLC-UV/MS (Quantitative Purity)

Recommended for: Lot release, quantitative impurity profiling, and stability studies.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the basic quinoline nitrogen.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH suppresses ionization of the acidic enol and protonates the basic nitrogen, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 254 nm (primary), 220 nm (secondary); ESI(+) MS254 nm targets the aromatic quinoline core; ESI(+) detects [M+H]+ = 224/226.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Injection
15.090Gradient Ramp (Elute non-polars)
18.090Wash
18.15Re-equilibration
23.05End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (0.1% Formic Acid). Crucial: Match the initial mobile phase pH to prevent precipitation.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind the analyte).

Method B: GC-MS (Structural Confirmation)

Recommended for: Identification of volatile impurities (solvents, starting materials like 4-bromoaniline).

Warning: Direct injection of underivatized 6-bromoquinolin-4-ol leads to thermal degradation and poor sensitivity. Silylation is mandatory.

Derivatization Protocol (Silylation)
  • Weigh 5 mg of sample into a 1.5 mL GC vial.

  • Add 500 µL Anhydrous Pyridine (Solvent/Catalyst).

  • Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Cap and vortex.

  • Incubate: 70°C for 30 minutes.

    • Mechanism:[4][5][6][7] The TMS group replaces the active hydrogen on the 4-position oxygen (trapping the enol ether form) or the nitrogen.

  • Cool to room temperature and inject directly.

GC-MS Parameters
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 260°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Source: EI (70 eV), Source Temp 230°C.

  • Target Ion: m/z 295/297 (Mono-TMS derivative of Br-Quinoline).

Impurity Profiling & Synthesis Logic

Understanding the synthesis route (Gould-Jacobs reaction or Meldrum's acid route) allows prediction of specific impurities.

Visualizing the Impurity Flow

The following diagram illustrates where impurities originate during the synthesis, guiding what to look for in the chromatogram.

ImpurityFlow Start Starting Material: 4-Bromoaniline Inter Intermediate: Enamine Adduct Start->Inter Condensation Imp1 Impurity A: Unreacted 4-Bromoaniline (RT: Early) Start->Imp1 Residual Imp3 Impurity C: Isomers (8-Bromo) (RT: Close to Main) Start->Imp3 Regio-selectivity failure Reagent Reagent: Meldrum's Acid / Triethyl Orthoformate Reagent->Inter Cyclization Cyclization: High Temp (250°C) in Diphenyl Ether Inter->Cyclization Product Target Product: 6-Bromoquinolin-4-ol Cyclization->Product Imp2 Impurity B: Thermal Degradants (RT: Late) Cyclization->Imp2 Overheating

Caption: Figure 1. Origin of potential impurities in the Meldrum's acid synthetic route. Impurity A (Starting Material) and C (Isomers) are critical quality attributes.

Analytical Decision Tree

Use this workflow to select the correct method based on your data requirements.

DecisionTree Sample Sample Received: 6-Bromoquinolin-4-ol Goal Define Goal Sample->Goal Quant Quantitative Purity (Lot Release) Goal->Quant Struct Structural ID / Volatile Impurities Goal->Struct HPLC Method A: HPLC-UV (Acidic Mobile Phase) Quant->HPLC High Precision Prep_GC Add BSTFA + Pyridine Heat 70°C, 30 min Struct->Prep_GC GC Method B: GC-MS (Derivatization Required) Prep_GC->GC Volatility Enabled

Caption: Figure 2. Workflow for selecting between HPLC and GC-MS based on analytical objectives.

References

  • BenchChem. (2025). HPLC analysis method for 2,4-Dihydroxyquinoline (Analogous Scaffold). Retrieved from

  • Musiol, R., et al. (2025).[4] RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from

  • Sigma-Aldrich. (2024). The Use of Derivatization Reagents for Gas Chromatography (BSTFA Protocols).[3][8] Retrieved from

  • ChemicalBook. (2026). 6-Bromo-4-hydroxyquinoline Properties and Synthesis. Retrieved from

  • Atlantis Press. (2015).[9] Synthesis of 6-bromo-4-iodoquinoline (Impurity Origins).[9] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Bromoquinolin-4-ol Synthesis

Executive Summary & Pathway Analysis The synthesis of 6-Bromoquinolin-4-ol (tautomer: 6-bromoquinolin-4(1H)-one) is a critical gateway to 4-substituted quinoline pharmacophores. While the classic Gould-Jacobs reaction (u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pathway Analysis

The synthesis of 6-Bromoquinolin-4-ol (tautomer: 6-bromoquinolin-4(1H)-one) is a critical gateway to 4-substituted quinoline pharmacophores. While the classic Gould-Jacobs reaction (using diethyl ethoxymethylenemalonate) is the industry standard, it often suffers from yield loss during the high-temperature decarboxylation step.

Field-Proven Insight: For maximizing yield and purity on a research scale (<100g), the Meldrum’s Acid (Conrad-Limpach variation) protocol is superior. It proceeds via a high-purity enamine intermediate that cyclizes cleanly in diphenyl ether, often bypassing the difficult hydrolysis/decarboxylation steps required by the ester-based Gould-Jacobs route.

Reaction Pathway Visualization

GouldJacobs_Meldrums cluster_0 Critical Control Point Start 4-Bromoaniline (Starting Material) Inter Enamine Intermediate (Isolated Solid) Start->Inter Reflux (EtOH or neat) 80°C, 2-3h Reagent Meldrum's Acid + Triethyl Orthoformate Reagent->Inter Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cyclization Addition to PRE-HEATED solvent Product 6-Bromoquinolin-4-ol (Precipitate) Cyclization->Product Cooling & Non-polar dilution

Figure 1: Optimized synthetic pathway using the Meldrum's Acid protocol. The thermal cyclization step is the critical control point for yield determination.

Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users during the synthesis.

Category A: Starting Material & Condensation[1]

Q: The enamine intermediate is oiling out instead of precipitating. How do I fix this?

  • Diagnosis: This usually indicates incomplete condensation or residual solvent (ethanol/orthoformate).

  • Solution:

    • Ensure you are using Triethyl Orthoformate (TEOF) in slight excess (1.2 eq).

    • Switch solvent to Acetonitrile or perform the reaction neat (in TEOF) if ethanol is yielding oils.

    • Cooling ramp: Allow the mixture to cool slowly to room temperature, then chill to 0°C. Vigorous stirring during cooling helps induce crystallization.

Q: My intermediate is dark brown/black. Is it usable?

  • Diagnosis: Oxidation of 4-bromoaniline prior to reaction.

  • Solution: Recrystallize 4-bromoaniline (ethanol/water) before use. The enamine intermediate should be off-white to pale yellow . Dark impurities will char during the high-temp cyclization, poisoning the yield.

Category B: Thermal Cyclization (The "Yield Killer")

Q: I am getting low yields (<40%) during the cyclization step in Diphenyl Ether.

  • Diagnosis: This is the most common failure mode. It is likely caused by "Cold Addition" .

  • The Fix: Do NOT mix the intermediate and solvent at room temperature and heat them up together. This favors polymerization.

    • Protocol: Heat the Diphenyl Ether (Dowtherm A) to 250°C first.

    • Action: Add the solid intermediate portion-wise (or as a warm solution) directly into the hot solvent. This ensures instantaneous cyclization (Kinetic Control) rather than decomposition.

Q: The product is difficult to filter and clogs the frit.

  • Diagnosis: Formation of fine particulates due to rapid crashing out.

  • Solution:

    • After cyclization, cool the mixture to ~80°C.

    • Slowly add a non-polar anti-solvent (e.g., n-Heptane or Ligroin ) dropwise with stirring.

    • Allow the suspension to ripen at room temperature for 1 hour before filtration.

Category C: Purification

Q: The final product is grey/brown. How do I remove the color?

  • Diagnosis: Carbonized by-products from the high-temp step.

  • Solution:

    • Trituration: Boil the crude solid in Ethanol or Acetone and filter while hot. The product is sparingly soluble, while impurities dissolve.

    • Charcoal: If recrystallizing (e.g., from DMF/AcOH), use activated charcoal.

Optimized Experimental Protocol

Objective: Synthesis of 6-Bromoquinolin-4-ol (10g scale) Method: Meldrum's Acid / High-Temperature Cyclization

Step 1: Enamine Formation
  • Reagents: Mix 4-Bromoaniline (10.0 g, 58 mmol), Meldrum’s Acid (10.0 g, 69 mmol), and Triethyl Orthoformate (100 mL).

  • Reaction: Reflux at 100°C for 2–3 hours. Monitor by TLC (Intermediate is usually less polar than aniline).

  • Workup: Cool to room temperature. The product (5-{[(4-bromophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione) will precipitate as a solid.[1][2]

  • Isolation: Filter, wash with cold ethanol, and dry under vacuum.

    • Target Yield: >90%[1][3][4][5]

    • Appearance: White/Pale Yellow Solid.

Step 2: Thermal Cyclization (Critical Step)
  • Setup: Place Diphenyl Ether (100 mL) in a 3-neck flask equipped with a thermometer and an air condenser (not water-cooled, to prevent thermal shock/clogging).

  • Pre-heating: Heat the solvent to 240–250°C . Ensure vigorous stirring.

  • Addition: Add the Step 1 intermediate (solid) portion-wise over 10–15 minutes.

    • Note: Vigorous evolution of acetone and CO2 will occur. Ensure adequate venting.

  • Duration: Maintain temperature at 245–255°C for 15–30 minutes after addition is complete.

  • Workup: Cool to ~60–80°C. Pour the reaction mixture slowly into n-Hexane or Petroleum Ether (300 mL) with stirring.

  • Purification: Filter the precipitate. Wash extensively with hexane (to remove diphenyl ether) and then acetone (to remove uncyclized impurities).

Data & Optimization Tables

Table 1: Solvent Selection for Cyclization

Choice of solvent significantly impacts yield due to the required activation energy for ring closure.

SolventBoiling Point (°C)Typical YieldNotes
Diphenyl Ether 258°C75-85% Recommended. Best balance of T and inertness.
Dowtherm A258°C75-85%Eutectic mix of diphenyl ether/biphenyl. Equally effective.
Mineral Oil>300°C50-65%Harder to remove from product; requires extensive hexane washing.
Sulfolane285°C40-50%Can cause tarring; difficult to remove traces.
Xylenes140°C<10%Too low. Temperature insufficient for cyclization.
Table 2: Temperature vs. Reaction Time (Step 2)
TemperatureTimeOutcome
200°C2 hrsIncomplete reaction; mixture of intermediate and product.
250°C 20 mins Optimal. Clean conversion, minimal tar.
280°C10 minsHigh conversion but significant charring (lower purity).

References

  • BenchChem. Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis. (Accessed 2023). Link

  • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[2] International Conference on Applied Science and Engineering Innovation (ASEI 2015), Atlantis Press.[2] Link

  • Riegel, B., et al. "The Synthesis of some 4-Hydroxyquinolines." Journal of the American Chemical Society, vol. 68, no. 7, 1946, pp. 1264–1266. (Foundational Gould-Jacobs/Conrad-Limpach reference).
  • Al-Mughaid, H., et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Synthetic Communications, vol. 43, no. 13, 2013. Link

Sources

Optimization

troubleshooting low yield in Gould-Jacobs cyclization

Welcome to the technical support center for the Gould-Jacobs cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gould-Jacobs cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly low yields, encountered during this powerful quinoline synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and why is it used?

A: The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, which is then followed by a high-temperature thermal cyclization to form the quinoline ring system.[3] Subsequent steps of saponification and decarboxylation can be carried out to yield the final 4-hydroxyquinoline.[1][4] This reaction is highly valued in medicinal chemistry for synthesizing the quinolone scaffold, a core structure in many antibacterial, antimalarial, and anticancer drugs.[3]

Q2: What is a "typical" yield for the Gould-Jacobs cyclization?

A: Yields can vary significantly based on the substrate, reaction conditions, and protocol used. While some literature reports yields as high as 95% with the use of high-boiling inert solvents, it's not uncommon to encounter moderate yields, especially in initial attempts.[5] The classical approach often suffers from low overall yields due to the harsh conditions required.[5] Modern methods, such as microwave-assisted synthesis, have been shown to improve yields and dramatically reduce reaction times.[3][6]

Q3: What is the most critical step for achieving a high yield?

A: The thermal cyclization of the anilidomethylenemalonate intermediate is the most critical and often challenging step.[3] This intramolecular 6-electron electrocyclization has a high energy barrier and typically requires temperatures above 250°C to proceed efficiently.[3][5] Insufficient temperature is a primary cause of low or no product formation.[7]

In-Depth Troubleshooting Guide

Symptom 1: No or Very Low Product Formation

If you are observing little to no formation of your desired quinolone product, it is crucial to assess the reaction conditions of the thermal cyclization step.

The thermal cyclization is the rate-determining step and demands high temperatures, often in the range of 250-300°C.[2]

  • Expert Insight: Without adequate thermal energy, the anilidomethylenemalonate intermediate will not undergo the necessary electrocyclization to form the quinoline ring. This is the most common reason for reaction failure.

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle, or microwave reactor) is calibrated and reaching the target temperature.

    • Increase Temperature: Gradually increase the reaction temperature in 20°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Solvent Choice: If using a solvent, ensure it has a sufficiently high boiling point. Common choices include diphenyl ether and mineral oil, which can help achieve uniform and high reaction temperatures.[5][7]

The initial formation of the anilidomethylenemalonate intermediate is a prerequisite for cyclization.

  • Expert Insight: This condensation step is generally less demanding than the cyclization but can be inefficient if not properly managed.

  • Troubleshooting Protocol:

    • Isolate the Intermediate: Before proceeding to the high-temperature cyclization, confirm the formation of the intermediate. This can often be done by running the initial condensation at a lower temperature (e.g., 100-130°C) and analyzing an aliquot by NMR or mass spectrometry.[3]

    • Removal of Byproduct: The condensation reaction produces ethanol. Removing it under reduced pressure can help drive the equilibrium towards the product.[3]

Symptom 2: Formation of Multiple Products & Side Reactions

The high temperatures required for the Gould-Jacobs cyclization can also lead to undesired side reactions, complicating purification and reducing the yield of the target molecule.

When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, leading to a mixture of regioisomers.[5]

  • Expert Insight: The regioselectivity is governed by a combination of steric and electronic factors. Bulky substituents will generally direct the cyclization to the less hindered ortho position.[7]

  • Troubleshooting Protocol:

    • Substrate Design: If possible, design your aniline substrate to favor one regioisomer. A bulky ortho-substituent can be an effective directing group.

    • Screening Reaction Conditions: While substrate control is dominant, systematically varying the reaction temperature and solvent may influence the isomeric ratio.[7]

Prolonged exposure to high temperatures can lead to the degradation of the starting materials, intermediates, or the final product, often resulting in the formation of insoluble tar.[8]

  • Expert Insight: Finding the optimal balance between a high enough temperature for cyclization and minimizing decomposition is key.

  • Troubleshooting Protocol:

    • Optimize Reaction Time and Temperature: A thorough time-temperature study is recommended to find the "sweet spot" for your specific substrate.[6] As shown in the table below, for some reactions, increasing the temperature while decreasing the reaction time can lead to a higher yield.[6]

    • Microwave Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly shorten reaction times and often minimize the formation of degradation byproducts compared to conventional heating.[2][6]

Table 1: Effect of Temperature and Time on Gould-Jacobs Reaction Yield (Microwave-Assisted)

EntryTemperature (°C)Time (min)Yield (%)
125021
2300237
3250202
43002028
5300547

Data adapted from a study on the microwave-assisted synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[3][6]

In some cases, especially under very high temperatures and pressure, the ester group of the product can be cleaved, leading to decarboxylation.[6]

  • Expert Insight: While decarboxylation is often a desired subsequent step, its premature occurrence can lead to a mixture of products that are difficult to separate.

  • Troubleshooting Protocol:

    • Stepwise Approach: Conduct the synthesis in a stepwise manner. First, focus on optimizing the cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. Then, perform the saponification and decarboxylation as separate, controlled steps.[1]

    • Temperature Control: Carefully control the heating during the cyclization to minimize premature decarboxylation.

Visualizing the Process

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Intermediate CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline Intermediate->CyclizedProduct Thermal Cyclization (>250°C) FinalProduct 4-Hydroxyquinoline CyclizedProduct->FinalProduct Saponification & Decarboxylation Troubleshooting_Flow Start Low Yield in Gould-Jacobs CheckProduct Product Observed? Start->CheckProduct CheckTemp Increase Cyclization Temperature CheckProduct->CheckTemp No MultipleProducts Multiple Products Observed? CheckProduct->MultipleProducts Yes CheckCondensation Verify Intermediate Formation CheckTemp->CheckCondensation Success Improved Yield CheckCondensation->Success OptimizeTimeTemp Optimize Time and Temperature MultipleProducts->OptimizeTimeTemp Yes (Decomposition) Regioisomers Regioisomers Present? MultipleProducts->Regioisomers Yes ConsiderMicrowave Consider Microwave Synthesis OptimizeTimeTemp->ConsiderMicrowave ConsiderMicrowave->Success SubstrateDesign Modify Aniline Substrate Regioisomers->SubstrateDesign Yes Regioisomers->Success No SubstrateDesign->Success

Caption: A logical workflow for troubleshooting low yields in the Gould-Jacobs reaction.

Experimental Protocols

Protocol 1: Classical Thermal Cyclization

This protocol uses a high-boiling inert solvent.

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. [3]2. Solvent Addition: After cooling, add a high-boiling solvent such as diphenyl ether.

  • Cyclization: Heat the mixture to 250°C. The progress of the cyclization can be monitored by TLC.

  • Isolation: Cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, standard workup and purification procedures (e.g., column chromatography) should be employed.

Protocol 2: Microwave-Assisted Synthesis

This protocol often provides improved yields and shorter reaction times.

  • Reaction Setup: In a suitable microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol). The excess malonate can serve as the solvent. [3]2. Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 300°C) for the optimized time (e.g., 5 minutes). [3]3. Isolation: Cool the vial to room temperature, which should cause the product to precipitate. [3]4. Purification: Filter the solid product and wash with a cold solvent like acetonitrile. Dry the product under vacuum. [3]

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 - Biotage. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Gould-Jacobs reaction - Wiki. Available at: [Link]

  • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

  • Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Publishing. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 6-Bromoquinolin-4-Ol Synthesis

Welcome to the technical support center for the synthesis of 6-Bromoquinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromoquinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you achieve optimal results.

The synthesis of 6-Bromoquinolin-4-ol, a key intermediate in the development of various pharmaceuticals, is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This thermal cyclization process, while powerful, is sensitive to reaction conditions and can present several challenges. This guide will address these potential issues in a direct question-and-answer format.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of 6-Bromoquinolin-4-ol, offering potential causes and actionable solutions.

Issue 1: Low Yield of 6-Bromoquinolin-4-ol

  • Question: My Gould-Jacobs reaction is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Gould-Jacobs reaction are a frequent challenge and can be attributed to several factors, primarily related to the high temperatures required for the thermal cyclization step.[1][4]

    • Cause A: Thermal Decomposition: The high temperatures necessary for cyclization (often exceeding 250°C) can lead to the degradation of both the starting materials and the desired product.[1][3]

      • Solution: A careful optimization of the reaction temperature and time is critical.[1][4] Consider the following:

        • Incremental Temperature Increase: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).

        • High-Boiling Point Solvents: Employing a high-boiling point solvent such as Dowtherm A or diphenyl ether can help maintain a consistent and accurately controlled temperature.[1]

        • Microwave-Assisted Synthesis: This modern approach can often promote cyclization at lower temperatures and for shorter reaction times, thereby minimizing degradation.[5]

    • Cause B: Incomplete Reaction: Insufficient reaction time or temperature can lead to the incomplete consumption of the starting materials.

      • Solution:

        • Prolonged Reaction Time: If you observe a significant amount of starting material remaining via TLC, consider extending the reaction time at the optimized temperature.

        • Efficient Mixing: Ensure vigorous stirring, especially if the reaction mixture is heterogeneous, to maximize contact between reactants.

    • Cause C: Side Product Formation: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired 6-Bromoquinolin-4-ol.

      • Solution:

        • Purity of Starting Materials: Ensure the 4-bromoaniline and diethyl ethoxymethylenemalonate are of high purity, as impurities can catalyze side reactions.

        • Reaction Conditions: The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors. While 4-bromoaniline typically directs the cyclization to the desired product, careful control of temperature can minimize the formation of undesired isomers.

Issue 2: Charring or Dark Coloration of the Reaction Mixture

  • Question: My reaction mixture is turning dark brown or black, suggesting charring. What's causing this and how can I prevent it?

  • Answer: Dark coloration and charring are clear indicators of decomposition at high temperatures.

    • Solution:

      • Lower Reaction Temperature: The most direct solution is to lower the reaction temperature and compensate by extending the reaction time.

      • Purify Starting Materials: As mentioned previously, impurities can act as catalysts for decomposition. Ensure your starting materials are pure.

      • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways.

Issue 3: Difficulty in Product Purification

  • Question: I'm struggling to purify the crude 6-Bromoquinolin-4-ol. It seems insoluble in common chromatography solvents and may be decomposing on the silica gel.

  • Answer: Purification of quinolin-4-ol derivatives can be challenging due to their physical properties.

    • Solution:

      • Recrystallization: This should be your primary method of purification. Experiment with a range of solvents and solvent mixtures to find an appropriate system.

      • Alternative Stationary Phases: If column chromatography is unavoidable, consider using deactivated silica gel or an alternative stationary phase like alumina. It is highly recommended to perform a small-scale test to assess the stability of your product on the chosen stationary phase before committing the bulk of your material.

      • Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification technique.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 6-Bromoquinolin-4-ol.

  • Question 1: What is the most common synthetic route for 6-Bromoquinolin-4-ol?

  • Answer: The Gould-Jacobs reaction is the most widely employed method.[1][2][3] It involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinolin-4-one core.[2][3]

  • Question 2: Are there alternative methods to the Gould-Jacobs reaction for synthesizing quinolin-4-ones?

  • Answer: Yes, other methods exist, such as the Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-ketoesters.[6][7] However, for 6-Bromoquinolin-4-ol, the Gould-Jacobs approach is generally preferred. The choice of method can depend on the desired substitution pattern on the quinoline ring.

  • Question 3: How can I effectively monitor the progress of the Gould-Jacobs reaction?

  • Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase to clearly separate the starting materials, any intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate) or visualization under UV light can aid in the identification of spots.

  • Question 4: What are the key safety precautions to consider during this synthesis?

  • Answer: The high temperatures involved in the thermal cyclization step pose a significant hazard. Always use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Conduct the reaction in a well-ventilated fume hood. High-boiling point solvents like Dowtherm A and diphenyl ether require careful handling at elevated temperatures.

Experimental Protocols

Detailed Step-by-Step Methodology for the Gould-Jacobs Synthesis of 6-Bromoquinolin-4-ol

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Ethanol

  • Chloroform

Procedure:

  • Condensation: In a round-bottom flask, combine 4-bromoaniline and a slight excess of diethyl ethoxymethylenemalonate. The reaction can often be performed neat or in a solvent like ethanol. Heat the mixture at a moderate temperature (e.g., 80-100°C) and monitor the disappearance of the 4-bromoaniline by TLC.

  • Removal of Volatiles: Once the condensation is complete, remove any low-boiling point solvents or byproducts (like ethanol) under reduced pressure.

  • Thermal Cyclization: To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.[1] Heat the mixture to a high temperature (typically in the range of 240-260°C). The optimal temperature and reaction time should be determined by careful monitoring via TLC.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate upon cooling. Dilute the mixture with a suitable solvent like chloroform and filter the solid product.[8]

  • Purification: Wash the collected solid with an appropriate solvent (e.g., chloroform, ethanol) to remove residual high-boiling point solvent and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Recommended Starting Conditions for Gould-Jacobs Cyclization

ParameterRecommended RangeNotes
Temperature 240 - 260 °CGradual heating and careful monitoring are crucial to prevent decomposition.
Reaction Time 15 - 60 minutesHighly dependent on the reaction temperature. Monitor by TLC.
Solvent Dowtherm A, Diphenyl etherEnsures even heat distribution and precise temperature control.
Atmosphere Air or Inert (N₂, Ar)An inert atmosphere can be beneficial in preventing oxidative side reactions.

Visualizations

Diagram 1: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification Start 4-Bromoaniline + Diethyl ethoxymethylenemalonate Intermediate Anilinomethylenemalonate Intermediate Start->Intermediate Heat (80-100°C) Cyclization Thermal Cyclization Intermediate->Cyclization High Temperature (240-260°C) in High-Boiling Solvent Crude_Product Crude 6-Bromoquinolin-4-ol Cyclization->Crude_Product Cooling & Filtration Pure_Product Purified 6-Bromoquinolin-4-ol Crude_Product->Pure_Product Recrystallization Troubleshooting_Low_Yield Start Low Yield of 6-Bromoquinolin-4-ol Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC Incomplete_Reaction Incomplete Reaction: Significant Starting Material Remains Check_TLC->Incomplete_Reaction Yes Decomposition Decomposition: Charring or Multiple Unidentified Spots Check_TLC->Decomposition No Solution_Incomplete Increase Reaction Time or Temperature Incrementally Incomplete_Reaction->Solution_Incomplete Solution_Decomposition Lower Reaction Temperature and Extend Reaction Time. Ensure Pure Starting Materials. Decomposition->Solution_Decomposition

Caption: A decision tree to diagnose and address low product yield in the synthesis.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Gould–Jacobs reaction. Retrieved from [Link]

  • YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

Sources

Optimization

challenges in 6-Bromoquinolin-4-Ol scale-up

Technical Support Center: 6-Bromoquinolin-4-ol Scale-Up Executive Summary Scaling up 6-Bromoquinolin-4-ol (CAS: 145369-94-4) presents a unique set of thermodynamic and engineering challenges.[1] While the molecule is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromoquinolin-4-ol Scale-Up

Executive Summary

Scaling up 6-Bromoquinolin-4-ol (CAS: 145369-94-4) presents a unique set of thermodynamic and engineering challenges.[1] While the molecule is a critical intermediate for PI3K/mTOR inhibitors (e.g., GSK2126458), its synthesis is often plagued by thermal instability during cyclization and difficult isolation from high-boiling solvents.

This guide moves beyond basic literature preparations to address the process chemistry realities of multi-gram to kilogram batches. We focus on the Meldrum’s Acid and Gould-Jacobs routes, with a heavy emphasis on the critical thermal cyclization step.

Module 1: The Chemistry & Pathway Visualization

Understanding the reaction vector is critical for troubleshooting. We recommend the Meldrum's Acid protocol for scale-up over the traditional Gould-Jacobs due to its higher atom economy and in-situ decarboxylation, reducing the process from 4 steps to 2.

Figure 1: Comparative Synthetic Pathways

G cluster_0 Route A: Gould-Jacobs (Legacy) cluster_1 Route B: Meldrum's Acid (Recommended) Aniline 4-Bromoaniline (Starting Material) Enamine_A Enamine Intermediate (Isolation Required) Aniline->Enamine_A + EMME 110°C Enamine_B Imidate/Enamine (One-Pot) Aniline->Enamine_B + TEOF/Meldrum's Reflux EMME EMME (Reagent) EMME->Enamine_A Cyclization_A Thermal Cyclization (250°C, Dowtherm A) Enamine_A->Cyclization_A Ester Quinoline-3-ester Cyclization_A->Ester Hydrolysis Saponification & Decarboxylation Ester->Hydrolysis Product 6-Bromoquinolin-4-ol (Target) Hydrolysis->Product Meldrum Meldrum's Acid + TEOF Meldrum->Enamine_B Cyclization_B Cyclization & Decarboxylation (>220°C) Enamine_B->Cyclization_B Cyclization_B->Product - CO2 - Acetone

Caption: Comparison of the 4-step Gould-Jacobs route vs. the intensified 2-step Meldrum's Acid route. Route B is preferred for scale-up due to reduced unit operations.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Phase 1: The Thermal Cyclization (The "Danger Zone")

The formation of the pyridine ring requires overcoming a high activation energy barrier. This is typically achieved by heating the enamine intermediate in a high-boiling solvent (Dowtherm A or Diphenyl Ether) to 250–300°C.

Q1: My reaction turns into a black tar during cyclization, and the yield is <30%. What is happening? Diagnosis: Oxidative decomposition. Root Cause: At >200°C, the electron-rich aniline substructure is highly susceptible to oxidation. Even trace amounts of oxygen can trigger radical polymerization, leading to "tarring." Corrective Protocol:

  • Degassing is Non-Negotiable: Sparge the solvent (Dowtherm A) with Nitrogen for at least 30 minutes before heating.

  • Headspace Purge: Maintain a continuous positive pressure of

    
     during the reaction.
    
  • Addition Mode: Do not mix everything and heat. Heat the solvent to the target temperature (250°C) first. Then, add the enamine intermediate (dissolved in a minimal amount of warm solvent or as a solid) portion-wise. This "high-dilution" technique minimizes intermolecular polymerization side-reactions.

Q2: I see the "Enamine" intermediate persisting by HPLC even after 4 hours at reflux. Diagnosis: Insufficient thermal driving force. Root Cause: The cyclization temperature is likely too low. The internal temperature must exceed 240°C. If you are using pure Diphenyl Ether (bp 258°C), you might be experiencing "cold spots" if the reflux isn't vigorous. Action Plan:

  • Switch to Dowtherm A (Eutectic mixture of biphenyl/diphenyl ether) if not already using it.

  • Insulate the reaction vessel and the vertical column.

  • Ensure your internal probe reads >245°C. If the intermediate persists, the reaction is not stalling; it is simply not initiating.

Phase 3: Work-Up & Isolation (The Dowtherm Dilemma)

Dowtherm A (boiling point ~257°C) is excellent for heat transfer but a nightmare to remove. It does not rotovap off easily.

Q3: How do I efficiently remove Dowtherm A without distilling at ultra-high vacuum? Diagnosis: Solvent entrapment / Solubility issues. Standard Protocol Failure: Attempting to filter the reaction mixture directly often results in a "gummy" cake saturated with Dowtherm. Optimized Isolation Protocol:

  • Cooling: Cool the reaction mixture to exactly 60–70°C . Do not cool to room temperature yet; the product may crash out as an amorphous gum.

  • Anti-Solvent Addition: Slowly add n-Heptane or Petroleum Ether (ratio: 1:1 to 2:1 relative to Dowtherm volume) while stirring.

  • Precipitation: The 6-bromoquinolin-4-ol should precipitate as a discrete solid.

  • Filtration: Filter while warm (40–50°C).

  • The Critical Wash: Wash the filter cake immediately with:

    • Wash 1: 100% n-Heptane (displaces Dowtherm).

    • Wash 2: Acetone (removes trace organics/impurities). Note: Check solubility first; usually cold acetone is safe, but EtOAc is a safer alternative if yield loss is observed.

Table 1: Solvent Selection Guide for Scale-Up

SolventRoleProsCons
Dowtherm A Reaction SolventStable at 260°C; EutecticDifficult removal; freezes at 12°C.
Sulfolane Alternative SolventWater soluble (easy wash)Decomposes >285°C; expensive.
n-Heptane Anti-solventMiscible with Dowtherm; precipitates productFlammable.
Ethanol Wash SolventGood impurity removalProduct may have slight solubility (yield loss).

Module 3: Analytical Troubleshooting

Q4: My NMR shows a "ghost" set of peaks. Is it an isomer? Diagnosis: Tautomerism. Explanation: 4-Hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone) .

  • In polar solvents (DMSO-d6), the keto form (4(1H)-quinolone) often predominates.

  • You will see a broad NH singlet around 11-12 ppm and a distinct carbonyl-like carbon signal.

  • Verification: This is not an impurity. Do not attempt to purify it out.

Figure 2: Tautomerism & Impurity Identification

Tautomer cluster_check Quality Check Keto Keto Form (Predominant in DMSO) NH Signal ~12ppm Enol Enol Form (4-Hydroxy) OH Signal Keto->Enol Tautomeric Equilibrium Impurity Common Impurity: Uncyclized Enamine Check1 Check 1H NMR: Doublet at ~6.0 ppm (H-3) indicates Quinoline core formed. Check2 Check HPLC: Enamine elutes much later than Quinoline (more lipophilic).

Caption: Distinguishing between natural tautomers and actual process impurities.

References

  • Wang, W., et al. (2015).[2] Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[2][3] (Describes the optimized Meldrum's acid route and Dowtherm workup).

  • BenchChem Technical Support. (2025). 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis Guide. (Details the Gould-Jacobs cyclization parameters and safety).

  • ChemicalBook. (2024). 6-Bromo-4-hydroxyquinoline Properties and Synthesis. (Physical properties and CAS verification).

  • ZaiQi Bio-Tech. (2025).[4] Product Analysis: 6-Bromoquinolin-4-ol. (Commercial specifications and impurity profiles).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 6-Bromoquinolin-4-ol

Prepared by: Gemini Senior Application Scientist Welcome to the technical support guide for 6-Bromoquinolin-4-ol (CAS No: 145369-94-4). This document is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support guide for 6-Bromoquinolin-4-ol (CAS No: 145369-94-4). This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying physicochemical reasons for these issues and provide systematic, field-proven strategies to overcome them.

Understanding the Challenge: Physicochemical Profile of 6-Bromoquinolin-4-ol

6-Bromoquinolin-4-ol is a heterocyclic compound whose structure presents inherent solubility difficulties. Its rigid, planar aromatic system and potential for strong intermolecular hydrogen bonding contribute to high crystal lattice energy.[1] This is evidenced by its high melting point, which suggests that a significant amount of energy is required to break apart the solid crystal structure for dissolution.

The molecule exists in a tautomeric equilibrium between the quinolin-4-ol (enol) form and the 6-bromo-4(1H)-quinolone (keto) form, with the keto form often being predominant.[2] This duality influences its hydrogen bonding capabilities and interactions with different solvents.

Table 1: Physicochemical Properties of 6-Bromoquinolin-4-ol

PropertyValueSource(s)
CAS Number 145369-94-4[2][3]
Molecular Formula C₉H₆BrNO[2][3][4]
Molecular Weight ~224.06 g/mol [3]
Melting Point 283°C (lit.)[2]
Appearance Typically a yellowish or white solid[5]

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequent solubility issues in a question-and-answer format, providing both the rationale and step-by-step protocols.

Q1: My 6-Bromoquinolin-4-ol is insoluble in my primary solvent at room temperature. What is the first step?

Answer: The initial and most critical step is to perform a systematic solvent screening. The insolubility arises because the energy released from solvent-solute interactions is insufficient to overcome the compound's crystal lattice energy.[1] A solvent's polarity, proticity, and hydrogen bonding capacity are key factors. Highly polar, aprotic solvents are often the most effective starting point for complex heterocyclic compounds.

The following workflow provides a logical approach to identifying a suitable solvent or co-solvent system.

G cluster_0 cluster_1 Solvent Classes to Test cluster_2 cluster_3 start Start: Insoluble 6-Bromoquinolin-4-ol solvent_screen Step 1: Systematic Solvent Screening (Small Scale Test) start->solvent_screen Initial Attempt Fails pol_aprotic Polar Aprotic (DMSO, DMF, NMP) solvent_screen->pol_aprotic Highest Probability pol_protic Polar Protic (EtOH, MeOH, IPA) solvent_screen->pol_protic Moderate Probability non_polar Non-Polar (Toluene, Dioxane) solvent_screen->non_polar Lowest Probability check1 Soluble? pol_aprotic->check1 check2 Soluble? pol_protic->check2 check3 Soluble? non_polar->check3 success Success! Proceed with Experiment check1->success Yes heat Step 2: Apply Gentle Heat (40-60°C) & Sonication check1->heat No check2->success Yes check2->heat No check3->success Yes check3->heat No ph_adjust Step 3: Attempt pH Modification heat->ph_adjust

Caption: Systematic workflow for troubleshooting initial insolubility.
Protocol 1: Small-Scale Solvent Screening
  • Weigh approximately 1-2 mg of 6-Bromoquinolin-4-ol into a small glass vial.

  • Add the test solvent dropwise (e.g., 100 µL at a time) while vortexing.

  • Visually inspect for dissolution after each addition, up to a total volume of 1 mL.

  • If the compound remains insoluble, proceed to gentle heating (40-60°C) or sonication for 5-10 minutes.[6] Be cautious and assess the thermal stability of your compound.

  • Document the results (insoluble, partially soluble, soluble) for each solvent tested.

Q2: The compound dissolves in DMSO, but precipitates when I dilute the stock into my aqueous buffer. What should I do?

Answer: This is a very common phenomenon known as "crashing out." It occurs because you are rapidly changing the solvent environment from one where the compound is highly soluble (e.g., 100% DMSO) to one where it is poorly soluble (e.g., >99% aqueous buffer).[7] The DMSO concentration is no longer high enough to keep the compound in solution.

Immediate Solutions to Try:

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Perform serial dilutions to find the highest concentration that remains soluble.[7]

  • Use a Co-Solvent System: Instead of pure DMSO, prepare your stock solution in a mixture of solvents, such as DMSO/ethanol. This can sometimes create a more stable transition into the aqueous phase.

  • Modify the Dilution Protocol: Add the DMSO stock to your buffer slowly while vortexing vigorously. This can prevent localized high concentrations that initiate precipitation.

  • Increase Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.5% or 1% instead of 0.1%) may be sufficient to maintain solubility. However, you must always run a vehicle control with the identical DMSO concentration to ensure it does not affect your experimental results.[7]

Q3: How can pH be used to enhance the solubility of 6-Bromoquinolin-4-ol?

Answer: Adjusting the pH is a powerful technique because 6-Bromoquinolin-4-ol has both a basic nitrogen atom on the quinoline ring and a weakly acidic hydroxyl group.[1][8] By converting the neutral molecule into a salt, you can dramatically increase its affinity for polar solvents like water or ethanol.

  • In Acidic Conditions (Lower pH): The basic quinoline nitrogen can be protonated by an acid (e.g., HCl) to form a cationic quinolinium salt. This ionized form is generally much more soluble in aqueous and polar protic solvents.[1][8]

  • In Basic Conditions (Higher pH): The acidic 4-hydroxyl group can be deprotonated by a base (e.g., NaOH, KOH) to form an anionic salt. This is also typically more soluble in polar solvents than the neutral form.

G cluster_0 Acidic Conditions cluster_1 Neutral Conditions cluster_2 Basic Conditions salt_cation Protonated Quinolinium Salt (Cationic) ✓ Higher Solubility in Polar Solvents neutral 6-Bromoquinolin-4-ol (Neutral Zwitterion) ✗ Poor Solubility salt_cation->neutral + Base neutral->salt_cation + Acid salt_anion Deprotonated Quinolone Salt (Anionic) ✓ Higher Solubility in Polar Solvents neutral->salt_anion + Base salt_anion->neutral + Acid

Caption: Effect of pH on the ionization and solubility of 6-Bromoquinolin-4-ol.
Protocol 2: pH Modification for Solubilization
  • Suspend a known amount of 6-Bromoquinolin-4-ol in your desired polar solvent (e.g., water, ethanol/water mixture).

  • For Acidic Salt Formation: While stirring, add 1M HCl dropwise until the solid dissolves. Monitor the pH.

  • For Basic Salt Formation: While stirring, add 1M NaOH dropwise until the solid dissolves.

  • Important: Ensure that the final pH and the presence of the salt are compatible with your downstream experiment or reaction chemistry.[8]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent to try for dissolving 6-Bromoquinolin-4-ol? A: Based on its chemical structure, the best starting solvents are highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .[9] These solvents are effective at disrupting the intermolecular forces present in the solid crystal. One synthetic procedure notes the use of DMSO-d6 for NMR analysis, confirming its utility.[5][10]

Q: Why is the high melting point (283°C) relevant to solubility? A: A high melting point is a strong indicator of high crystal lattice energy.[1] In a solid, molecules are arranged in a stable, ordered crystal lattice. To dissolve the compound, solvent molecules must provide enough energy to break this lattice apart. The higher the melting point, the more stable the lattice, and the more difficult it is to dissolve.

Q: I need to use this compound in a biological assay. Are there other options besides DMSO and pH adjustment? A: Yes. For biological applications where solvent toxicity is a concern, you can explore the use of solubilizing excipients. These are additives that help keep hydrophobic compounds in an aqueous solution.[6]

  • Cyclodextrins: These form inclusion complexes where the hydrophobic 6-Bromoquinolin-4-ol is encapsulated within the cyclodextrin's hydrophobic core, while the exterior remains water-soluble.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility, often by forming micelles that encapsulate the drug.[6]

Q: What is the general solubility profile of 6-Bromoquinolin-4-ol in common lab solvents? A: While precise quantitative data is not readily available, a qualitative profile can be inferred from its structure and related chemical literature.

Table 2: Estimated Qualitative Solubility Profile

Solvent ClassExample SolventsExpected SolubilityRationale / Notes
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions effectively solvate the molecule. The gold standard for initial dissolution.[9]
Polar Protic Ethanol, MethanolLow to Moderate May require heating. Can act as both H-bond donor and acceptor but may be less effective than DMSO.[5]
Ethers THF, Diethyl EtherVery Low Used as a reaction solvent in synthesis, but the product was a solid, indicating limited solubility.[5]
Halogenated Dichloromethane (DCM)Low Used for extraction after a reaction, suggesting some solubility of related chloro-derivatives.[5]
Non-Polar Toluene, Hexane, Petroleum EtherInsoluble Lacks the polarity to interact favorably with the quinolone structure. Petroleum ether is used to precipitate the compound.[5]
Aqueous Water, BuffersVery Low / Insoluble The molecule is largely hydrophobic. Solubility is negligible without significant pH modification.[7][8]

References

  • BenchChem (2025).
  • ZaiQi Bio-Tech (n.d.). 6-Bromoquinolin-4-ol | CAS No:145369-94-4.
  • BenchChem (2025).
  • BenchChem (2025).
  • Santa Cruz Biotechnology, Inc. (2026). 6-Bromoquinolin-4-ol | CAS 145369-94-4.
  • Capot Chemical Co., Ltd. (2017).
  • BenchChem (2025).
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Sigma-Aldrich (n.d.). 6-Bromoquinolin-4-ol | 145369-94-4.
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

Optimization

minimizing byproducts in the synthesis of 6-Bromoquinolin-4-Ol

Technical Support Center: Synthesis of 6-Bromoquinolin-4-ol Topic: Minimizing Byproducts & Process Optimization Protocol: Modified Gould-Jacobs Reaction Target Audience: Medicinal Chemists, Process Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Bromoquinolin-4-ol

Topic: Minimizing Byproducts & Process Optimization Protocol: Modified Gould-Jacobs Reaction Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Architecture of Purity

The synthesis of 6-Bromoquinolin-4-ol (also referred to as 6-bromo-4-hydroxyquinoline or 6-bromo-4(1H)-quinolone) is most robustly achieved via the Gould-Jacobs reaction . While this pathway is scalable, it is notorious for specific failure modes: "tarring" during thermal cyclization, incomplete condensation, and persistent high-boiling solvent contamination.

This guide moves beyond standard textbook procedures to address the process engineering required to minimize impurities. We focus on the causality of byproduct formation—specifically oxidation products and polymerization oligomers—and provide self-validating checkpoints.

Reaction Pathway & Logic Flow

The synthesis involves three distinct phases. Understanding the molecular logic of each phase is critical for troubleshooting.

GouldJacobs_Pathway cluster_byproducts Major Byproduct Risks Start 4-Bromoaniline + EMME Inter1 Enamine Intermediate (Diethyl anilinomethylenemalonate) Start->Inter1 - EtOH (Drive Equilibrium) Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter1->Cyclization Critical Step: Control Temp Risk2 Unreacted Enamine Inter1->Risk2 Incomplete Condensation Inter2 Ester Intermediate (3-Carboxylate) Cyclization->Inter2 - EtOH (Ring Closure) Risk1 Polymerized 'Tar' (Oxidation) Cyclization->Risk1 O2 leak / Overheating Hydrolysis Saponification & Decarboxylation Inter2->Hydrolysis NaOH / Heat Product 6-Bromoquinolin-4-ol (Target) Hydrolysis->Product - CO2

Figure 1: The Gould-Jacobs pathway highlighting critical control points (red) where byproducts are most likely to generate.

Module 1: The Enamine Condensation (The Setup)

Objective: Synthesize diethyl (((4-bromophenyl)amino)methylene)malonate with >98% conversion. Primary Impurity Risk: Unreacted aniline (difficult to separate later) and kinetic isomers.

Optimization Protocol
  • Stoichiometry: Use a slight excess of Diethyl ethoxymethylenemalonate (EMME) (1.05 – 1.1 equiv) relative to 4-bromoaniline.

  • Solvent & Temperature: Reflux in ethanol is standard, but running neat (solvent-free) at 110°C often drives the reaction faster and cleaner.

  • The Equilibrium Driver: The reaction releases ethanol. You must remove this ethanol to drive the reaction to completion.

    • Technique: Use a Dean-Stark trap or continuous distillation if running neat.

Checkpoint 1 (TLC/HPLC):

  • Do not proceed to cyclization until 4-bromoaniline is <1% . Residual aniline will char at 250°C in the next step, darkening the final product irreversibly.

Module 2: Thermal Cyclization (The Critical Step)

Objective: Cyclize the enamine to Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Primary Impurity Risk: "Black Tar" (oxidative polymerization), incomplete cyclization.

The "Black Tar" Problem

The most common complaint is the reaction mixture turning into a black, insoluble brick. This is caused by oxidative polymerization of the intermediate at high temperatures (250°C).

Troubleshooting Guide: Preventing Charring

VariableRecommendationScientific Rationale
Solvent Dowtherm A (Diphenyl ether/Biphenyl eutectic)High boiling point (258°C) allows cyclization without pressure vessels.
Concentration 1:10 (w/v) High dilution prevents intermolecular polymerization (tarring).
Atmosphere Strict Nitrogen/Argon Flow At 250°C, trace oxygen causes rapid radical oxidation. This is the #1 cause of failure.
Addition Mode Dropwise Addition to Hot Solvent Add the enamine into the pre-heated (250°C) solvent.[1] This ensures immediate cyclization (kinetic control) rather than prolonged heating of the starting material.

Step-by-Step Protocol:

  • Heat Dowtherm A to 255°C under vigorous N2 flow.

  • Dissolve the Enamine (from Module 1) in a minimal amount of warm Dowtherm A or diphenyl ether.

  • Add the Enamine solution dropwise to the boiling solvent over 20–30 minutes.

    • Visual Cue: The solution should remain amber/brown. If it turns opaque black, your N2 line is compromised.

  • Reflux for 30–60 minutes. Monitor via HPLC.[2]

  • Cooling: Cool slowly to ~80°C. The product often precipitates.

Module 3: Hydrolysis & Decarboxylation

Objective: Remove the C3-ester group to yield 6-Bromoquinolin-4-ol. Primary Impurity Risk: Incomplete decarboxylation (leaving the 3-COOH intermediate).

Protocol:

  • Saponification: Treat the ester intermediate with 10% NaOH (aq) at reflux. The solid will dissolve as the carboxylate salt forms.

  • Acidification: Acidify to pH 4–5 with acetic acid to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid .

  • Decarboxylation:

    • Method A (Thermal): Heat the dry carboxylic acid in Dowtherm A at 260°C until CO2 evolution ceases.

    • Method B (Microwave): Microwave irradiation in a high-boiling solvent can accelerate this step and reduce thermal degradation time.

Module 4: Purification & Isolation

Objective: Remove Dowtherm A and trace isomers.

The "Grease" Issue: Dowtherm A is oily and difficult to remove. Solution:

  • Dilute the cooled reaction mixture (from Module 2 or 3) with a non-polar solvent like n-Heptane or Petroleum Ether .

  • The quinoline product is polar and insoluble in heptane; it will precipitate.

  • Filter the solid and wash extensively with hot heptane to remove residual Dowtherm A.

  • Final Polish: Recrystallize from DMF/Ethanol or Acetic Acid .

Troubleshooting Logic (FAQ)

Q1: My product is a black solid that won't dissolve in anything. What happened?

  • Diagnosis: You likely had oxidative polymerization.

  • Fix: Ensure your N2 line has an oxygen scrubber. Do not heat the enamine from room temperature up to 250°C; drop it into the already hot solvent to minimize thermal exposure time (Flash Cyclization).

Q2: NMR shows a signal at ~12 ppm (broad) but no OH signal. Is it the wrong product?

  • Diagnosis: No. This is the Keto-Enol Tautomerism .

  • Explanation: 4-Hydroxyquinolines exist predominantly as the 4(1H)-quinolone (keto form) in solution (DMSO-d6). You will see an N-H proton (broad, downfield) rather than a phenolic O-H. This is the correct structure.

Q3: I have low yield in the cyclization step.

  • Diagnosis: Inefficient ethanol removal.

  • Fix: The cyclization releases ethanol.[3] If the reflux condenser is too efficient, ethanol drips back in, reversing the equilibrium. Use a short air condenser or a distillation head to allow ethanol to escape while keeping the Dowtherm A (b.p. 258°C) in the flask.

Diagnostic Flowchart

Troubleshooting Start Problem Detected Issue1 Black/Tarry Product Start->Issue1 Issue2 Low Yield (<40%) Start->Issue2 Issue3 Sticky/Oily Solid Start->Issue3 Sol1 Check N2 Atmosphere & Addition Rate Issue1->Sol1 Sol2 Check Ethanol Removal (Distillation Head) Issue2->Sol2 Sol3 Wash with hot Heptane to remove Dowtherm Issue3->Sol3

Figure 2: Rapid diagnostic tree for common synthesis failures.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C.; Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[3][5] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • BenchChem Technical Support. (2025). "Protocol for Gould-Jacobs Reaction: Synthesis of 6-bromoquinolin-4(1H)-one." BenchChem Protocols. Link

  • Wang, W., et al. (2015).[6] "Synthesis of 6-bromo-4-iodoquinoline." International Conference on Applied Science and Engineering Innovation (ASEI 2015). Atlantis Press.[1] Link

  • Organic Syntheses. "2-Methyl-4-hydroxyquinoline." Org.[2][3][7][8] Synth. 1949, 29, 66. (Standard procedure for Dowtherm A handling). Link

Sources

Troubleshooting

stability of 6-Bromoquinolin-4-Ol under acidic or basic conditions

Technical Support Center: 6-Bromoquinolin-4-ol Stability Welcome to the technical support center for 6-Bromoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromoquinolin-4-ol Stability

Welcome to the technical support center for 6-Bromoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for stability-related questions encountered during experimental work.

Introduction

6-Bromoquinolin-4-ol is a key intermediate in the synthesis of various biologically active compounds.[1] Understanding its stability under different pH conditions is crucial for reaction optimization, formulation development, and ensuring the integrity of analytical results. This guide addresses common questions regarding its stability in acidic and basic media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general stability profile of 6-Bromoquinolin-4-ol at different pH values?

A1: 6-Bromoquinolin-4-ol, as a quinolone derivative, exhibits pH-dependent stability.[2] Generally, quinolones are most stable in neutral to slightly acidic conditions.[3] Extreme acidic or basic conditions can lead to degradation through hydrolysis.[4] The quinolin-4-one structure contains an amide-like functionality within the heterocyclic ring, which can be susceptible to both acid and base-catalyzed hydrolysis.[4][5]

The stability of quinoline derivatives is influenced by their ionization state, which changes with pH.[2][3] In strongly acidic solutions, the quinoline nitrogen is likely protonated, which can affect the electron distribution in the ring system and potentially influence the rate of hydrolysis.[6] Conversely, in strongly basic solutions, the hydroxyl group at the 4-position can be deprotonated, forming a phenoxide-like anion, which may alter its reactivity.

Q2: I'm observing degradation of 6-Bromoquinolin-4-ol in my acidic reaction mixture. What could be the cause and how can I mitigate it?

A2: Degradation under acidic conditions is likely due to acid-catalyzed hydrolysis.[4][6] The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8]

Troubleshooting Steps:

  • Moderate pH: If your reaction conditions permit, try to work in a less acidic medium. Even a slight increase in pH can significantly reduce the rate of hydrolysis.[3]

  • Lower Temperature: Hydrolysis reactions are temperature-dependent.[9] Running your experiment at a lower temperature can slow down the degradation process.

  • Anhydrous Conditions: If water is not a reactant, ensure your solvents and reagents are anhydrous to minimize hydrolysis.

  • Reaction Time: Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the compound to harsh acidic conditions.

Q3: My compound seems to be degrading under basic conditions. What is the likely degradation pathway?

A3: Under basic conditions, 6-Bromoquinolin-4-ol can undergo base-catalyzed hydrolysis.[4][5] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is a common degradation pathway for amides and related structures.[4] Additionally, for halogenated aromatic compounds, nucleophilic aromatic substitution can be a possibility under harsh basic conditions, potentially leading to the replacement of the bromine atom, although this typically requires high temperatures and/or a catalyst.[10][11]

Troubleshooting Steps:

  • pH Control: Use a buffered system to maintain the pH in a mildly basic range if possible.

  • Protecting Groups: If the hydroxyl group's acidity is contributing to instability or unwanted side reactions, consider using a suitable protecting group.

  • Inert Atmosphere: To prevent potential oxidative degradation, which can be more prevalent at neutral or slightly basic pH, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]

Q4: How can I perform a forced degradation study to understand the stability of 6-Bromoquinolin-4-ol?

A4: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12][13] These studies involve subjecting the compound to conditions more severe than those it would typically encounter.[12][14]

A typical forced degradation study for 6-Bromoquinolin-4-ol would involve the following conditions:[13][15]

  • Acidic Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.[16]

  • Basic Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.[16]

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be adequately detected and characterized.[14]

Experimental Protocol: Acid and Base Stress Testing of 6-Bromoquinolin-4-ol

This protocol outlines a general procedure for conducting a forced degradation study of 6-Bromoquinolin-4-ol under acidic and basic conditions.

Materials:

  • 6-Bromoquinolin-4-ol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Bromoquinolin-4-ol in methanol at a concentration of 1 mg/mL.

  • Acid Stress: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Heat the mixture at 60°C for 24 hours. c. Cool the solution to room temperature and neutralize with 0.1 M NaOH. d. Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Stress: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Keep the mixture at 60°C for 24 hours. c. Cool the solution to room temperature and neutralize with 0.1 M HCl. d. Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • HPLC Analysis: a. Analyze the control and stressed samples by a validated stability-indicating HPLC method.[17] b. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Analysis:

Calculate the percentage degradation of 6-Bromoquinolin-4-ol in each condition using the following formula:

% Degradation = [(Area_control - Area_stressed) / Area_control] * 100

ConditionTemperature (°C)Time (hours)% Degradation (Example)
0.1 M HCl602415.2%
0.1 M NaOH602418.5%

Visualizing Potential Degradation Pathways

The following diagram illustrates a simplified potential degradation pathway for 6-Bromoquinolin-4-ol under hydrolytic stress.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A 6-Bromoquinolin-4-ol B Protonated Intermediate A->B + H+ C Hydrolysis Product (Ring Opening) B->C + H2O - H+ D 6-Bromoquinolin-4-ol E Tetrahedral Intermediate D->E + OH- F Hydrolysis Product (Ring Opening) E->F + H2O

Caption: Potential degradation of 6-Bromoquinolin-4-ol.

References

  • Connect Journals. (n.d.). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES.
  • PubMed. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation.
  • Scientific Research Publishing. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances.
  • University of Toronto. (n.d.). HYDROLYSIS.
  • ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved from [Link]

  • Impact Factor. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector.
  • ResearchGate. (2020). fluoroquinolones: official and reported methods of analysis (review). Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from [Link]

  • Royal Society of Chemistry. (1971). Acid-catalysed and metal-ion-catalysed hydrolysis of 8-quinolyl β-D-glucopyranoside. Retrieved from [Link]

  • Quora. (2020). How is acid catalyzed hydrolysis a nucleophilic substitution?. Retrieved from [Link]

  • Atlantis Press. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Springer. (n.d.). STABILITY: PHYSICAL AND CHEMICAL.
  • Doc Brown's Chemistry. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. Retrieved from [Link]

  • YouTube. (2019). Hydrolysis Reactions. Retrieved from [Link]

  • AA Blocks. (n.d.). 332366-57-1 | MFCD07644510 | 6-Bromoquinolin-4(1H)-one. Retrieved from [Link]

  • YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The influence of pH on the stability of antazoline: kinetic analysis. Retrieved from [Link]

Sources

Optimization

catalyst selection for derivatization of 6-Bromoquinolin-4-Ol

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to catalyst selection and troubleshooting for the derivatization of 6-bromoquinolin-4-ol....

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to catalyst selection and troubleshooting for the derivatization of 6-bromoquinolin-4-ol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to navigate the common challenges encountered in the functionalization of this versatile heterocyclic scaffold.

Section 1: Foundational Concepts & Initial Derivatization

Before delving into advanced cross-coupling reactions, it is crucial to address the inherent reactivity of the 6-bromoquinolin-4-ol starting material. Its chemical behavior is governed by the tautomeric equilibrium between the quinolin-4-ol and the quinolin-4-one forms, and the acidic nature of the C4-hydroxyl group.

Frequently Asked Questions: Reactivity and Activation

Q1: Can I directly use 6-bromoquinolin-4-ol in palladium-catalyzed cross-coupling reactions?

A1: It is highly discouraged. The acidic proton of the 4-hydroxyl group is incompatible with the basic conditions required for most cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. It can lead to deprotonation, catalyst inhibition, and undesirable side reactions. Therefore, the hydroxyl group must be converted into a more suitable functional group, such as a halide or a triflate, prior to attempting C-C or C-N bond formation at the C6-position.

Q2: What is the most common strategy to activate 6-bromoquinolin-4-ol for subsequent derivatization?

A2: The most prevalent and effective strategy is the conversion of the 4-hydroxyl group to a 4-chloro group. This is typically achieved by treating 6-bromoquinolin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[1][2][3] The resulting 6-bromo-4-chloroquinoline is an excellent substrate for a wide range of cross-coupling reactions at both the C4 and C6 positions.

Workflow: Activation and Subsequent Derivatization

The following diagram illustrates the logical workflow for derivatizing 6-bromoquinolin-4-ol, starting with the critical activation step.

G cluster_0 Step 1: Activation cluster_1 Step 2: Derivatization (Catalyst Selection) start 6-Bromoquinolin-4-Ol activated 6-Bromo-4-chloroquinoline start->activated  POCl3, reflux   suzuki C-C Coupling (Suzuki-Miyaura) activated->suzuki  Pd Catalyst, Base, Boronic Acid/Ester   buchwald C-N Coupling (Buchwald-Hartwig) activated->buchwald  Pd Catalyst, Base, Amine   ullmann C-O/C-N Coupling (Ullmann) activated->ullmann  Cu Catalyst, Base, Alcohol/Amine  

Caption: General workflow for derivatizing 6-bromoquinolin-4-ol.

Section 2: C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C6-bromo position with various boronic acids or esters.[4][5]

Troubleshooting Guide: Suzuki-Miyaura Coupling
IssuePotential CauseTroubleshooting StepRationale
Low to No Yield Inactive CatalystUse a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure efficient in-situ generation from a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands.The active catalytic species is Pd(0). Incomplete reduction of Pd(II) precursors will stall the catalytic cycle.
Ineffective BaseScreen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.The base is crucial for activating the boronic acid to facilitate transmetalation.[6] Its solubility and strength can significantly impact the reaction rate.
Catalyst InhibitionThe quinoline nitrogen can coordinate to the palladium center, inhibiting catalysis.[7]Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often mitigate this issue by favoring the desired catalytic pathway over catalyst sequestration.
Debromination Side Product HydrodehalogenationEnsure strictly anhydrous reagents and solvents. Perform the reaction under a robust inert atmosphere (Argon or Nitrogen).[7]This side reaction is often caused by trace amounts of water or other protic sources reacting with catalytic intermediates.[7]
Incomplete Conversion Poor Substrate ReactivityConsider converting the 6-bromoquinoline to the more reactive 6-iodoquinoline derivative if possible. Increase reaction temperature and/or catalyst loading.Aryl iodides undergo oxidative addition to the Pd(0) center more readily than aryl bromides.
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add 6-bromo-4-chloroquinoline (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture) via syringe.[7]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Inputs center pd0 pd0 center->pd0 [Pd(0)L2] Active Catalyst ox_add [Ar-Pd(II)L2-X] pd0->ox_add Oxidative Addition transmetal [Ar-Pd(II)L2-R] ox_add->transmetal Transmetalation red_elim Ar-R (Product) transmetal->red_elim Reductive Elimination red_elim->center arx Ar-X (6-Bromoquinoline deriv.) arx->ox_add boronic R-B(OR)2 (Boronic Acid/Ester) boronic->transmetal base Base (e.g., K2CO3) base->transmetal Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 3: C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, making it invaluable in pharmaceutical research.[8][9] Its success with 6-bromoquinoline derivatives hinges on careful selection of the catalyst, ligand, and base.[10]

Troubleshooting Guide: Buchwald-Hartwig Amination
IssuePotential CauseTroubleshooting StepRationale
Low Yield / No Reaction Inappropriate Ligand ChoiceFor primary amines, consider ligands like BrettPhos. For secondary amines, RuPhos is often a good starting point.[11] For challenging couplings, specialized ligands may be needed.The ligand's steric and electronic properties are critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[11]
Incorrect Base SelectionStrong, non-nucleophilic bases like NaOtBu or LHMDS are common.[11] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures may be necessary.[11]The base must be strong enough to deprotonate the amine nucleophile but not so strong that it causes substrate degradation.
Catalyst DeactivationUse modern palladacycle precatalysts (e.g., G3- or G4-precatalysts) which form the active LPd(0) species more efficiently than traditional sources like Pd(OAc)₂.[11][12]Inefficient formation or decomposition of the active Pd(0) catalyst is a common failure mode. Precatalysts provide a more reliable entry into the catalytic cycle.[12]
Side Reactions Aryl Halide HomocouplingLower the reaction temperature. Ensure slow addition of the base if possible.This can occur if the reductive elimination step is slow compared to other pathways.
Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (e.g., 6-bromo-4-chloroquinoline, 1.0 equiv), the palladium precatalyst (e.g., RuPhos G3, 0.02 equiv), the ligand (e.g., RuPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a reaction vial.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF). Finally, add the amine nucleophile (1.2 equiv).[11]

  • Reaction: Seal the vial and place it in a preheated heating block (e.g., 100 °C). Stir for the required time (typically 12-24 hours).[11]

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle cluster_reactants Inputs center pd0 pd0 center->pd0 [Pd(0)L2] Active Catalyst ox_add [Ar-Pd(II)L-X] pd0->ox_add Oxidative Addition amine_coord [Ar-Pd(II)L(NR'R'')] ox_add->amine_coord Amine Coordination & Deprotonation red_elim Ar-NR'R'' (Product) amine_coord->red_elim Reductive Elimination red_elim->center arx Ar-X (6-Bromoquinoline deriv.) arx->ox_add amine HNR'R'' (Amine) amine->amine_coord base Base (e.g., NaOtBu) base->amine_coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Section 4: Alternative C-Heteroatom Couplings

While palladium catalysis is dominant, classical copper-catalyzed reactions like the Ullmann condensation remain relevant for certain transformations, particularly for forming aryl ethers and amines.

Frequently Asked Questions: Ullmann Condensation

Q1: When should I consider an Ullmann condensation for derivatizing 6-bromoquinoline?

A1: The Ullmann condensation can be an alternative for C-O or C-N bond formation, especially if palladium-based methods fail or if cost is a major concern. However, it typically requires much harsher reaction conditions.[13]

Q2: What are the major drawbacks of the Ullmann reaction?

A2: The primary drawbacks are the high reaction temperatures (often >200 °C), the need for stoichiometric amounts of copper, and the use of high-boiling polar solvents (e.g., DMF, NMP).[13] Modern methods using soluble copper catalysts with ligands like diamines can improve reactivity and allow for milder conditions.[13]

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • ResearchGate. (n.d.). An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). Retrieved from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
  • NIH National Center for Biotechnology Information. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Bromoquinolin-4-ol and Other Quinolone Derivatives: A Guide for Drug Discovery

This guide provides an in-depth comparative study of 6-Bromoquinolin-4-ol, a foundational heterocyclic scaffold, against established quinolone derivatives. While extensively utilized as a synthetic intermediate, the intr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of 6-Bromoquinolin-4-ol, a foundational heterocyclic scaffold, against established quinolone derivatives. While extensively utilized as a synthetic intermediate, the intrinsic biological potential of 6-Bromoquinolin-4-ol remains largely unexplored in publicly available literature. This document aims to bridge that gap by juxtaposing its known physicochemical characteristics with those of benchmark quinolones and extrapolating its potential bioactivity from closely related, well-characterized analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that is both a repository of factual data and a roadmap for future investigation.

Introduction: The Quinolone Landscape and the Significance of the 6-Bromo Substituent

The quinolone core is one of the most successful scaffolds in the history of medicinal chemistry. The journey began with the discovery of nalidixic acid in 1962, a first-generation quinolone with activity primarily against Gram-negative bacteria.[1][2] Subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position, gave rise to the highly potent fluoroquinolone class, which includes broad-spectrum agents like ciprofloxacin.[1][3] These compounds exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication.[1][2]

In parallel, the related 4-aminoquinoline scaffold, exemplified by hydroxychloroquine, operates through a distinct mechanism. As a weak base, it accumulates in acidic organelles like lysosomes, raising their pH and disrupting crucial cellular processes, a mechanism leveraged in the treatment of malaria and autoimmune diseases.

The presence of a halogen, specifically bromine, at the C-6 position of the quinolin-4-one ring is of significant interest. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. In many heterocyclic series, a 6-bromo substituent has been linked to enhanced potency, making 6-Bromoquinolin-4-ol a compelling, yet under-studied, entity for comparative analysis.[4][5] This guide will evaluate its potential against a first-generation quinolone (Nalidixic Acid), a second-generation fluoroquinolone (Ciprofloxacin), and a mechanistically distinct 4-aminoquinoline (Hydroxychloroquine).

Synthesis and Physicochemical Properties: A Comparative Overview

A molecule's therapeutic potential is fundamentally governed by its structure and resulting physicochemical properties. 6-Bromoquinolin-4-ol is accessible through established synthetic routes, allowing for its use as both a standalone compound for screening and a versatile intermediate for further derivatization.

Synthesis of 6-Bromoquinolin-4-ol

A prevalent and efficient method for synthesizing the 6-bromoquinolin-4-one core involves the thermal cyclization of an aminomethylene derivative of Meldrum's acid, which is itself formed from 4-bromoaniline. An alternative route involves the decarboxylation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid in a high-boiling point solvent like diphenyl ether.[6][7]

Experimental Protocol: Synthesis of 6-Bromoquinolin-4-ol via Decarboxylation

This protocol describes a common method for synthesizing the title compound, chosen for its reliability and relatively high yield. The causality behind using a high-boiling point solvent is to provide the necessary thermal energy to extrude carbon dioxide from the carboxylic acid precursor, leading to the desired quinolin-4-ol.

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.0 g, 18.73 mmol).

  • Solvent Addition: Add diphenyl ether (30 mL) to the flask. The high boiling point (259 °C) of diphenyl ether is critical for achieving the required reaction temperature.

  • Thermal Reaction: Heat the reaction mixture to 260 °C with vigorous stirring. Maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Precipitation: After the reaction is complete, allow the mixture to cool to approximately 60 °C. Add petroleum ether (30 mL) to precipitate the product. The significant change in solvent polarity causes the more polar product to crash out of the nonpolar diphenyl ether solution.

  • Isolation and Purification: Collect the resulting solid by vacuum filtration. Wash the solid sequentially with petroleum ether and ethyl acetate to remove residual diphenyl ether and other impurities.

  • Drying: Dry the purified solid under reduced pressure to afford 6-bromoquinolin-4-ol as a brown solid (Typical Yield: ~77%).[6]

Comparative Physicochemical Data

The table below summarizes key physicochemical properties of 6-Bromoquinolin-4-ol and the selected comparator compounds. These parameters are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property6-Bromoquinolin-4-olNalidixic AcidCiprofloxacinHydroxychloroquine
Molecular Formula C₉H₆BrNOC₁₂H₁₂N₂O₃C₁₇H₁₈FN₃O₃C₁₈H₂₆ClN₃O
Molecular Weight 224.05 g/mol [8][9]232.24 g/mol 331.34 g/mol 335.87 g/mol
Melting Point (°C) 283[6][8][10]225-231255-25789-91
pKa (Predicted) 3.83 (acidic)[6]6.0 (acidic)6.09 (acidic), 8.74 (basic)4.4, 9.7 (basic)
LogP (Predicted) 2.11.60.284.0

Data for comparator compounds sourced from publicly available databases (e.g., PubChem, DrugBank).

The high melting point of 6-Bromoquinolin-4-ol suggests a stable, crystalline solid with strong intermolecular interactions. Its predicted acidic pKa is lower than that of the carboxylic acid-containing quinolones, which will influence its ionization state at physiological pH.

Biological Activity: A Comparative and Extrapolative Analysis

Direct experimental data on the biological activity of 6-Bromoquinolin-4-ol is conspicuously absent from peer-reviewed literature. However, by examining structurally related 6-bromo-heterocycles, we can construct a robust hypothesis regarding its potential efficacy as both an anticancer and antimicrobial agent.

Anticipated Anticancer Activity

The quinolinone and quinazolinone scaffolds are prevalent in oncology research. The presence of a bromine atom at the C-6 position has been shown to confer potent cytotoxic activity.[5] For instance, a series of 6-bromo-2-substituted-quinazoline-4(3H)-ones demonstrated significant antiproliferative effects against human cancer cell lines.[11]

Compound ClassTest Organism (Cell Line)Activity MetricResult (IC₅₀)Reference
6-Bromo-2-thiol-quinazoline derivatives MCF-7 (Breast Cancer)IC₅₀15.85 µM[11]
6-Bromo-2-thiol-quinazoline derivatives SW480 (Colon Cancer)IC₅₀17.85 µM[11]
6-Bromo-5-nitroquinoline HT29 (Colon Cancer)IC₅₀> 5-FU (less cytotoxic than 5-FU but active)[12]
Hydroxychloroquine Various Cancer LinesIC₅₀Varies (µM range), often studied as an autophagy inhibitor
Ciprofloxacin Various Cancer LinesIC₅₀High µM to mM range (generally weak)

IC₅₀: Half maximal inhibitory concentration. 5-FU (5-Fluorouracil) is a standard chemotherapy drug.

The potent, low-micromolar activity of the 6-bromoquinazoline analogs against both breast and colon cancer cell lines strongly suggests that the 6-bromoquinolin-4-ol scaffold warrants investigation as a potential anticancer agent.[11] The proposed mechanism for related compounds often involves the induction of apoptosis (programmed cell death), making this a logical starting point for mechanistic studies.[12][13]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To validate the anticipated anticancer activity of 6-Bromoquinolin-4-ol, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed. This colorimetric assay is a robust, self-validating system for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT29) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂. The initial seeding density is critical for ensuring cells are in a logarithmic growth phase during treatment.

  • Compound Treatment: Prepare a stock solution of 6-Bromoquinolin-4-ol in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the treated plates for 48 or 72 hours. This duration allows for sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticipated Antimicrobial Activity

While modern fluoroquinolones are heavily derivatized at the C-7 position to enhance activity, the core quinolone scaffold possesses intrinsic antibacterial properties. The effect of a C-6 bromo substituent in the absence of a C-7 substituent and a C-6 fluorine is not well-defined, presenting a key knowledge gap. We can infer its potential by examining other 6-bromo-heterocycles.

CompoundClassTest OrganismActivity MetricResult (MIC)Reference
6-Bromo-3-formylchromone ChromoneVibrio parahaemolyticusMIC20 µg/mL[14]
Nalidixic Acid 1st Gen QuinoloneEscherichia coliMIC4-12 µg/mL
Ciprofloxacin 2nd Gen FluoroquinoloneEscherichia coliMIC≤0.015-1 µg/mL
Ciprofloxacin 2nd Gen FluoroquinoloneStaphylococcus aureusMIC0.12-2 µg/mL
Hydroxychloroquine 4-AminoquinolineE. coli, S. aureusMIC>128 µg/mL (generally inactive)

MIC: Minimum Inhibitory Concentration. Data for comparator compounds sourced from EUCAST/CLSI reference tables.

The moderate activity of 6-bromo-3-formylchromone suggests that the 6-bromo-quinolin-4-ol scaffold may possess activity, particularly against Gram-negative bacteria, though it is unlikely to match the potency of fluoroquinolones like ciprofloxacin.[14] Its mechanism would likely mirror that of nalidixic acid, targeting DNA gyrase.

Visualizing Workflows and Mechanisms

To provide a clearer understanding of the experimental and theoretical frameworks discussed, the following diagrams were generated using Graphviz.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison s1 Synthesis of 6-Bromoquinolin-4-ol s2 Purification & Structural Confirmation (NMR, MS) s1->s2 b1 Anticancer Screening (MTT Assay vs. Cancer Lines) s2->b1 Test Compound b2 Antimicrobial Screening (MIC Determination) s2->b2 Test Compound d1 Calculate IC50 / MIC Values b1->d1 b2->d1 d2 Comparative Analysis vs. Known Quinolones d1->d2 r1 Identify Structure-Activity Relationships (SAR) d2->r1 r2 Select for Further Derivatization d2->r2

Caption: A generalized workflow for the synthesis and evaluation of 6-Bromoquinolin-4-ol.

Comparative Mechanisms of Action

G cluster_quinolone Classical Quinolones (e.g., Ciprofloxacin) cluster_aminoquinoline 4-Aminoquinolines (e.g., Hydroxychloroquine) q1 Quinolone Drug q3 DNA Gyrase & Topoisomerase IV q1->q3 q2 Bacterial Cell q4 DNA Replication Blocked q3->q4 Inhibition a1 Hydroxychloroquine a3 Lysosome (Acidic pH) a1->a3 a2 Host/Parasite Cell a4 Lysosomal pH Increased a3->a4 Accumulation

Caption: Contrasting mechanisms of classical quinolones and 4-aminoquinolines.

Conclusion and Future Directions

This comparative guide establishes 6-Bromoquinolin-4-ol as a molecule of significant latent potential. While its primary role to date has been as a synthetic building block, a thorough analysis of its physicochemical properties and the biological activities of its close structural analogs provides a compelling rationale for its investigation as a novel therapeutic agent.

  • Physicochemical Profile: Its high melting point and predicted pKa differentiate it from classical quinolones, suggesting a distinct ADME profile that merits experimental validation.

  • Anticancer Potential: The potent cytotoxicity of 6-bromo-substituted quinazolinones against cancer cell lines provides the strongest evidence for prioritizing the evaluation of 6-Bromoquinolin-4-ol in oncology screens.[11] Future work should focus on validating this potential via in vitro assays and exploring its mechanism of action, with apoptosis induction being a primary hypothesis.

  • Antimicrobial Potential: While unlikely to rival modern fluoroquinolones, its core scaffold suggests a baseline level of antibacterial activity. Screening against a panel of Gram-negative and Gram-positive bacteria is a necessary first step to establish its antimicrobial spectrum.

The true value of 6-Bromoquinolin-4-ol may lie in its role as a foundational scaffold for a new generation of derivatives. The C-4 hydroxyl group and the aromatic ring are prime sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide serves as a foundational call to action for the research community to synthesize, screen, and unlock the full therapeutic potential of this promising but overlooked quinolone derivative.

References

  • ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Available from: [Link]

  • Özcan S, et al. Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. J Biochem Mol Toxicol. 2019;33(3):e22260. Available from: [Link]

  • Wang W, et al. Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. 2022. Available from: [Link]

  • Heeb S, et al. The new fluoroquinolones: A critical review. Can J Infect Dis. 2000;11(1):28-36. Available from: [Link]

  • Jahantigh HR, et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Sci Rep. 2024;14(1):15594. Available from: [Link]

  • Oreate AI Blog. Understanding the Distinction: Fluoroquinolones vs. Quinolones. 2026. Available from: [Link]

  • Foroumadi A, et al. Quinolones: Recent Structural and Clinical Developments. Int J Mol Sci. 2007;8(5):455-465. Available from: [Link]

  • Capot Chemical. Specifications of 6-Bromoquinolin-4-ol. Available from: [Link]

  • Wang W, et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. 2017. Available from: [Link]

  • Louisiana Department of Health. Fluoroquinolones (and Quinolones). Available from: [Link]

  • Tillotson GS. Quinolones: Past, Present, and Future. Clin Infect Dis. 2005;41(Supplement_2):S113-S119. Available from: [Link]

  • Limsuwan S, et al. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules. 2017;22(11):2011. Available from: [Link]

  • Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). 2023. Available from: [Link]

  • Sathiyamoorthi E, et al. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi. Front Microbiol. 2023;14:1224213. Available from: [Link]

  • Inagaki H, et al. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Chem Pharm Bull (Tokyo). 2002;50(10):1318-27. Available from: [Link]

  • Chen YF, et al. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Br J Pharmacol. 2015;172(6):1581-94. Available from: [Link]

  • Chen YF, et al. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Br J Pharmacol. 2015;172(6):1581-94. Available from: [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of 6-Bromoquinolin-4-Ol Analogs

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[1][2] The strategic placement of a bromine atom at the 6-position of the quinolin-4-one core is a common and effective approach to enhance potency.[2]

This guide provides an in-depth comparison of the in vitro efficacy of 6-bromoquinolin-4-ol analogs. While direct, comprehensive comparative studies on a series of 6-bromoquinolin-4-ol analogs are limited in publicly available literature, a wealth of high-quality data exists for the closely related 6-bromoquinazoline-4(3H)-one bioisosteres. Given that several FDA-approved anticancer drugs like Gefitinib and Erlotinib are based on the quinazoline scaffold, these analogs serve as an excellent and clinically relevant proxy for understanding the therapeutic potential of this compound class.[2] We will therefore leverage this robust dataset to analyze structure-activity relationships and compare performance, supplemented with findings on other pertinent quinoline derivatives.

Comparative Anticancer Efficacy: Insights from 6-Bromoquinazoline Analogs

Recent studies have focused on synthesizing series of 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives and evaluating their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is typically determined using the standard MTT assay.

A study by Zare et al. (2023) provides a compelling dataset for comparing a series of 6-bromoquinazoline derivatives against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines.[3] Their findings highlight how substitutions on a phenyl ring at the 3-position of the quinazoline core dramatically influence cytotoxic activity.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 6-Bromoquinazoline Analogs (Series A)

Compound IDR-Group (Substitution on Phenyl Ring at N-3)MCF-7 (Breast Cancer) IC₅₀ (µM)SW480 (Colorectal Cancer) IC₅₀ (µM)
5a 2-Fluoro1.83 ± 0.212.11 ± 0.14
5b 3-Fluoro0.53 ± 0.091.95 ± 0.11
5c 4-Fluoro3.51 ± 0.112.65 ± 0.16
5d 2-Chloro2.11 ± 0.171.99 ± 0.13
5e 3-Chloro1.09 ± 0.082.01 ± 0.09
5f 4-Chloro4.11 ± 0.413.98 ± 0.14
5g 2-Methyl3.98 ± 0.134.01 ± 0.11
5h 3-Methyl3.11 ± 0.193.87 ± 0.14
5i 4-Methyl4.87 ± 0.245.01 ± 0.19
5j 4-Nitro46.6 ± 2.1139.8 ± 1.14
Cisplatin (Reference Drug)3.95 ± 0.135.21 ± 0.19
Erlotinib (Reference Drug)16.51 ± 1.0118.11 ± 1.13
Data sourced from Zare, et al. (2023).[3]

Similarly, another study investigated 6-bromoquinazoline derivatives with substitutions at the 2-position, providing further insight into the structure-activity relationship.[2]

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 6-Bromoquinazoline Analogs (Series B)

Compound IDSubstitution at Position 2MCF-7 (Breast Cancer) IC₅₀ (µM)SW480 (Colorectal Cancer) IC₅₀ (µM)MRC-5 (Normal Lung Fibroblast) IC₅₀ (µM)
8a -S-(CH₂)₂-CH₃15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
8b -S-(CH₂)₃-CH₃43.20 ± 2.1249.30 ± 1.55>100
8c -S-CH₂-Ph21.30 ± 1.3424.60 ± 1.1191.30 ± 2.11
Doxorubicin (Reference Drug)0.85 ± 0.070.95 ± 0.051.10 ± 0.04
Erlotinib (Reference Drug)16.51 ± 1.0118.11 ± 1.1349.20 ± 1.54
Data sourced from Eslami-Moghadam, et al. (2024).[2]
Structure-Activity Relationship (SAR) in Anticancer Analogs

The data reveals critical insights into the molecular features driving cytotoxicity:

  • Position of Halogen Substitution: In Series A, halogen substitution on the N-3 phenyl ring significantly impacts efficacy. A fluoro or chloro group at the meta position (Compounds 5b and 5e ) confers greater potency than substitutions at the ortho or para positions.[3] Notably, compound 5b (3-Fluoro) demonstrated exceptional activity, surpassing the reference drug cisplatin.[3]

  • Nature of Substituent: Electron-withdrawing groups (F, Cl) generally lead to higher potency than electron-donating groups (CH₃).[3] The strongly deactivating nitro group (Compound 5j ) resulted in a dramatic loss of activity.[3]

  • Substitutions at Position 2: In Series B, an aliphatic thioether linker (Compound 8a ) showed the highest potency, even surpassing the efficacy of Erlotinib against the MCF-7 cell line.[2]

  • Selectivity: Compound 8a also demonstrated favorable selectivity, being significantly more cytotoxic to cancer cells than to the normal MRC-5 fibroblast cell line, a crucial attribute for a therapeutic candidate.[2]

Other studies on brominated quinolines corroborate the potential of this scaffold. For instance, 5,7-dibromo-8-hydroxyquinoline has shown potent antiproliferative activity against various tumor cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[4] Similarly, 6-Bromo-5-nitroquinoline has been identified as having significant antiproliferative activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human adenocarcinoma) cell lines.[5]

Comparative Antimicrobial Efficacy

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Dibromo-Quinazolinone Analogs

Bacterial/Fungal StrainCompound VIIa MIC (µg/mL)Compound VIIc MIC (µg/mL)
E. coli (Gram-)1.56-
S. typhimurium (Gram-)3.125-
P. aeruginosa (Gram-)25-
S. aureus (Gram+)25-
L. monocytogenes (Gram+)1.56-
B. cereus (Gram+)25-
C. albicans (Fungus)-0.78
A. flavus (Fungus)-0.097
Data sourced from Kumar, et al. (2010).[6] Note: VIIa is 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide; VIIc is 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide.

Furthermore, a study on functionalized 6-bromoquinolin-4-ol derivatives reported that specific analogs (4a and 4c ) exhibited high activity against multidrug-resistant pathogens, including ESBL (Extended-Spectrum β-Lactamase) producing Escherichia coli and MRSA (Methicillin-resistant Staphylococcus aureus).[7] This suggests the core scaffold is a promising starting point for developing novel antibiotics.

Plausible Mechanisms of Action

The diverse biological effects of quinoline and quinazoline derivatives stem from their ability to interact with multiple molecular targets.

Anticancer Mechanism: Kinase Inhibition

A primary mechanism for the anticancer activity of many quinazoline derivatives is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] EGFR is a key component of signaling pathways that regulate cell growth, proliferation, and survival; its overactivity is a hallmark of many cancers.[1] Analogs like those in Series A and B are designed to compete with ATP at the kinase's catalytic domain, thereby blocking downstream signaling and inducing apoptosis (programmed cell death) in cancer cells.[2][3]

EGFR_Pathway_Inhibition

Antimicrobial Mechanism: DNA Gyrase and Topoisomerase Inhibition

In bacteria, quinolone-based compounds are well-known inhibitors of DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the compounds introduce double-strand breaks, leading to rapid bacterial cell death. The 6-bromo substitution can enhance the binding affinity of the analog to these enzymatic targets.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro assays are paramount. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromoquinolin-4-ol analogs and reference drugs (e.g., Cisplatin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value.

MTT_Workflow

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 6-bromoquinolin-4-ol analogs. Start with the highest concentration in the first well and dilute across the plate, leaving the last wells for controls.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by reading the optical density with a plate reader.

Conclusion and Future Directions

The collective evidence strongly supports the 6-bromoquinolin-4-ol scaffold and its bioisosteres as a highly promising platform for the development of novel therapeutic agents. Comparative data from 6-bromoquinazoline analogs reveal that precise structural modifications can yield compounds with potent, low-micromolar, and even sub-micromolar cytotoxic activity against breast and colorectal cancer cell lines, in some cases exceeding the potency of established drugs like cisplatin.[3] Furthermore, the scaffold demonstrates significant antimicrobial potential against drug-resistant bacteria and pathogenic fungi.[6][7]

The key to advancing these compounds from promising hits to clinical leads lies in systematic structure-activity relationship studies. Future work should focus on synthesizing and evaluating a dedicated library of 6-bromoquinolin-4-ol analogs to directly mirror the comprehensive studies performed on their quinazoline counterparts. This will enable a more precise understanding of the SAR for this specific scaffold. Investigations into their effects on a wider panel of cancer cell lines, detailed mechanistic studies beyond initial target identification, and in vivo efficacy and safety evaluations will be critical next steps in harnessing the full therapeutic potential of this versatile chemical class.

References

  • Zare, A., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. Available at: [Link]

  • Rasool, N., et al. (2024). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Eslami-Moghadam, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

  • Guzel, M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]

  • Ökten, S., et al. (2016). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Szychowska, A., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires. Available at: [Link]

  • Guzel, M., et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-One From 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. Scholar Publishing. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Available at: [Link]

  • Kumar, D., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. T., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. Available at: [Link]

  • Wróbel, D., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Ali, N. S., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports. Available at: [Link]

Sources

Validation

head-to-head comparison of Gould-Jacobs vs Conrad-Limpach for 6-Bromoquinolin-4-Ol

Part 1: Executive Summary & Strategic Verdict In the synthesis of 6-bromoquinolin-4-ol (also known as 6-bromo-4-hydroxyquinoline), the choice between the Gould-Jacobs reaction and the Conrad-Limpach synthesis represents...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Verdict

In the synthesis of 6-bromoquinolin-4-ol (also known as 6-bromo-4-hydroxyquinoline), the choice between the Gould-Jacobs reaction and the Conrad-Limpach synthesis represents a trade-off between process robustness and atom economy .

  • The Gould-Jacobs Protocol is the industry standard for the 2-unsubstituted scaffold. It is highly reproducible and scalable but suffers from poor atom economy due to the necessity of a 3-step sequence (Cyclization

    
     Hydrolysis 
    
    
    
    Decarboxylation) to remove the C3-ester group.
  • The Conrad-Limpach Protocol (Modified) offers a more direct route. While the classic Conrad-Limpach using

    
    -keto esters yields 2-methyl derivatives, the modified approach using ethyl 3,3-diethoxypropionate  or ethyl propiolate  allows access to the 2-H target directly. However, this route often faces challenges with regioselectivity and reagent stability.
    

Verdict: For gram-to-kilo scale manufacturing where purity and validation are paramount, Gould-Jacobs remains superior due to its crystalline intermediates. For medicinal chemistry libraries or rapid throughput where step-count reduction is critical, the Modified Conrad-Limpach (or the modern Meldrum's acid variant) is preferred.

Part 2: Mechanistic Deep Dive & Causality

The Gould-Jacobs Reaction

This pathway relies on the condensation of 4-bromoaniline with an alkoxymethylenemalonate (typically Diethyl Ethoxymethylenemalonate, EMME).

  • Step 1: Condensation (Michael-Addition/Elimination): The aniline nitrogen attacks the

    
    -carbon of EMME, displacing ethanol. This step is driven by the conjugation of the resulting enamine.
    
  • Step 2: Thermal Cyclization (The Critical Step): Performed at high temperature (

    
    250°C) in a high-boiling solvent (Dowtherm A or Diphenyl Ether).[1] This is a 
    
    
    
    -electrocyclic ring closure followed by elimination of ethanol.[2]
    • Expert Insight: The high temperature is non-negotiable. It is required to overcome the high activation energy of disrupting the benzene aromaticity during the transition state.

  • Step 3 & 4: Hydrolysis and Decarboxylation: The cyclization yields the 3-ethoxycarbonyl intermediate. To get the target 6-bromoquinolin-4-ol, one must saponify the ester and thermally decarboxylate the acid.

The Conrad-Limpach Synthesis (Modified for 2-H)

The classic Conrad-Limpach uses ethyl acetoacetate to yield 2-methyl-4-quinolones. To synthesize the 2-unsubstituted 6-bromoquinolin-4-ol, we must use a formyl-acetic ester equivalent, such as ethyl 3,3-diethoxypropionate or ethyl propiolate .

  • Step 1: Schiff Base Formation: Reaction of 4-bromoaniline with the carbonyl component.

    • Control Point: This must be performed at low temperature (often

      
      °C) with acid catalysis to favor the kinetic enamine/imine  product. High temperatures at this stage favor the thermodynamic amide (Knorr product), which would lead to a 2-hydroxyquinoline (quinolin-2-one).[3]
      
  • Step 2: Cyclization: The isolated Schiff base is heated to

    
    250°C.[4]
    
    • Advantage:[3][5][6][7] This yields the 4-hydroxyquinoline directly, avoiding the hydrolysis/decarboxylation steps of Gould-Jacobs.

Part 3: Visualization of Pathways

QuinolineSynthesis cluster_GJ Method A: Gould-Jacobs Protocol cluster_CL Method B: Modified Conrad-Limpach Aniline 4-Bromoaniline Enamine Anilinoacrylate Intermediate Aniline->Enamine Condensation (100-140°C) EMME Diethyl Ethoxymethylene malonate (EMME) EMME->Enamine CyclizedEster 3-COOEt-6-Bromo quinolin-4-ol Enamine->CyclizedEster Cyclization (250°C, Dowtherm A) Acid Carboxylic Acid Intermediate CyclizedEster->Acid Saponification (NaOH) ProductGJ 6-Bromoquinolin-4-ol Acid->ProductGJ Decarboxylation (Heat) Aniline2 4-Bromoaniline Imine Schiff Base Intermediate Aniline2->Imine Condensation (Acid Cat., <100°C) ReagentCL Ethyl 3,3-diethoxy propionate ReagentCL->Imine ProductCL 6-Bromoquinolin-4-ol Imine->ProductCL Cyclization (250°C, Ph2O)

Figure 1: Comparative workflow of Gould-Jacobs vs. Modified Conrad-Limpach pathways.

Part 4: Comparative Performance Metrics

MetricGould-Jacobs (Standard)Conrad-Limpach (Modified)
Step Count 3-4 Steps2 Steps
Overall Yield 40% - 65%30% - 55%
Atom Economy Low (Loss of EtOH, then CO

)
High (Direct Cyclization)
Purification Crystallization (High Purity)Chromatography often required
Scalability Excellent (Kg scale proven)Moderate (Reagent stability issues)
Reagent Cost Low (EMME is cheap)High (Ethyl 3,3-diethoxypropionate)
Key Impurity Unreacted aniline, Decarboxylation byproducts2-Quinolone (Knorr product)

Part 5: Experimental Protocols

Protocol A: Gould-Jacobs Synthesis (Recommended for Scale)

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture)

  • Sodium Hydroxide (2M aq)

Workflow:

  • Condensation: Mix 4-bromoaniline and EMME. Heat to 110°C for 2 hours. Ethanol will evolve; use a Dean-Stark trap or open vessel to facilitate removal. The mixture will solidify upon cooling (the anilinoacrylate).

    • Checkpoint: Recrystallize from Ethanol/Hexane if high purity is required before cyclization.

  • Cyclization: Heat Dowtherm A to a rolling boil (

    
    257°C).
    
    • Safety: Ensure rigorous fume extraction.

  • Addition: Add the solid anilinoacrylate portion-wise to the boiling solvent. Maintain temperature

    
    °C.
    
    • Why: Adding slowly prevents the temperature from dropping, which is crucial for yield.

  • Workup: Cool to room temperature. Dilute with hexane or petroleum ether. The 3-ester intermediate precipitates. Filter and wash.[8][9]

  • Hydrolysis & Decarboxylation: Reflux the ester in 2M NaOH (4h) to form the acid. Acidify to precipitate the carboxylic acid. Collect solid.

  • Final Step: Heat the dry carboxylic acid in diphenyl ether or neat (if stable) to 250°C until CO

    
     evolution ceases. Cool and filter the final 6-bromoquinolin-4-ol .
    
Protocol B: Modified Conrad-Limpach (Recommended for Speed)

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Ethyl 3,3-diethoxypropionate (1.1 eq) (or Ethyl Propiolate)

  • HCl (catalytic)[3]

  • Diphenyl Ether[1][4][7]

Workflow:

  • Schiff Base Formation: Dissolve 4-bromoaniline and ethyl 3,3-diethoxypropionate in ethanol with catalytic HCl. Stir at room temperature or mild heat (40-50°C) for 4-6 hours.

    • Critical: Do not overheat. High heat here favors the amide formation (Knorr side-reaction).

  • Isolation: Evaporate solvent to obtain the crude imine/enamine.

  • Cyclization: Heat Diphenyl Ether to 250°C. Add the crude imine dropwise (dissolved in a minimal amount of high-boiling solvent if necessary).

  • Reaction: Stir at 250°C for 30-60 minutes.

  • Workup: Cool to RT. The product, 6-bromoquinolin-4-ol , often precipitates directly. Dilute with hexane to maximize recovery. Filter and wash with acetone/hexane.

Part 6: Troubleshooting & Optimization

  • The "Knorr" Problem (Conrad-Limpach):

    • Issue: Formation of 6-bromoquinolin-2-one (2-hydroxy) instead of 4-hydroxy.

    • Cause: Initial attack of aniline on the ester carbonyl rather than the ketone/aldehyde equivalent.

    • Fix: Ensure the condensation step (Step 1) is kept at low temperature. The kinetic product (imine) forms at low temp; the thermodynamic product (amide) forms at high temp.

  • Black Tar Formation (Both Methods):

    • Issue: Reaction mixture turns into an intractable black tar during cyclization.

    • Cause: Oxidation of the aniline or polymerization of intermediates at 250°C.

    • Fix: Use degassed Dowtherm A and run the cyclization under a strict Nitrogen/Argon atmosphere .

  • Modern Alternative (Meldrum's Acid):

    • If reagents are available, the Meldrum's Acid synthesis (Reaction of aniline + Meldrum's acid + Triethyl orthoformate) is often superior to both G-J and C-L. It proceeds via a similar high-temp cyclization but avoids the stable ester intermediate of G-J and the regioselectivity issues of C-L.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.[9] Link

  • Conrad, M.; Limpach, L. "Ueber das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 1887 , 20(1), 944–948.[10] Link

  • Mugnaini, C., et al. "Synthesis and biological evaluation of 6-bromo-4-hydroxyquinoline derivatives." European Journal of Medicinal Chemistry, 2007.
  • Ma, M., et al. "Synthesis of quinoline derivatives via ethyl 3,3-diethoxypropanoate."[11][12] ResearchGate/Atlantis Press, 2015 . Link

  • BenchChem Technical Support. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." BenchChem, 2025 .[8] Link

  • RSC Advances. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." Royal Society of Chemistry, 2020 .[13] Link

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 6-Bromoquinolin-4-Ol Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cytotoxic profiles of various 6-Bromoquinolin-4-Ol derivatives, a class of compounds demonstrating sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic profiles of various 6-Bromoquinolin-4-Ol derivatives, a class of compounds demonstrating significant potential in oncology research. By synthesizing data from multiple studies, this document aims to provide an objective overview of their performance against several cancer cell lines, delve into their mechanisms of action, and offer detailed experimental protocols to ensure reproducibility and further investigation.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antimicrobial, and notably, anticancer effects.[1] Derivatives of quinoline have emerged as promising candidates in the search for novel anticancer drugs due to their diverse mechanisms of action, which include inducing apoptosis, modifying the cell cycle, and interfering with critical signaling pathways that drive tumor growth.[2] The addition of a bromine atom at the 6-position of the quinoline ring has been shown in several studies to enhance these anticancer effects, making 6-bromoquinoline derivatives a focal point of contemporary cancer research.[3][4]

This guide will focus specifically on 6-Bromoquinolin-4-Ol (a tautomer of 6-bromo-1H-quinolin-4-one) and its derivatives. We will explore how substitutions on this core structure influence cytotoxicity, providing a comparative analysis of their potency and selectivity against various cancer cell lines.

Mechanism of Action: How Do Bromoquinoline Derivatives Inhibit Cancer Cell Growth?

The anticancer activity of quinoline derivatives is multifaceted, often involving multiple cellular targets.[1] Understanding these mechanisms is crucial for rational drug design and the selection of appropriate experimental models.

Key Mechanisms Include:

  • Induction of Apoptosis: Many quinoline derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[2][5] This is a critical pathway, as cancer cells are characterized by their ability to evade apoptosis. Studies have shown that potent bromoquinoline analogs can induce apoptosis in a dose-dependent manner.[5] This is often confirmed experimentally by assays such as DNA laddering or Annexin V/PI staining.

  • Inhibition of Topoisomerases: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription.[6] Their inhibition leads to DNA damage and ultimately, cell death. Several quinoline-based compounds have been identified as potent inhibitors of Topoisomerase I and II, making this a significant mechanism for their anticancer action.[6][7][8]

  • Targeting Kinase Signaling Pathways: Aberrant signaling through protein kinases, such as Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers. The quinazoline scaffold (a related heterocyclic system) is found in several FDA-approved EGFR inhibitors like Gefitinib and Erlotinib.[3] Molecular docking studies suggest that 6-bromoquinazoline derivatives may also bind to and inhibit EGFR, providing a plausible mechanism for their antiproliferative effects.[3][5]

  • Cell Cycle Arrest: By interfering with the cell cycle, quinoline derivatives can halt the proliferation of cancer cells.[2] This is often observed as an accumulation of cells in a specific phase of the cycle, such as G2/M, which can be quantified using flow cytometry.

Illustrative Pathway: Induction of Apoptosis

The diagram below illustrates a simplified workflow for how a 6-bromoquinoline derivative might be evaluated for its ability to induce apoptosis, a key cytotoxic mechanism.

cluster_workflow Apoptosis Induction Workflow Compound 6-Bromoquinoline Derivative Treatment Cell Treatment Compound->Treatment CellLine Cancer Cell Line (e.g., MCF-7, HeLa) CellLine->Treatment Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Assay Analysis Flow Cytometry Analysis Assay->Analysis Result Quantification of Apoptotic Cells Analysis->Result

Caption: Workflow for evaluating apoptosis induction by a 6-Bromoquinoline derivative.

Comparative Cytotoxicity Data

The efficacy of a potential anticancer agent is quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.

The following table summarizes the cytotoxic activity (IC50 values in µM) of various bromoquinoline and related bromoquinazoline derivatives against a panel of human cancer cell lines. This data has been compiled from multiple peer-reviewed studies to provide a basis for comparison.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 5b 6-BromoquinazolineMCF-7 (Breast)0.53[5]
SW480 (Colon)1.95[5]
Compound 8a 6-Bromoquinazoline-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32[3][9]
SW480 (Colon)17.85 ± 0.92[3][9]
Compound 11 Dibromo-dimethoxy-hydroxyquinolineC6 (Glioblastoma)9.6[4]
HeLa (Cervical)5.45[4]
HT29 (Colon)7.55[4]
6-Bromo-5-nitroquinoline (4) Substituted BromoquinolineC6 (Glioblastoma)1.12[10]
HeLa (Cervical)1.54[10]
HT29 (Colon)1.25[10]
Cisplatin (Control) Standard ChemotherapeuticMCF-7 (Breast)-[3]
SW480 (Colon)-[3]
5-Fluorouracil (Control) Standard ChemotherapeuticC6, HeLa, HT29-[10]

Key Insights from the Data:

  • Potency varies significantly: IC50 values for these derivatives range from the nanomolar to the micromolar scale, highlighting the profound impact of different substitutions on the core scaffold.[5]

  • Structure-Activity Relationship (SAR): The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring is noted to improve anticancer effects.[3] Further substitutions, such as a fluoro group at the meta position of a phenyl moiety (as in compound 5b), can lead to stronger activity than the standard drug cisplatin.[5] In contrast, other substitutions can decrease cytotoxicity.[11]

  • Selectivity: Some derivatives show preferential activity against certain cancer cell lines. For instance, compound 11 is most potent against the HeLa cervical cancer cell line.[4] Importantly, some compounds, like 8a, have been shown to be significantly less toxic to normal, non-tumorigenic cell lines (IC50 of 84.20 µM against MRC-5), indicating a degree of selectivity for cancer cells.[3][9]

Experimental Protocols

To ensure the validity and reproducibility of cytotoxicity data, standardized and well-controlled experimental protocols are essential. The MTT assay is a widely used colorimetric method for assessing cell viability and is a cornerstone of in vitro cytotoxicity screening.[12]

Standard Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for determining the cytotoxic effects of compounds on cultured cells.[13] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, HT29)

  • Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)

  • 6-Bromoquinolin-4-Ol derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

  • CO2 incubator (37°C, 5% CO2)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[14] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromoquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, in a CO2 incubator.[14]

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well for a final concentration of approximately 0.5 mg/mL.[13]

  • Formazan Formation: Return the plate to the incubator for 1.5 to 4 hours.[13][14] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking or pipetting.[15]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Cytotoxicity Screening

The following diagram outlines the logical flow of a typical in vitro cytotoxicity screening experiment.

Caption: A standard workflow for determining the IC50 of a test compound.

Conclusion and Future Directions

The 6-Bromoquinolin-4-Ol scaffold represents a promising starting point for the development of novel anticancer agents. The available data clearly indicates that strategic chemical modifications can yield derivatives with high potency and, in some cases, selectivity for cancer cells over normal cells.[3][5] The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key cellular machinery like topoisomerases and protein kinases.[5][6]

Future research should focus on a broader structure-activity relationship (SAR) analysis to better understand the impact of various functional groups on cytotoxicity and selectivity.[16] Furthermore, while in vitro assays are crucial for initial screening, promising lead compounds must be advanced into more complex models, including 3D cell cultures and in vivo animal studies, to validate their therapeutic potential. The continued exploration of this chemical class holds significant promise for the discovery of next-generation cancer therapies.

References
  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 2023.

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Molecular Diversity, 2024.

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 2023.

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate, 2022.

  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science, 2021.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate, 2023.

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 2023.

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 2024.

  • MTT assay protocol. Abcam.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of the Turkish Chemical Society, Section A: Chemistry, 2025.

  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. European Journal of Medicinal Chemistry, 2008.

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate, 2024.

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society, 2017.

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate, 2017.

  • Structure-activity relationship of anticancer drug candidate quinones. Gene Reports, 2022.

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf, 2013.

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2022.

  • Antiproliferative potential, quantitative structure-activity relationship, cheminformatic and molecular docking analysis of quinoline and benzofuran derivatives. ResearchGate, 2020.

  • MTT (Assay protocol). protocols.io, 2023.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 2019.

  • A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. Benchchem.

Sources

Validation

A Comparative Guide to the In Vivo Evaluation of 6-Bromoquinolin-4-Ol Derivatives in Animal Models

This guide provides a comprehensive overview of the current understanding and future potential of 6-bromoquinolin-4-ol derivatives in preclinical animal studies. As direct in vivo data for this specific subclass of quino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the current understanding and future potential of 6-bromoquinolin-4-ol derivatives in preclinical animal studies. As direct in vivo data for this specific subclass of quinolines is emerging, this document establishes a comparative framework by examining the performance of structurally related quinoline compounds in various therapeutic areas. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust in vivo studies for this promising class of compounds.

Introduction to the Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The 6-bromoquinolin-4-ol scaffold represents a specific chemical space within this larger family, with the bromine atom at the 6th position and a hydroxyl group at the 4th position potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. While in vitro studies have begun to explore the potential of 6-bromoquinolin-4-ol derivatives, particularly as antibacterial agents, a comprehensive understanding of their in vivo efficacy and safety is crucial for their translation into clinical candidates.[5]

Comparative In Vivo Efficacy of Quinoline Derivatives

To extrapolate the potential in vivo performance of 6-bromoquinolin-4-ol derivatives, it is instructive to review the experimental data from closely related quinoline compounds in established animal models. This section compares the anticancer, anti-inflammatory, and antimicrobial activities of various quinoline derivatives.

Anticancer Activity

Quinoline derivatives have been extensively investigated for their anticancer properties, with several compounds progressing to clinical trials.[6] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][6] A novel quinoline compound, designated 91b1, has demonstrated significant anticancer effects both in vitro and in vivo, potentially through the downregulation of Lumican.[7]

Table 1: Comparison of In Vivo Anticancer Activity of Selected Quinoline Derivatives

Compound/DerivativeAnimal ModelCancer TypeDosageKey FindingsReference
Quinoline-Chalcone Hybrid (Compound 23) Not specifiedNot specifiedNot specifiedPotent antimetastasis and antivascular activities in vitro and in vivo. Considered a safe and potent anticancer candidate.[6]
Quinoline Compound 91b1 Not specifiedVarious cancer cell linesNot specifiedDemonstrated strong anticancer effects in vitro and in vivo. Suppressed cell proliferation and modulated the cell cycle.[7]
Quinoxaline Derivatives (DEQX and OAQX) MiceHT-29 colon cancer cells (in vitro)12.5 and 25 µg/mL (in vitro)Reduced cell viability and induced apoptosis in cancer cells.[8]
6-Bromo quinazoline Derivatives Not specifiedNot specifiedNot specifiedShowed promising cytotoxic activities, with some compounds inhibiting EGFR.[9]
Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major research focus.[10] Certain quinoline derivatives have shown promising anti-inflammatory and analgesic effects in animal models, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Table 2: Comparison of In Vivo Anti-inflammatory and Analgesic Activity of Selected Quinoline Derivatives

Compound/DerivativeAnimal ModelAssayDosageKey FindingsReference
Synthetic Quinoline Hybrid (Tomoxiprole and Naproxen) MiceWrithing and hot plate tests, Carrageenan-induced paw edema6.562 mg/kgHigh anti-nociceptive effect, comparable to diclofenac. High anti-inflammatory effects, comparable to diclofenac and celecoxib.[11]
Quinoxaline Derivatives (DEQX and OAQX) MiceCarrageenan-induced peritonitis, Acetic acid-induced writhing test5 mg/kg (OAQX)Acted on leukocyte migration, decreased IL-1β and TNF-α levels, and showed a peripheral analgesic effect.[8]
α-D-ribofuranose derivatives (compounds 2 and 6) Not specifiedPaw edema100 mg/kgExhibited significant anti-inflammatory activity with 91.15% and 95.13% paw edema inhibition, respectively.[12]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[3] Quinoline derivatives, particularly fluoroquinolones, have long been used as effective antibacterial agents.[13][14] More recent studies continue to explore novel quinoline structures to combat resistant bacterial strains.[3][5]

Table 3: Comparison of In Vivo Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeAnimal ModelPathogenDosageKey FindingsReference
6-Bromoquinolin-4-ol derivatives (4a and 4c) In vitro studyESBL-producing E. coli and MRSANot applicableShowed promising antibacterial effects in in vitro and molecular docking studies.[5]
Quinoline derivatives (41 and 42) Macrophage model of MTBMycobacterium tuberculosisNot specifiedAble to pass through cell membranes and inhibit the intracellular growth of bacilli. Devoid of apparent toxicity to HepG2 and Vero cells.[3]

Methodologies for In Vivo Assessment

The successful evaluation of 6-bromoquinolin-4-ol derivatives in animal models requires the implementation of well-validated experimental protocols. The choice of animal model is critical and should be based on similarities to human physiology and the specific disease being studied.[15][16]

Experimental Workflow for In Vivo Studies

Caption: A generalized workflow for the preclinical in vivo evaluation of novel therapeutic compounds.

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and validated model for assessing the acute anti-inflammatory activity of novel compounds.[17][18]

Objective: To evaluate the anti-inflammatory effect of a test compound by measuring the reduction of paw swelling induced by carrageenan.

Materials:

  • Test compound (6-bromoquinolin-4-ol derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Experimental animals (e.g., Wistar rats or Swiss albino mice)

Procedure:

  • Animal Acclimatization: House the animals under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 dose levels).

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Percent Edema = [(Vt - V0) / V0] x 100

    • Percent Inhibition = [1 - (ΔVtest / ΔVcontrol)] x 100

    • Where V0 is the initial paw volume, Vt is the paw volume at time t, ΔVtest is the change in paw volume in the test group, and ΔVcontrol is the change in paw volume in the control group.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of quinoline derivatives are mediated through their interaction with various molecular targets and signaling pathways.[2][6] Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

In cancer, quinoline derivatives can induce apoptosis, inhibit angiogenesis, and arrest the cell cycle. Many of these effects are mediated through the inhibition of key signaling pathways, such as the EGFR (Epidermal Growth Factor Receptor) pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway Quinoline_Derivative Quinoline Derivative EGFR EGFR Quinoline_Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives can block downstream signals promoting cancer cell proliferation and survival.

Conclusion and Future Perspectives

The quinoline scaffold is a versatile platform for the development of novel therapeutics. While direct in vivo data on 6-bromoquinolin-4-ol derivatives are currently limited, the extensive research on related quinoline compounds provides a strong rationale for their further investigation. The comparative data presented in this guide suggest that 6-bromoquinolin-4-ol derivatives could possess significant anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on synthesizing a library of 6-bromoquinolin-4-ol derivatives and evaluating them in a battery of in vitro and in vivo models. A systematic approach, as outlined in this guide, will be essential for identifying lead candidates with optimal efficacy and safety profiles. The elucidation of their specific molecular targets and mechanisms of action will further facilitate their development into next-generation therapeutics.

References

  • An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved January 30, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Review on Antimicrobial Activity of Quinoline. (2022, April 30). Human Journals. Retrieved January 30, 2026, from [Link]

  • Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. Retrieved January 30, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 30, 2026, from [Link]

  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024, August 5). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved January 30, 2026, from [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015, December 15). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (n.d.). SpringerLink. Retrieved January 30, 2026, from [Link]

  • in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Validation of a Reverse-Phase HPLC Method for 6-Bromoquinolin-4-Ol Analysis

This guide provides an in-depth, experience-driven comparison of two potential Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative analysis of 6-Bromoquinolin-4-ol, a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of two potential Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative analysis of 6-Bromoquinolin-4-ol, a key intermediate in pharmaceutical synthesis.[1][2] We move beyond a simple recitation of steps to explore the scientific rationale behind method development and validation choices, grounding our protocol in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The objective is to equip researchers, analytical chemists, and drug development professionals with a practical framework for establishing a robust, reliable, and validated analytical procedure suitable for its intended purpose, whether for purity testing, assay determination, or stability studies.[3]

The Analytical Challenge: 6-Bromoquinolin-4-ol

6-Bromoquinolin-4-ol is a heterocyclic compound featuring a quinoline core. Its structure, containing both a bromine substituent and a hydroxyl group, imparts moderate polarity. The selection of an appropriate RP-HPLC method hinges on achieving adequate retention, sharp peak symmetry, and resolution from potential impurities or degradation products. While no official monograph currently exists, methods for analogous structures like quinoline and brominated isoquinolines suggest that a C18 stationary phase with an acidified polar organic mobile phase is a logical and effective starting point.[6][7][8]

Comparative Methodologies

We will evaluate two common RP-HPLC approaches, designated Method A and Method B. The primary differentiating factor is the organic modifier in the mobile phase—methanol versus acetonitrile. This choice can significantly impact selectivity, peak shape, and elution time.

ParameterMethod A (Methanol-Based)Method B (Acetonitrile-Based)Rationale
HPLC System Agilent 1260 Infinity II or equivalent with DADAgilent 1260 Infinity II or equivalent with DADStandard industry equipment ensuring reproducibility. A Diode Array Detector (DAD) is crucial for specificity assessment.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmZorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 columns are the workhorse of RP-HPLC, offering excellent retention for moderately polar compounds.
Mobile Phase Methanol:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile:Water (55:45 v/v) with 0.1% Formic AcidFormic acid is added to suppress the ionization of the quinolinol moiety, improving peak shape and ensuring consistent retention.[6][7]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µL10 µLA typical injection volume for analytical scale HPLC.
Detection DAD, 254 nmDAD, 254 nmWavelength selected based on the UV absorbance maximum of the quinoline chromophore.
Run Time 10 minutes8 minutesAcetonitrile's lower viscosity and higher elution strength often lead to shorter run times.

The Validation Workflow: A Self-Validating System

The validation process is not merely a checklist; it is a systematic scientific study designed to prove an analytical method is fit for its purpose.[9] Our approach follows the ICH Q2(R1) framework, ensuring regulatory compliance and scientific soundness.[3][4]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Method Implementation Dev Initial Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Limit LOD & LOQ Lin->Limit Establishes Prec Precision (Repeatability & Intermediate) Acc->Prec Prec->Limit Robust Robustness Limit->Robust Routine Routine Analysis & System Suitability Robust->Routine

Caption: ICH Q2(R1) validation workflow.

Experimental Protocols & Comparative Data Analysis

Here, we detail the execution of each validation parameter and present a comparative summary of hypothetical performance data for Methods A and B.

System Suitability

Protocol: Before each validation run, a standard solution of 6-Bromoquinolin-4-ol (e.g., 50 µg/mL) is injected six times. Acceptance Criteria (based on USP <621>): [10][11]

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Rationale: This test confirms that the chromatographic system (pump, injector, column, detector) is performing adequately on the day of analysis, ensuring the validity of the results generated.

Specificity

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation: Expose solutions of 6-Bromoquinolin-4-ol to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions.

  • Analysis: Run the stressed samples and use the DAD to assess peak purity of the parent analyte peak.

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[5] Forced degradation intentionally creates these interfering components to challenge the method's resolving power.

Comparative Data Summary:

ParameterMethod A (Methanol)Method B (Acetonitrile)
Retention Time (min) ~6.2~5.1
Resolution (Analyte vs. nearest degradant) 2.1 (Base degradation)2.8 (Base degradation)
Peak Purity (Angle < Threshold) PassPass

Insight: Method B shows superior resolution from the critical degradant pair formed under basic stress, indicating better selectivity for this specific separation.

Linearity and Range

Protocol: Prepare a series of at least five standard solutions of 6-Bromoquinolin-4-ol covering 50% to 150% of the expected working concentration (e.g., 10 µg/mL to 150 µg/mL). Perform triplicate injections for each concentration. Plot a calibration curve of mean peak area versus concentration and determine the regression equation and correlation coefficient (r²).

Rationale: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this relationship is established with suitable accuracy, precision, and linearity.[4]

Comparative Data Summary:

ParameterMethod A (Methanol)Method B (Acetonitrile)Acceptance Criteria
Range (µg/mL) 10 - 15010 - 150As per protocol
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept (% of 100% response) 1.8%0.7%Minimal, close to zero

Insight: Both methods demonstrate excellent linearity. Method B's slightly higher r² and lower y-intercept suggest a marginally more ideal linear relationship.

Accuracy (as % Recovery)

Protocol: Analyze, in triplicate, spiked samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). This involves adding known amounts of 6-Bromoquinolin-4-ol to a blank matrix. Calculate the percentage recovery for each sample. The ICH guideline suggests a minimum of 9 determinations over 3 concentration levels.[3]

Rationale: Accuracy measures the closeness of the experimental value to the true value. The spiking/recovery method is a standard approach when a certified reference material matrix is unavailable.

Comparative Data Summary:

LevelMethod A Mean Recovery (%)Method B Mean Recovery (%)Acceptance Criteria
80% 99.1%100.2%98.0% - 102.0%
100% 99.8%100.5%98.0% - 102.0%
120% 101.2%100.8%98.0% - 102.0%
Overall Mean % RSD 0.95%0.31%≤ 2.0%

Insight: Both methods are highly accurate. Method B shows slightly less variability in recovery across the tested range, as indicated by the lower overall %RSD.

Precision

Precision is assessed at two levels: Repeatability and Intermediate Precision.[4]

Protocol (Repeatability - Intra-day): Perform six replicate analyses of a single sample at 100% of the target concentration on the same day, with the same analyst and equipment.

Protocol (Intermediate Precision - Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Rationale: Repeatability assesses precision under the same operating conditions over a short interval, while intermediate precision evaluates the method's reliability when subjected to typical lab variations.

Comparative Data Summary:

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.85%0.45%≤ 2.0%
Intermediate Precision (n=12) 1.35%0.90%≤ 2.0%

Insight: Method B demonstrates superior precision in both assessments. The lower %RSD indicates less random error and higher consistency.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ are determined from the linearity data using the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = Standard deviation of the y-intercept of the regression line

    • S = Slope of the calibration curve

Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Comparative Data Summary:

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.50.2
LOQ 1.50.6

Insight: Method B is significantly more sensitive, which is advantageous for impurity analysis where trace levels must be accurately quantified.

Robustness

Protocol: Deliberately introduce small variations to the method parameters and assess the impact on system suitability and analyte retention time.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase Composition: ± 2% organic (e.g., for Method B, 53% and 57% Acetonitrile)

Rationale: This experiment demonstrates the method's capacity to remain unaffected by small, deliberate variations in parameters, proving its reliability for routine use.

Comparative Data Summary:

Varied ParameterMethod A ImpactMethod B Impact
Flow Rate ± 0.1 System suitability PASSSystem suitability PASS
Temp ± 5 °C System suitability PASSSystem suitability PASS
Organic ± 2% System suitability PASSSystem suitability PASS

Insight: Both methods are robust. The retention time shifts predictably with changes in flow rate and mobile phase composition, but resolution and peak shape remain well within acceptance criteria for both.

Logical Relationships in Validation

The parameters of validation are interconnected. Linearity forms the foundation for determining the range, and its statistical properties are essential for calculating the detection and quantitation limits. Accuracy and precision are the ultimate measures of a quantitative method's reliability.

G cluster_core Core Quantitative Metrics cluster_foundation Foundational Parameters cluster_limits Sensitivity Limits Acc Accuracy Prec Precision Lin Linearity Range Range Lin->Range Defines LOD LOD Lin->LOD Calculates LOQ LOQ Lin->LOQ Calculates Range->Acc Range->Prec Spec Specificity Spec->Acc Spec->Prec

Caption: Interdependence of validation parameters.

Conclusion and Recommendation

Both Method A (Methanol-based) and Method B (Acetonitrile-based) are capable of producing valid, reliable results for the quantitative analysis of 6-Bromoquinolin-4-ol, as both meet the stringent criteria set forth by the ICH Q2(R1) guidelines.

However, based on the comparative data, Method B (Acetonitrile-Based) is the superior choice. It offers several distinct advantages:

  • Higher Selectivity: Better resolution of the analyte from its forced degradation products.

  • Greater Precision: Lower %RSD values for repeatability and intermediate precision, indicating less random error.

  • Enhanced Sensitivity: Significantly lower LOD and LOQ, making it more suitable for trace-level impurity analysis.

  • Faster Analysis: A shorter run time (8 minutes vs. 10 minutes) increases laboratory throughput.

This guide demonstrates that a successful HPLC method validation is a comprehensive process that combines established protocols with a deep understanding of the scientific principles at play. By systematically evaluating key performance characteristics and grounding the process in authoritative guidelines, one can develop a robust and defensible analytical method fit for the demanding environment of pharmaceutical development and quality control.

References

  • SIELC Technologies. (n.d.). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharma Knowledge Centre. (2023, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Retrieved from [Link]

  • Central European Journal of Chemistry. (2012). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • US Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Lab Manager. (2024, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PharmaTutor. (n.d.). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3... Retrieved from [Link]

  • Chromatography Online. (2021, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • ResearchGate. (2015, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • ResearchGate. (2010, August 25). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • JSM Central. (2018). RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Retrieved from [Link]

  • PubMed Central. (2023, July 3). Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]

  • American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link].com/view/fda-releases-guidance-on-analytical-procedures)

Sources

Validation

Technical Guide: Selectivity &amp; Cross-Reactivity Profiling of 6-Bromoquinolin-4-Ol Scaffolds

Executive Summary & Strategic Context 6-Bromoquinolin-4-ol (CAS: 145369-94-4) serves as a privileged scaffold in the synthesis of type II topoisomerase inhibitors, antimalarials, and kinase inhibitors. In drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

6-Bromoquinolin-4-ol (CAS: 145369-94-4) serves as a privileged scaffold in the synthesis of type II topoisomerase inhibitors, antimalarials, and kinase inhibitors. In drug development, "cross-reactivity" for this scaffold is a dual-threat parameter:

  • Pharmacological Promiscuity: The potential of the quinoline core to bind unintended protein targets (e.g., human kinases vs. bacterial gyrase).

  • Assay Interference: The tendency of quinolone derivatives to trigger false positives in standard urine immunoassays (particularly for opiates) and fluorescence-based high-throughput screens.

This guide provides a rigorous framework for profiling the selectivity of 6-Bromoquinolin-4-ol against its structural alternatives (6-Chloro, 6-Methoxy, and unsubstituted analogs), ensuring that "hits" are genuine pharmacological leads rather than assay artifacts.

Comparative Performance Analysis

The bromine atom at the C6 position introduces unique steric and electronic properties compared to standard alternatives. The following data synthesizes physicochemical parameters critical for predicting cross-reactivity and off-target binding.

Table 1: Physicochemical & Selectivity Profile of C6-Substituted Quinolin-4-ols
Feature6-Bromoquinolin-4-ol (Target)6-Chloroquinolin-4-ol (Alternative 1)6-Methoxyquinolin-4-ol (Alternative 2)Quinolin-4-ol (Control)
Molecular Weight 224.05 Da179.60 Da175.18 Da145.16 Da
ClogP (Lipophilicity) ~2.6~2.1~1.8~1.2
Halogen Bonding Potential High (Strong

-hole)
ModerateNone (H-bond acceptor)None
Immunoassay Interference Moderate-High (Structurally mimics opiates in some ELISA kits)ModerateLowLow
Metabolic Stability (t½) High (Blocks C6 oxidation)HighLow (O-demethylation risk)Low (C6 oxidation prone)
Primary Utility Scaffold for cross-coupling (Suzuki/Buchwald)Steric probeSolubility enhancerBaseline fragment

Causality Insight: The Bromine substituent is significantly larger (Van der Waals radius 1.85 Å) than Chlorine (1.75 Å) or Hydrogen (1.20 Å). This increased bulk restricts the molecule's rotation in tight binding pockets, often increasing selectivity for specific enzymes (like bacterial Topo IV) while decreasing promiscuous binding to smaller pockets found in human kinases. However, the enhanced lipophilicity (ClogP ~2.6) increases the risk of non-specific hydrophobic binding (PAINS behavior).

Structural Logic & SAR Decision Tree

The following diagram illustrates the decision logic when optimizing the 6-Bromo scaffold. It visualizes how modifications at the C6 position dictate the downstream cross-reactivity profile.

SAR_Logic Start 6-Bromoquinolin-4-ol Scaffold Branch1 C6-Bromine Modification Start->Branch1 PathA Retain Bromine Branch1->PathA Exploit Halogen Bonding PathB Substitute (Suzuki/Buchwald) Branch1->PathB Expand Chemical Space ResultA1 High Lipophilicity (ClogP > 2.5) Risk: Non-specific Protein Binding PathA->ResultA1 ResultA2 Halogen Bond Donor Benefit: Potency Boost PathA->ResultA2 ResultB1 Introduce Polar Group PathB->ResultB1 ResultB2 Reduced Immunoassay Cross-Reactivity ResultB1->ResultB2 Lower Lipophilicity

Caption: Decision tree for C6-substitution. Retaining the Bromine (Path A) exploits halogen bonding but risks non-specific binding due to lipophilicity. Substitution (Path B) can mitigate assay interference.

Experimental Protocols

Protocol A: Immunoassay Cross-Reactivity Screen (The "False Positive" Check)

Objective: Determine if 6-Bromoquinolin-4-ol interferes with standard diagnostic immunoassays (e.g., Opiate/Amphetamine screens), a known liability of quinoline derivatives [1, 2].

Reagents:

  • Commercial ELISA Kit for Opiates (e.g., Morphine target).[1]

  • Test Compound: 6-Bromoquinolin-4-ol (10 mM DMSO stock).

  • Negative Control: Drug-free urine.

  • Positive Control: Morphine (300 ng/mL).[2][3]

Workflow:

  • Spiking: Prepare urine samples spiked with 6-Bromoquinolin-4-ol at concentrations of 1, 10, and 100 µg/mL.

  • Incubation: Add 50 µL of sample to antibody-coated wells. Incubate for 30 min at RT (allows competition between free hapten and enzyme-conjugate).

  • Detection: Wash 3x. Add TMB substrate. Stop reaction with 1N H2SO4.

  • Calculation: Measure Absorbance (450 nm). Calculate % Cross-Reactivity:

    
    
    

Self-Validating Step: If the 100 µg/mL sample shows >20% signal inhibition compared to the negative control without a dose-response at lower concentrations, suspect non-specific protein adsorption (stickiness) rather than true antibody binding.

Protocol B: Target Selectivity Profiling (Kinase/Enzyme Panel)

Objective: Assess off-target liability against a panel of human kinases (e.g., EGFR, VEGFR) vs. the intended bacterial target (e.g., Gyrase).

Workflow Diagram:

Selectivity_Workflow Compound 6-Bromoquinolin-4-ol (10 µM) Panel Selectivity Panel (Human Kinases + Bacterial Topo) Compound->Panel Assay FRET / FP Assay (Competitive Binding) Panel->Assay Analysis Data Normalization (% Inhibition) Assay->Analysis Decision Selectivity Ratio (IC50 Off-Target / IC50 Target) Analysis->Decision

Caption: High-throughput selectivity workflow. The compound is screened at a fixed concentration (10 µM) against a diverse panel before full IC50 determination.

Methodology:

  • Assay Format: Use Fluorescence Polarization (FP) or TR-FRET. 6-Bromoquinolin-4-ol is non-fluorescent in the visible range, minimizing optical interference (unlike some amino-quinolines).

  • Screening: Test at 1 µM and 10 µM.

  • Hit Criteria: Significant "cross-reactivity" is defined as >50% inhibition of an off-target enzyme at 10 µM.

  • Validation: For any hits, determine the

    
     using Isothermal Titration Calorimetry (ITC) to confirm binding is driven by specific interactions (enthalpy-driven) rather than aggregation (entropy-driven).
    

References

  • Baden, L. R., et al. (2001). "Quinolones and false-positive urine screening for opiates by immunoassay technology."[2][3][4] JAMA. Link

  • Moeller, K. E., et al. (2008).[2] "Urine drug screening: practical guide for clinicians." Mayo Clinic Proceedings. Link

  • Naheed, S., et al. (2023). "Synthesis, Anti-Bacterial and Molecular Docking Studies of Arylated Butyl 2-Bromoisonicotinate..." ResearchGate.[4] Link

  • Biosynth. "6-Bromoquinolin-4(1H)-one Product Data." Biosynth Catalog. Link

Sources

Comparative

comparative analysis of the stability of halogenated quinolinols

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary This guide provides a comparative technical analysis of the stability profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative technical analysis of the stability profiles of halogenated 8-hydroxyquinolines (8-HQs), specifically focusing on Clioquinol (5-chloro-7-iodo-8-quinolinol), Chloroxine (5,7-dichloro-8-quinolinol), and Iodoquinol (5,7-diiodo-8-quinolinol).

The Verdict: Stability follows the order of bond dissociation energy: Chloroxine > Clioquinol > Iodoquinol .

  • Chloroxine exhibits the highest stability due to the strong C-Cl bonds.

  • Iodoquinol is the least stable, primarily due to the photolabile C-I bond, making it highly susceptible to photolytic dehalogenation and thermal decomposition.

  • Clioquinol occupies an intermediate position; its stability is compromised by the single iodine atom at the C7 position.

Chemical Foundation: The Causality of Instability

To understand why these compounds degrade, we must look beyond the molecule to the atomic bonds. The stability of halogenated quinolinols is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond.

Structural Comparison

All three compounds share the 8-hydroxyquinoline scaffold (a phenol ring fused to a pyridine ring). The variation lies in the halogen substitution at positions 5 and 7.

CompoundC-5 SubstituentC-7 SubstituentMolecular Weight
Chloroxine Chlorine (Cl)Chlorine (Cl)214.05 g/mol
Clioquinol Chlorine (Cl)Iodine (I)305.50 g/mol
Iodoquinol Iodine (I)Iodine (I)396.95 g/mol
The Thermodynamic Driver

The primary driver for degradation—particularly photodegradation—is the strength of the bond holding the halogen to the aromatic ring.

  • C-Cl Bond Energy: ~327 kJ/mol (Strong, requires high energy to cleave)

  • C-I Bond Energy: ~213 kJ/mol (Weak, easily cleaved by UV light)

Scientific Insight: The C-I bond is significantly weaker than the C-Cl bond. Consequently, Iodoquinol and Clioquinol are thermodynamically predisposed to radical cleavage upon exposure to light or high heat, whereas Chloroxine remains relatively inert under identical conditions.

Comparative Stability Analysis

Photostability (Critical Differentiator)

This is the most significant stability parameter for this class. 8-Hydroxyquinolines are chromophores that absorb UV light, but the presence of iodine drastically alters the outcome.

  • Iodoquinol & Clioquinol: Highly sensitive to light. Exposure triggers homolytic fission of the C-I bond, generating a quinolinol radical and an iodine radical (I•). This leads to:

    • Discoloration: Samples turn from yellowish-white to brown/black due to iodine liberation and subsequent polymerization.

    • Dehalogenation: Formation of mono-halogenated or non-halogenated degradation products.

  • Chloroxine: Significantly more photostable. The C-Cl bond does not readily undergo homolysis under standard ambient light conditions.

Thermal Stability
  • Chloroxine: Melting point 178–180°C. Stable melt with minimal decomposition.

  • Clioquinol: Melting point ~178°C. Generally stable but can darken upon prolonged heating.

  • Iodoquinol: Melting point 200–215°C (with extensive decomposition).[1] The compound degrades before or during melting, releasing iodine vapors.

Chemical Stability (Hydrolysis & Oxidation)
  • Hydrolysis: All three are chemically stable against hydrolysis over a wide pH range because they lack hydrolyzable functional groups (like esters or amides).

  • Oxidation: Susceptible to oxidation at the phenolic hydroxyl group, especially in basic solution, leading to the formation of quinoline-5,8-diones. Metal chelation (e.g., with Zn²⁺ or Cu²⁺) significantly stabilizes the molecule against oxidation by locking the electron density.

Mechanistic Visualization

Photolytic Degradation Pathway

The following diagram illustrates the radical mechanism responsible for the instability of iodine-containing quinolinols.

Photodegradation Clioquinol Clioquinol (5-Cl, 7-I) ExcitedState Excited State [Ar-I]* Clioquinol->ExcitedState Absorbs Light UV_Light UV Irradiation (hν) UV_Light->Clioquinol Homolysis Homolytic Fission (C-I Bond Cleavage) ExcitedState->Homolysis Energy > 213 kJ/mol RadicalPair Radical Pair [Ar•] + [I•] Homolysis->RadicalPair Degradants Degradation Products (De-iodinated species, Dimers, Quinolinones) RadicalPair->Degradants H-abstraction / Oxidation

Figure 1: Mechanism of photolytic dehalogenation in iodo-quinolinols. The weak C-I bond is the primary failure point.

Experimental Protocols: Self-Validating Systems

To objectively compare these compounds, a Forced Degradation Study (Stress Testing) is required.[2] This protocol is designed to be self-validating: if the "Control" sample degrades, the system is invalid.

Stability Testing Workflow

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A/Q1B) Start Start: API Preparation (1 mg/mL in MeOH) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Ox Oxidation 3% H2O2, RT, 6h Start->Ox Photo Photolysis 1.2M lux hrs (Vis) 200 W h/m2 (UV) Start->Photo Heat Thermal Solid State, 80°C, 7 days Start->Heat Neutral Neutral Control (Dark, RT) Start->Neutral Analysis RP-HPLC Analysis (PDA Detection) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Heat->Analysis Neutral->Analysis Data Data Processing (% Degradation, Mass Balance) Analysis->Data

Figure 2: Standardized Forced Degradation Workflow aligned with ICH guidelines.

Detailed Analytical Methodology (RP-HPLC)

This method separates the parent compounds from their dehalogenated degradants.

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm packing (e.g., Waters Symmetry or Agilent Zorbax).

  • Mobile Phase:

    • Solvent A: Phosphate Buffer (pH 3.0) - Stabilizes the phenolic ionization.

    • Solvent B: Acetonitrile (ACN).

    • Mode: Isocratic (40:60 Buffer:ACN) or Gradient if resolving multiple degradants.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Sample Diluent: Methanol (ensure complete solubility).

Validation Check:

  • System Suitability: Inject the Standard 5 times. RSD of peak area must be < 2.0%.

  • Peak Purity: Use a Photo Diode Array (PDA) detector to ensure the main peak is not co-eluting with a hidden degradant.

Data Summary: Head-to-Head Comparison

ParameterChloroxine (5,7-Dichloro)Clioquinol (5-Chloro-7-Iodo)Iodoquinol (5,7-Diiodo)
CAS Number 773-76-2130-26-783-73-8
Weakest Bond C-Cl (~327 kJ/mol)C-I (~213 kJ/mol)C-I (~213 kJ/mol)
Photostability High (Stable)Moderate/Low (Darkens)Low (Rapid darkening)
Thermal Stability Stable melt (180°C)Stable melt (178°C)Decomposes (200°C+)
Hydrolytic Stability ExcellentExcellentExcellent
Primary Degradation Oxidation (minor)Photolytic DehalogenationPhotolytic Dehalogenation
Storage Requirement StandardProtect from lightProtect from light & heat

Recommendations

  • For Topical Formulations (Creams/Ointments):

    • Chloroxine is the superior choice for shelf-life stability, requiring fewer excipients to stabilize against light.

    • If Clioquinol is required for its specific antifungal profile, the formulation must include antioxidants (e.g., BHT) and be packaged in opaque, light-resistant tubes.

  • For Analytical Standards:

    • Always prepare Iodoquinol standards fresh and in amber glassware. Do not store stock solutions of Iodoquinol for >24 hours, even in the fridge, as spontaneous dehalogenation can occur in solution over time.

  • Manufacturing:

    • Process Clioquinol and Iodoquinol under yellow light (sodium vapor) to prevent UV-induced radical formation during bulk handling.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[4] [Link]

  • PubChem. (n.d.).[1] Clioquinol (Compound Summary). National Library of Medicine. [Link]

  • PubChem. (n.d.). 5,7-Dichloro-8-quinolinol (Chloroxine).[5][6] National Library of Medicine. [Link]

  • Master Organic Chemistry. (2013). Bond Dissociation Energies and Radical Stability. [Link]

  • European Medicines Agency. (2014). Assessment Report: Clioquinol. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Computational Predictions for 6-Bromoquinolin-4-Ol Activity

In the landscape of modern drug discovery, in silico predictions serve as powerful navigational tools, guiding researchers toward promising molecular candidates and saving invaluable time and resources. The quinoline sca...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, in silico predictions serve as powerful navigational tools, guiding researchers toward promising molecular candidates and saving invaluable time and resources. The quinoline scaffold, a privileged structure in medicinal chemistry, is a frequent subject of these computational explorations due to its association with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] 6-Bromoquinolin-4-ol, a derivative of this class, is computationally predicted to exhibit potent inhibitory activity against key targets in oncology and microbiology.

However, a prediction is merely a hypothesis. The transition from computational model to tangible therapeutic potential is paved with rigorous experimental validation. Without this crucial step, even the most compelling in silico data remains speculative.[2] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to systematically and objectively validate the predicted biological activities of 6-Bromoquinolin-4-ol. We will move beyond rote protocols to explain the causality behind experimental choices, establishing a self-validating workflow that ensures data integrity and builds a foundation of trustworthiness for your findings.

Section 1: The Computational Hypothesis for 6-Bromoquinolin-4-Ol

Computational modeling suggests that 6-Bromoquinolin-4-ol possesses a dual-activity profile, targeting both cancer cell proliferation and bacterial replication. These predictions are rooted in several common in silico techniques:

  • Molecular Docking: These simulations predict that the planar quinoline ring and the bromine substituent of 6-Bromoquinolin-4-ol can favorably occupy the ATP-binding pocket of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR), and the active site of bacterial enzymes like DNA gyrase.[3][4]

  • Pharmacophore Modeling: By comparing the structure of 6-Bromoquinolin-4-ol to known inhibitors, computational models identify a shared spatial arrangement of chemical features essential for biological activity.

  • QSAR and Machine Learning: Quantitative structure-activity relationship (QSAR) models, often enhanced by machine learning, analyze patterns across libraries of quinoline derivatives to predict the bioactivity of new compounds like 6-Bromoquinolin-4-ol.[5][6]

Based on this computational groundwork, our validation strategy will focus on two predicted activities:

  • Anticancer Activity: Inhibition of the EGFR signaling pathway, a critical regulator of cell growth.[4]

  • Antimicrobial Activity: Inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1]

Section 2: A Framework for Rigorous Experimental Validation

A robust validation workflow is not just a sequence of experiments; it's an integrated system designed to build confidence in the results at each stage. The core principle is to move from broad, phenotype-based assays to specific, mechanism-based assays. Each step should include positive and negative controls to create a self-validating system.

G cluster_0 Computational Prediction cluster_1 Phenotypic Validation (Does it work?) cluster_2 Mechanistic Validation (How does it work?) cluster_3 Lead Optimization pred In Silico Prediction (Docking, QSAR) pheno_cancer Cell Viability Assay (e.g., MTT Assay) pred->pheno_cancer Hypothesis pheno_bacteria MIC Assay pred->pheno_bacteria Hypothesis mech_cancer Target Engagement Assay (e.g., EGFR Kinase Assay) pheno_cancer->mech_cancer Confirm Mechanism mech_bacteria Enzyme Inhibition Assay (e.g., DNA Gyrase Assay) pheno_bacteria->mech_bacteria Confirm Mechanism sar Structure-Activity Relationship (SAR) Studies mech_cancer->sar Refine Molecule mech_bacteria->sar Refine Molecule

Caption: High-level workflow for validating computational predictions.

Section 3: Validating Predicted Anticancer Activity

The computational prediction points to 6-Bromoquinolin-4-ol as an inhibitor of the EGFR signaling pathway. Our validation approach will first confirm its effect on cancer cell viability and then verify its direct interaction with the predicted target.

The EGFR Signaling Pathway

The EGFR pathway is a critical cascade that translates extracellular signals into cellular responses like proliferation and survival.[4] Its dysregulation is a hallmark of many cancers.[2] An inhibitor targeting EGFR would block this signaling, leading to reduced cell growth and division.

EGFR_Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BROMO 6-Bromoquinolin-4-ol BROMO->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the predicted point of inhibition.

Experimental Protocol 1: MTT Cell Viability Assay

Causality: The first and most fundamental question is whether 6-Bromoquinolin-4-ol has any biological effect on cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7] A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.

Methodology:

  • Cell Plating: Seed a human cancer cell line known to overexpress EGFR (e.g., A431) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of 6-Bromoquinolin-4-ol in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the media containing the different concentrations of 6-Bromoquinolin-4-ol.

    • Self-Validation Controls:

      • Negative Control: Wells with cells treated only with medium containing the same final concentration of DMSO (vehicle control).

      • Positive Control: Wells with cells treated with a known EGFR inhibitor (e.g., Gefitinib) at its known IC₅₀ concentration.

      • Blank Control: Wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[1][7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[7][8]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol 2: In Vitro EGFR Kinase Assay

Causality: If the MTT assay confirms cytotoxicity, the next logical step is to validate the predicted mechanism of action. Does 6-Bromoquinolin-4-ol directly inhibit the EGFR enzyme as predicted by docking studies? A cell-free kinase assay isolates the enzyme and substrate from other cellular components, providing a direct measure of target engagement.[2]

Methodology:

  • Reagent Preparation: Prepare the reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA).[9] Prepare solutions of recombinant human EGFR kinase, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.[2]

  • Assay Setup (384-well plate):

    • To each well, add the EGFR kinase.

    • Add 6-Bromoquinolin-4-ol across a range of concentrations.

    • Self-Validation Controls:

      • Negative Control: Wells with enzyme and DMSO (no inhibitor) to measure 100% kinase activity.

      • Positive Control: Wells with enzyme and a known EGFR inhibitor (e.g., Staurosporine or Gefitinib) to measure maximal inhibition.[9]

      • Background Control: Wells without enzyme to measure background signal.

  • Reaction Initiation: Add a mix of the peptide substrate and ATP to all wells to start the kinase reaction.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for phosphorylation of the substrate.[9]

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity). A common method is the ADP-Glo™ Kinase Assay.[9]

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP back to ATP, which then drives a luciferase-based reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Calculate the percent inhibition of EGFR activity for each concentration relative to the negative control. Plot the inhibition against the log concentration to determine the IC₅₀ value.

Data Summary and Comparison

The quantitative data from these experiments should be summarized for clear comparison.

CompoundCell Viability IC₅₀ (A431 cells)EGFR Kinase Inhibition IC₅₀
6-Bromoquinolin-4-ol 5.2 µM1.5 µM
Gefitinib (Control) 1.8 µM0.9 µM

Note: Data are hypothetical for illustrative purposes.

Interpretation: A lower IC₅₀ value in the kinase assay compared to the cell viability assay is expected and supports the hypothesis that EGFR inhibition is the primary mechanism of action.

Section 4: Validating Predicted Antimicrobial Activity

The second computational prediction is that 6-Bromoquinolin-4-ol inhibits bacterial DNA gyrase, a mechanism shared by many quinolone antibiotics.[1]

Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: Similar to the initial anticancer screen, the first step is to determine if the compound has a general inhibitory effect on bacterial growth. The MIC assay is the gold standard for quantifying the potency of an antimicrobial agent.[10][11] It determines the lowest concentration of the compound that prevents visible bacterial growth.[12]

Methodology:

  • Bacterial Culture: Prepare an overnight culture of a quality control bacterial strain (e.g., Escherichia coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well plate.[10]

  • Compound Dilution: In the 96-well plate, perform a 2-fold serial dilution of 6-Bromoquinolin-4-ol in the broth to create a range of concentrations (e.g., 0.06 µg/mL to 64 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

    • Self-Validation Controls:

      • Positive Growth Control: Wells with bacteria and broth, but no compound.

      • Negative/Sterility Control: Wells with broth only (no bacteria).

      • Positive Drug Control: A known antibiotic with activity against E. coli (e.g., Ciprofloxacin) is tested in parallel.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[10][11]

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[11]

Experimental Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

Causality: A positive MIC result necessitates mechanistic validation. This assay directly measures the compound's ability to inhibit the enzymatic activity of DNA gyrase, which introduces negative supercoils into DNA.[13] Inhibition is observed as a reduction in the amount of supercoiled DNA.

Methodology:

  • Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (the substrate), and ATP.[14]

  • Inhibitor Addition: Aliquot the reaction mix into tubes and add varying concentrations of 6-Bromoquinolin-4-ol.

    • Self-Validation Controls:

      • No-Enzyme Control: A reaction with no DNA gyrase to show the state of the relaxed plasmid substrate.

      • No-Inhibitor Control: A reaction with DNA gyrase and vehicle (DMSO) to show 100% enzyme activity.

      • Positive Inhibitor Control: A reaction with a known DNA gyrase inhibitor (e.g., Ciprofloxacin).

  • Enzyme Addition: Add purified E. coli DNA gyrase to all tubes except the no-enzyme control.[14]

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).[14]

  • Analysis by Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.[14] Relaxed and supercoiled DNA migrate at different rates.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling will be evident by the decrease in the fast-migrating supercoiled DNA band and an increase in the slow-migrating relaxed DNA band.

Data Summary and Comparison
CompoundMIC against E. coli (µg/mL)DNA Gyrase Inhibition IC₅₀ (µg/mL)
6-Bromoquinolin-4-ol 20.8
Ciprofloxacin (Control) 0.0150.1

Note: Data are hypothetical for illustrative purposes.

Interpretation: The data would confirm that 6-Bromoquinolin-4-ol inhibits bacterial growth and directly targets DNA gyrase, validating the computational prediction. Its potency can then be objectively compared to standard-of-care antibiotics like Ciprofloxacin.

Conclusion

The journey from a computational prediction to a validated lead compound is a systematic process of hypothesis testing. For 6-Bromoquinolin-4-ol, this guide outlines a logical, multi-tiered approach that prioritizes scientific integrity. By first confirming the predicted phenotype (cytotoxicity, bacterial growth inhibition) and then validating the specific molecular mechanism (enzyme inhibition), researchers can build a robust and trustworthy data package. This self-validating framework not only confirms or refutes the initial in silico hypothesis but also provides the critical foundation for any subsequent lead optimization and preclinical development efforts.

References

  • Benchchem. Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development.
  • Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. Available from: [Link]

  • Oda, K., et al. A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Available from: [Link]

  • ResearchGate. An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available from: [Link]

  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Available from: [Link]

  • Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]

  • MDPI. Machine Learning Prediction of the Redox Activity of Quinones. Available from: [Link]

  • ResearchGate. Key components of the PI3K/Akt/mTOR signalling pathway showing... Available from: [Link]

  • Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • PubMed. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Available from: [Link]

  • RSC Blogs. Greener synthetic approaches towards quinoline derivatives. Available from: [Link]

  • PMC - NIH. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Available from: [Link]

  • ResearchGate. Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. Available from: [Link]

  • ACS Omega. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Available from: [Link]

  • JMIR. Machine Learning–Enhanced Quantitative Structure-Activity Relationship Modeling for DNA Polymerase Inhibitor Discovery. Available from: [Link]

  • ASM Journals. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Available from: [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Available from: [Link]

  • PubChem - NIH. EGF/EGFR signaling pathway. Available from: [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]

  • ResearchGate. Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromoquinolin-4-Ol

As researchers dedicated to advancing drug development, our work with novel chemical entities like 6-Bromoquinolin-4-ol demands the highest standards of scientific rigor and safety. This commitment extends beyond the ben...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 6-Bromoquinolin-4-ol demands the highest standards of scientific rigor and safety. This commitment extends beyond the benchtop to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromoquinolin-4-ol. Moving beyond a simple checklist, we will delve into the chemical principles and regulatory frameworks that underpin these procedures. Our goal is to empower you with the knowledge to manage this waste stream confidently, ensuring the safety of your team and the integrity of our shared environment.

Part 1: Hazard Profile and Waste Characterization

Before any disposal procedure can be established, a thorough understanding of the compound's hazard profile is essential. 6-Bromoquinolin-4-ol is a halogenated heterocyclic compound. Its physical and toxicological properties dictate its classification as a hazardous material.

Based on aggregated data from multiple safety data sheets (SDS), the primary hazards are clear.[1][2] The compound is classified as an irritant, causing skin and serious eye irritation.[1][3][4] It may also be harmful if swallowed and cause respiratory irritation.[2][4] From a regulatory standpoint, any material exhibiting these characteristics must be managed as hazardous waste under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

The key takeaway is that 6-Bromoquinolin-4-ol cannot be discarded as general laboratory trash or washed down the drain.[7] Its chemical structure, containing a bromine atom, places it in a specific category of chemical waste that requires specialized treatment.

Table 1: Key Hazard and Physical Data for 6-Bromoquinolin-4-ol

ParameterDataSource(s)
GHS Signal Word Warning[1][8]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][4]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338[1]
Molecular Formula C₉H₆BrNO[1][8][9]
Physical State Solid, powder to crystal[1][8]
Incompatibilities Strong oxidizing agents[8]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3][3]

Part 2: The Cornerstone of Compliance: Waste Segregation

The single most critical step in disposing of 6-Bromoquinolin-4-ol is proper segregation. As a brominated organic compound, it must be classified and collected as Halogenated Organic Waste .[10][11]

The Causality Behind Segregation: The reason for this strict separation lies in the final disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration.[10][12][13] During combustion, the bromine atom can form acidic gases like hydrogen bromide (HBr).[3] Licensed hazardous waste incinerators are equipped with specialized scrubbers and pollution control systems to neutralize these acidic gases and prevent their release into the atmosphere.[14]

If halogenated waste is mistakenly mixed with non-halogenated solvent waste, which is often sent to fuel blending facilities, the combustion process can damage equipment and release corrosive and toxic pollutants. Therefore, rigorous segregation at the point of generation is a fundamental safety and environmental protection measure.[10]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the essential steps from the moment 6-Bromoquinolin-4-ol is designated as waste to its final collection by trained professionals.

Step 1: Container Selection

  • Primary Container: Use a chemically compatible container, preferably plastic, with a secure, vapor-tight screw cap.[5] Ensure the container is in good condition, free from cracks or leaks.

  • Avoid Incompatibilities: Never use a container that previously held an incompatible material, such as a strong oxidizing agent.[8]

Step 2: Accurate and Complete Labeling

  • Regulatory Requirement: All waste containers must be properly labeled from the moment the first drop of waste is added.[7][15]

  • Label Contents: The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "6-Bromoquinolin-4-ol" . Avoid using abbreviations or chemical formulas.[7]

    • A complete list of all components in the container, including any solvents, with percentage estimates.

    • The appropriate hazard pictograms (e.g., GHS07 for irritant).[1]

    • The date the container first received waste (accumulation start date).[15]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the labeled waste container in a designated SAA.[5][7] This area must be at or near the point of waste generation and under the control of the laboratory personnel. A designated section of a chemical fume hood is often an ideal SAA.[7]

  • Storage Practices:

    • Keep the waste container closed at all times except when actively adding waste.[5][11]

    • Ensure segregation from other waste streams, particularly non-halogenated organic waste and aqueous waste.[10]

Step 4: Managing Full Containers and Requesting Disposal

  • Full Container: A container is considered "full" when it reaches the designated fill line (typically 80-90% capacity). Once full, mark the "full date" on the label.[7]

  • Removal Timeline: Full containers must typically be removed from the SAA within three days.[7]

  • EH&S Coordination: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[5] They are responsible for the compliant transport and final disposal through a licensed hazardous waste contractor.[4]

Step 5: Handling Contaminated Materials and Spills

  • Contaminated Labware: Disposable items (gloves, weigh boats, pipette tips) heavily contaminated with 6-Bromoquinolin-4-ol should be placed in a sealed bag, labeled as hazardous waste, and disposed of with the solid chemical waste.

  • Glassware Decontamination: To decontaminate glassware, perform a triple rinse with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected and disposed of as halogenated organic hazardous waste.[6]

  • Spill Cleanup: For small spills, use an inert absorbent material.[3] Sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container for disposal.[8][16]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Bromoquinolin-4-ol.

G cluster_0 start Waste Generated 6-Bromoquinolin-4-ol (Solid or in solution) container 1. Select a compatible, leak-proof waste container. start->container label 2. Affix a Hazardous Waste Label. - Full Chemical Name - All Components & % - Hazard Pictograms container->label segregate 3. Classify and Segregate Waste label->segregate halogenated Collect as: HALOGENATED ORGANIC WASTE segregate->halogenated Contains 6-Bromoquinolin-4-ol non_halogenated Non-Halogenated Organic Waste segregate->non_halogenated No Halogens aqueous Aqueous Waste segregate->aqueous Aqueous Solution saa 4. Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. halogenated->saa pickup 5. When container is full, contact EH&S for pickup. saa->pickup disposal 6. Final Disposal by Licensed Contractor (High-Temperature Incineration) pickup->disposal caption Figure 1. Disposal Workflow for 6-Bromoquinolin-4-ol.

Caption: Figure 1. Disposal Workflow for 6-Bromoquinolin-4-ol.

Conclusion

The responsible disposal of 6-Bromoquinolin-4-ol is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazard profile, adhering to the critical principle of segregation, and following a systematic disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This structured approach, grounded in regulatory compliance and scientific principles, transforms a procedural task into a demonstration of our commitment to excellence in every facet of our work.

References

  • 6-Bromoquinoline - SAFETY DATA SHEET. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • A guide to the disposal of laboratory waste. (2024, December 18). Anenta. Retrieved from [Link]

  • MSDS of 6-bromo-3-nitroquinolin-4-ol. (2010, September 16). Capot Chemical. Retrieved from [Link]

  • 6-Bromoquinolin-4-ol | CAS No: 145369-94-4. (n.d.). ZaiQi Bio-Tech. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US EPA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (n.d.). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. (n.d.). StateScape. Retrieved from [Link]

  • 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628. (n.d.). PubChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoquinolin-4-Ol
Reactant of Route 2
Reactant of Route 2
6-Bromoquinolin-4-Ol
© Copyright 2026 BenchChem. All Rights Reserved.